Product packaging for Poloxamer 188(Cat. No.:CAS No. 106392-12-5)

Poloxamer 188

カタログ番号: B019194
CAS番号: 106392-12-5
分子量: 102.13 g/mol
InChIキー: RVGRUAULSDPKGF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。
  • Packaging may vary depending on the PRODUCTION BATCH.

説明

Poloxalene (CAS 9003-11-6) is a non-ionic triblock copolymer surfactant belonging to the broader class of poloxamers. Its structure consists of a central hydrophobic chain of polyoxypropylene (PPO) flanked by two hydrophilic chains of polyoxyethylene (PEO) . This amphiphilic nature underlies its primary function as a potent surfactant and stabilizer. In experimental medicine and biotechnology, poloxamers like Poloxalene have diverse and significant applications in areas such as drug delivery, medical imaging, and the management of vascular diseases . A key veterinary application, established historically, is its use as a medicated feed additive for the prophylactic and therapeutic reduction of bloat in cattle and sheep . Its mechanism of action in this context is not fully defined but is related to its surfactant properties, which help to alter the surface tension of ruminal foam associated with bloat . In advanced pharmaceutical research, poloxamers are critically valued as nanomaterials for engineering polymeric micelles. These micelles function as nanocarriers, improving the solubility, stability, and intracellular delivery of poorly soluble drugs and genetic material . Their capacity to self-assemble into well-defined structures in aqueous solution makes them versatile platforms for developing intelligent, stimuli-responsive therapeutic systems for diseases such as cancer . Researchers also utilize poloxamers like Poloxamer 188, which shares a core structure with Poloxalene, to investigate cellular and mitochondrial injury following ischemia and reperfusion, showing potential in reducing infarct size in models of myocardial infarction . This product is strictly for research purposes and is not for diagnostic or therapeutic use in humans or animals. It is supplied as a research-grade material with consistent quality and performance for your investigative applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10O2 B019194 Poloxamer 188 CAS No. 106392-12-5

特性

IUPAC Name

2-methyloxirane;oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6O.C2H4O/c1-3-2-4-3;1-2-3-1/h3H,2H2,1H3;1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVGRUAULSDPKGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CO1.C1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

691397-13-4, 126925-06-2, 697765-47-2, 9003-11-6, 106392-12-5
Record name Ethylene oxide-propylene oxide triblock copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=691397-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Oxirane, 2-methyl-, polymer with oxirane, graft
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126925-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylene oxide-propylene oxide diblock copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=697765-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylene oxide-propylene oxide copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=9003-11-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethylene oxide-propylene oxide block copolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=106392-12-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Liquid, Liquid; [Hawley] Cloudy paste or hazy viscous liquid; [MSDSonline]
Record name Oxirane, 2-methyl-, polymer with oxirane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Poloxalene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/6740
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Solubility

Soluble in cold water
Record name Poloxamer 188
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11333
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Color/Form

Liquid

CAS No.

53637-25-5, 691397-13-4, 9003-11-6, 106392-12-5
Record name Thanol E 4003
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053637255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Poloxamer 407
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11252
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Poloxamer 188
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11333
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Poloxalene
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11451
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Poloxalene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=63908
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Oxirane, 2-methyl-, polymer with oxirane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oxirane, 2-methyl-, polymer with oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.118.740
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Oxirane, 2-methyl-, polymer with oxirane, block
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.122.042
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name POLOXALENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7222
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Foundational & Exploratory

A Technical Guide to the Mechanism of Poloxamer 188 in Cell Membrane Repair

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Poloxamer 188 (P188), a non-ionic triblock copolymer, has garnered significant interest for its remarkable ability to repair damaged cell membranes. This property positions it as a promising therapeutic agent for a range of conditions characterized by cellular injury, including muscular dystrophy, ischemia-reperfusion injury, and neurotrauma.[1][2][3] Approved by the FDA for other applications, its safety profile is well-established.[1][2][4][5] This technical guide provides an in-depth examination of the core mechanism of action by which P188 seals compromised cell membranes. It consolidates quantitative data from key studies, details common experimental protocols, and presents visual diagrams of the biophysical interactions and resulting cellular pathways. The central mechanism is a targeted, biophysical process wherein P188 preferentially inserts into damaged membrane regions of low lipid density, acting as a temporary "molecular band-aid" that facilitates the cell's endogenous repair processes.[6][7]

Core Mechanism of Action: The "Smart Surfactant" Model

This compound is an amphiphilic copolymer with a central hydrophobic poly(propylene oxide) (PPO) block flanked by two hydrophilic poly(ethylene oxide) (PEO) blocks.[8][9] Its membrane-sealing capability is not a random detergent-like effect but a highly specific interaction governed by the local biophysical state of the lipid bilayer.

Preferential Insertion at Damaged Sites

The primary mechanism of P188 is its direct insertion into compromised areas of the plasma membrane.[2][3] In a healthy cell membrane, lipids are tightly packed, creating a surface pressure of approximately 30-35 mN/m.[7] P188 cannot insert itself into such a tightly packed, high-pressure environment.[6][10] However, when the membrane is damaged (e.g., through mechanical stress, electroporation, or oxidative injury), the lipid packing density decreases, exposing the hydrophobic core of the bilayer and reducing the local surface pressure.[3][6][7]

Studies using lipid monolayer models have precisely quantified this interaction. P188 has been shown to insert into lipid monolayers only at surface pressures at or below approximately 22 mN/m.[6][10] This pressure threshold ensures that P188's action is localized exclusively to damaged portions of the membrane, leaving healthy, intact regions unaffected.[6][11] The hydrophobic PPO core of the poloxamer associates with the exposed lipid tails, while the hydrophilic PEO chains orient towards the aqueous exterior, effectively plugging the defect.[2]

Restoration of Membrane Integrity and Function

By inserting into membrane defects, P188 performs several critical functions:

  • Acts as a Barrier: It immediately seals the pore, preventing the uncontrolled leakage of vital intracellular contents and stopping the toxic influx of extracellular ions, particularly Ca2+.[1][6]

  • Increases Lipid Packing: By physically occupying the available area within the defect, P188 forces the surrounding lipid molecules to pack more tightly, which helps to restore the membrane's natural barrier function.[1][7][12]

  • Facilitates Endogenous Repair: The temporary seal provided by P188 stabilizes the membrane, providing a crucial time window for the cell's own active, Ca²⁺-dependent repair mechanisms—such as the fusion of intracellular vesicles to form a "patch"—to function effectively.[1][2]

Reversibility and "Squeeze-Out" Mechanism

A key feature of P188's mechanism is its reversibility. Once the cell's native repair machinery has restored the membrane's integrity and the lipid packing density increases, the local surface pressure rises back to normal levels (~30 mN/m).[7] At these higher pressures, the P188 molecules are "squeezed out" of the lipid bilayer.[6][7][12] This "graceful exit" ensures that the poloxamer's effect is transient and localized to the period of active repair, preventing long-term disruption of membrane structure.[7]

Quantitative Data Summary

The following tables summarize key quantitative findings from studies investigating P188's interaction with cell membranes.

Table 1: Biophysical Parameters of this compound-Lipid Interaction

Parameter Lipid Model Value Significance Reference
Maximal Insertion Pressure DPPC & DPPG Monolayers ~22 mN/m Defines the threshold for P188 insertion, confirming its specificity for damaged (low-pressure) membranes. [6][10]
Healthy Bilayer Equivalent Pressure Lipid Monolayers 30-35 mN/m P188 does not insert at this pressure, demonstrating its inability to disrupt intact membranes. [7]
"Squeeze-Out" Pressure DPPC / DPPG Monolayers ≥36 mN/m / ≥38 mN/m Pressure at which P188 is expelled from the monolayer, confirming the reversibility of its action. [7]

| Membrane Capacitance Reduction | Artificial Lipid Bilayers | ~4-8% in 5 min | Suggests P188 adsorbs into and alters the physical properties of the bilayer. |[13] |

Table 2: Efficacy of this compound in Cellular Injury Models

Injury Model Cell Type P188 Concentration Key Result Reference
Amyloid Oligomer Toxicity SH-SY5Y Neuroblastoma 2 µg 16% increase in cell survival compared to untreated cells. [1]
Mechanical Injury Neuronal Cells Not specified Restored long-term viability to control levels when applied 15 min post-injury. [14]
Hypoxia/Reoxygenation Murine Lung Epithelial 1 mg/ml Significantly reduced the number of PI-positive (dead) cells and enhanced repair. [8]
High-Dose Irradiation (40-80Gy) Adult Rat Skeletal Muscle Not specified Significantly enhanced cell viability at 4 and 18 hours post-irradiation. [15]

| Electroporation | Artificial Lipid Bilayers | 1.0 mM | Increased threshold voltage for electroporation and latency time to pore formation. |[13] |

Key Experimental Protocols

The mechanism of P188 has been elucidated through several key experimental paradigms.

Lipid Monolayer Insertion Assay

This in vitro technique directly assesses the interaction of P188 with lipids.

  • Methodology: A monolayer of phospholipids (e.g., dipalmitoylphosphatidylcholine, DPPC) is formed on an aqueous subphase in a Langmuir trough. This monolayer mimics a single leaflet of a cell membrane. P188 is injected into the aqueous subphase. The surface area is then compressed, and the surface pressure is continuously measured with a Wilhelmy plate.[7][12]

  • Analysis: The pressure at which P188 inserts into or is squeezed out of the monolayer is determined by comparing the pressure-area isotherms with and without the polymer.[7] Advanced imaging techniques like atomic force microscopy (AFM), X-ray reflectivity, and fluorescence microscopy can be used to visualize the morphological changes and confirm the distribution of P188 within the lipid film.[7][11][12]

Laser-Induced Cell Injury and Repair Assay

This method allows for the real-time visualization of membrane repair in living cells.

  • Methodology: Adherent cells are cultured in a medium containing a membrane-impermeable fluorescent dye, such as Propidium Iodide (PI) or FM1-43. A focused, high-intensity laser pulse is used to create a precise, localized wound in the plasma membrane of a single cell.[16][17]

  • Analysis: Upon injury, the dye enters the cell, causing a sharp increase in intracellular fluorescence. The cell's ability to repair the membrane is measured by the rate at which the fluorescence plateaus, indicating that dye entry has ceased. Time-lapse fluorescence microscopy is used to capture the kinetics of this process. The addition of P188 to the medium is assessed by its ability to shorten the time to plateau, signifying faster membrane resealing.[16][17]

Dye Exclusion Endpoint Assay

This is a high-throughput method to assess cell viability and membrane integrity across a population of cells.

  • Methodology: A cell population is subjected to a widespread injury, such as mechanical shearing (e.g., passing through a syringe), scraping, or exposure to toxins.[16][18] A membrane-impermeable dye (e.g., Trypan Blue, PI) is added to the culture.

  • Analysis: After a set incubation period, the percentage of cells that have taken up the dye (indicating failed repair and cell death) is quantified using microscopy or flow cytometry. The efficacy of P188 is determined by its ability to significantly reduce the percentage of dye-positive cells compared to an untreated control group.[8]

Visualizing Mechanisms and Workflows

The following diagrams, rendered in DOT language, illustrate the core concepts of P188's action and associated experimental workflows.

P188_Mechanism Figure 1: Biophysical Mechanism of this compound A Cell Membrane Injury (Mechanical, Chemical, etc.) B Decreased Lipid Packing & Reduced Surface Pressure (< 22 mN/m) A->B C Hydrophobic Bilayer Core Exposed B->C D P188 Preferentially Inserts (Hydrophobic PPO core binds lipids) C->D P188 Present E Defect is Sealed (Hydrophilic PEO chains face exterior) D->E F Ion Gradients Restored (Ca2+ influx halted) E->F G Native Repair Machinery Activated (e.g., Vesicle Fusion) E->G H Membrane Integrity Restored & Surface Pressure Increases (> 30 mN/m) F->H G->H I P188 is 'Squeezed Out' (Action is reversed) H->I

Figure 1: Biophysical Mechanism of this compound

Laser_Workflow Figure 2: Experimental Workflow for Laser Injury Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Culture adherent cells on imaging-compatible dish B 2. Prepare medium with: a) P188 (treatment) or vehicle (control) b) Membrane-impermeable dye (e.g., PI) A->B C 3. Mount dish on microscope and select target cell B->C D 4. Induce localized membrane injury using a focused laser pulse C->D E 5. Immediately begin time-lapse fluorescence imaging D->E F 6. Quantify intracellular fluorescence intensity over time E->F G 7. Plot intensity vs. time to generate a repair kinetic curve F->G H 8. Compare time-to-plateau between P188 and control groups G->H

Figure 2: Experimental Workflow for Laser Injury Assay

Downstream_Effects Figure 3: Key Downstream Cellular Effects of P188 A Membrane Injury B P188-Mediated Membrane Sealing A->B C Prevention of Uncontrolled Ion Flux (e.g., Ca2+ Influx) B->C D Restoration of Cellular Homeostasis C->D E Reduced Oxidative Stress & Lipid Peroxidation D->E F Inhibition of Pro-Apoptotic & Inflammatory Pathways D->F I Increased Cell Survival & Neuroprotection E->I G Inhibition of p38 MAPK Activation F->G H Inhibition of NF-κB Pathway F->H G->I H->I

Figure 3: Key Downstream Cellular Effects of P188

Conclusion and Future Directions

The mechanism of action of this compound in cell membrane repair is a targeted, reversible, and biophysically driven process. Its unique ability to selectively interact with damaged membrane domains makes it an intelligent therapeutic agent that stabilizes injuries and allows for cellular recovery. While the direct "patching" model is well-supported, further research is needed to fully elucidate its modulation of downstream signaling pathways, such as those involving p38 MAPK and NF-κB, which contribute to its anti-inflammatory and anti-apoptotic effects.[1][3][5][8] Understanding the nuances of P188's interaction with different lipid compositions and its synergy with the cell's native repair proteins will be critical for optimizing its use in drug development for a wide array of debilitating diseases.

References

physicochemical properties of Poloxamer 188 for drug formulation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of Poloxamer 188 for Drug Formulation

Introduction

This compound is a synthetic non-ionic triblock copolymer renowned for its versatility as a pharmaceutical excipient. Structurally, it consists of a central hydrophobic block of polyoxypropylene (PPO) flanked by two hydrophilic blocks of polyoxyethylene (PEO).[1] This amphiphilic nature is the foundation of its utility in drug formulation, allowing it to function as an effective emulsifier, solubilizer, stabilizer, and viscosity modifier.[2] this compound is widely used in various dosage forms, including parenteral, ophthalmic, and topical applications, due to its low toxicity and minimal irritation. In the biopharmaceutical sector, it is also valued for its ability to protect cells from shear stress in bioreactors. This guide provides a detailed examination of the core physicochemical properties of this compound, the experimental methods used to characterize them, and their direct implications for drug formulation.

Core Physicochemical Properties of this compound

The functional characteristics of this compound are defined by a set of key physicochemical parameters. These quantitative properties are essential for formulators to predict and control the behavior of the excipient in a drug delivery system.

PropertyValueSignificance in Formulation
Average Molecular Weight ~7680 - 9510 g/mol Influences viscosity, gelation properties, and micelle size.[1][3]
Polyoxyethylene (PEO) Content ~80% (79.9-83.7%)Determines the hydrophilicity of the polymer, impacting solubility and HLB value.[3]
Hydrophilic-Lipophilic Balance (HLB) >24 (typically ~29)A high HLB value indicates strong hydrophilic character, making it an excellent solubilizer and O/W emulsifier.[3][4]
Critical Micelle Concentration (CMC) ~0.1% w/v to 4.8 x 10⁻⁴ MThe concentration above which micelles form, enabling the solubilization of poorly water-soluble drugs.[1][5]
Cloud Point >100 °CThe temperature above which the polymer becomes less soluble; a high cloud point ensures stability at physiological temperatures.[3]
Physical Form Solid (white, prilled, or cast)Affects handling and processing during formulation manufacturing.[3]

Detailed Physicochemical Characteristics and Formulation Relevance

Molecular Structure and Amphiphilicity

The defining feature of this compound is its PEO-PPO-PEO triblock copolymer structure. The central PPO block is hydrophobic, while the two external PEO blocks are hydrophilic.[1] This dual character, or amphiphilicity, allows this compound to orient itself at oil-water interfaces, reducing surface tension and stabilizing emulsions.[6][7]

cluster_P188 This compound Structure PEO1 Hydrophilic PEO Block PPO Hydrophobic PPO Block PEO1->PPO PEO2 Hydrophilic PEO Block PPO->PEO2

Caption: Block diagram of this compound's amphiphilic structure.

Micellization and Solubilization

In aqueous solutions, at concentrations below the Critical Micelle Concentration (CMC), this compound exists as individual polymer chains (unimers).[1] As the concentration increases beyond the CMC, the unimers spontaneously self-assemble into spherical structures called micelles.[8] These micelles have a core formed by the hydrophobic PPO blocks and a corona of the hydrophilic PEO blocks, which interfaces with the surrounding water.[5] This hydrophobic core acts as a microenvironment for encapsulating poorly water-soluble drugs, significantly enhancing their apparent solubility and bioavailability.[9]

cluster_process Micellization & Drug Encapsulation cluster_unimers cluster_micelle cluster_loaded_micelle Unimers Unimers Micelle Micelle Unimers->Micelle [Concentration] > CMC Drug-Loaded Micelle Drug-Loaded Micelle Micelle->Drug-Loaded Micelle + Drug U1 P188 U2 P188 U3 P188 Drug1 Drug M_Core Hydrophobic Core M_Shell Hydrophilic Corona LM_Core Hydrophobic Core LM_Shell Hydrophilic Corona Drug2 Drug

Caption: Self-assembly of this compound micelles and drug encapsulation.

Thermo-reversible Gelation

Poloxamer solutions exhibit thermo-reversible gelation, a phenomenon where they exist as low-viscosity liquids at refrigerated temperatures but form a semi-solid gel upon warming to physiological temperatures.[10][11] This transition is driven by temperature-induced dehydration of the PPO blocks, leading to increased micellar aggregation and packing. While this compound alone requires high concentrations to gel, it is frequently combined with other poloxamers, like Poloxamer 407, to precisely modulate the gelation temperature (Tgel) for in situ gelling formulations.[10][12][13] These systems are easily administered as liquids and then gel upon contact with the body, providing sustained drug release at the site of application, such as in the eye or on the skin.[10][14]

cluster_gelation Thermo-reversible Gelation Pathway Sol Low Viscosity Sol (Individual Micelles) Gel High Viscosity Gel (Packed Micelles) Sol->Gel Increase Temperature (e.g., to 37°C) Gel->Sol Decrease Temperature (e.g., to 4°C)

Caption: Logical flow of the thermo-reversible sol-gel transition.

Viscosity

The viscosity of this compound solutions is a critical parameter for many pharmaceutical applications, affecting everything from manufacturing processes like stirring and filling to the final product's performance.[15] Aqueous solutions of this compound generally exhibit Newtonian flow properties at lower concentrations, with viscosity increasing with concentration.[16] At higher concentrations, particularly near the gelation point, the behavior becomes non-Newtonian (shear-thinning), which is desirable for topical products that need to be easily spreadable.[15][16] Viscosity is highly dependent on temperature, and this relationship is harnessed in thermo-responsive formulations.[16]

Applications in Major Dosage Forms

  • Parenteral Formulations: Used as a solubilizing and stabilizing agent for intravenous drug delivery. It is also explored as an alternative to polysorbates in biologic formulations.[2][17][18]

  • Ophthalmic Formulations: A key component in in situ gelling systems. These formulations are administered as eye drops and form a gel on the ocular surface, increasing drug residence time and bioavailability.[11][14][19][20]

  • Topical Formulations: Acts as an emulsifier and stabilizer in creams and lotions and is a primary component in thermoreversible gels for topical drug delivery.[10][21]

  • Solid Self-Emulsifying Drug Delivery Systems (SEDDS): this compound can serve as both a solidifying agent for lipids and an emulsifying agent upon dispersion in aqueous media, creating a novel solid SEDDS.[22]

Experimental Protocols

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter determined by observing an abrupt change in a physical property of the surfactant solution as a function of its concentration.[23]

Method 1: Surface Tension Measurement

  • Principle: The surface tension of a surfactant solution decreases as the concentration increases. Once the CMC is reached and micelles form, the surface becomes saturated with monomers, and the surface tension remains relatively constant with further increases in concentration.[8][23]

  • Protocol:

    • Prepare a series of aqueous solutions of this compound with varying concentrations.

    • Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

    • Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C).

    • The CMC is determined from the inflection point of the curve, where the slope changes abruptly.[23]

cluster_workflow Workflow: CMC Determination by Surface Tension Start Start Prep Prepare P188 solutions of varying concentrations Start->Prep Measure Measure surface tension for each solution (Tensiometer) Prep->Measure Plot Plot Surface Tension (γ) vs. log(Concentration) Measure->Plot Analyze Identify inflection point in the plot Plot->Analyze CMC CMC Value Determined Analyze->CMC

Caption: Experimental workflow for determining CMC via tensiometry.

Method 2: Fluorescence Spectroscopy (Probe Method)

  • Principle: This technique uses a hydrophobic fluorescent probe, such as pyrene. In an aqueous environment below the CMC, the probe's fluorescence spectrum is characteristic of a polar environment. Above the CMC, the probe partitions into the hydrophobic core of the micelles, causing a significant change in its fluorescence spectrum (e.g., a shift in the intensity ratio of certain vibronic peaks or a sharp increase in fluorescence intensity).[8][24]

  • Protocol:

    • Prepare a series of this compound solutions of varying concentrations, each containing a fixed, low concentration of the fluorescent probe.

    • Allow the solutions to equilibrate.

    • Measure the fluorescence emission spectrum for each sample using a spectrofluorometer.

    • Plot the relevant fluorescence parameter (e.g., intensity ratio I1/I3 for pyrene, or total intensity) against the surfactant concentration.

    • The CMC is identified as the concentration at which a sharp change in the slope of the plot occurs.[24]

Measurement of Gelation Temperature (Tgel)

Method 1: Tube Inverting Test

  • Principle: A simple, qualitative method to estimate the Tgel. A solution is considered a gel when it no longer flows upon inversion.[25][26]

  • Protocol:

    • Place a small volume (e.g., 2 mL) of the this compound solution in a sealed vial.

    • Immerse the vial in a temperature-controlled water bath, starting at a low temperature (e.g., 4°C).

    • Slowly increase the temperature of the bath in small increments (e.g., 1°C/min).

    • At each temperature increment, remove the vial and invert it 90° or 180°.

    • The Tgel is recorded as the temperature at which the solution no longer flows within a specified time (e.g., 30 seconds).

Method 2: Rheological Measurement

  • Principle: A more precise and quantitative method using a rheometer. The Tgel is often defined as the temperature at which the storage modulus (G'), representing the elastic properties, becomes equal to or exceeds the loss modulus (G''), representing the viscous properties.[25][27]

  • Protocol:

    • Load the this compound solution onto the plate of a controlled-stress or controlled-strain rheometer equipped with a temperature control unit (e.g., a Peltier plate).[25]

    • Perform an oscillatory temperature sweep. The sample is subjected to a small, oscillating strain at a constant frequency while the temperature is ramped up at a controlled rate (e.g., 2 K/min).[13]

    • Record the storage modulus (G') and loss modulus (G'') as a function of temperature.

    • The Tgel is determined as the temperature at which the G' and G'' curves intersect (G' = G'').[27]

Viscosity Measurement
  • Principle: Rotational viscometry is a standard method for characterizing the flow behavior of pharmaceutical liquids and semi-solids.[15][28]

  • Protocol:

    • Place the this compound solution in the sample holder of a rotational viscometer (e.g., a cone-and-plate or concentric cylinder viscometer).[29]

    • Allow the sample to equilibrate to the desired measurement temperature.

    • Perform a shear rate sweep, measuring the viscosity at a range of increasing or decreasing shear rates.[30]

    • Plot viscosity as a function of shear rate to determine the flow behavior (e.g., Newtonian, shear-thinning).

    • Measurements can be repeated at different temperatures to characterize the temperature-dependence of viscosity.[30]

References

A Technical Guide to the Critical Micelle Concentration of Poloxamer 188 in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Poloxamer 188 (P188), also known by trade names such as Pluronic® F68 and Kolliphor® P188, is a non-ionic triblock copolymer consisting of a central hydrophobic polyoxypropylene (PPO) block flanked by two hydrophilic polyoxyethylene (PEO) blocks. Its amphiphilic nature and excellent biocompatibility make it a widely used excipient in the pharmaceutical industry for applications including solubilization, emulsification, and protein stabilization.

A key parameter governing the behavior of surfactants like this compound in solution is the Critical Micelle Concentration (CMC). The CMC is the specific concentration above which individual surfactant molecules (unimers) begin to self-assemble into organized aggregates known as micelles. This transition profoundly alters the physicochemical properties of the solution, such as surface tension, conductivity, and solubilization capacity. Understanding the CMC of this compound is therefore critical for designing stable and effective drug formulations.

This technical guide provides an in-depth overview of the CMC of this compound in aqueous solutions. It consolidates quantitative data from various studies, details the experimental methodologies used for its determination, and explores the key factors that influence this critical parameter.

Critical Micelle Concentration (CMC) of this compound

The CMC of this compound is not a single, fixed value but is highly sensitive to experimental conditions, most notably temperature. At room temperature (20-25°C), P188 often does not form micelles in simple aqueous solutions, even at concentrations as high as 10 mg/mL[1][2]. Micellization is typically observed at physiologically relevant temperatures (e.g., 37°C). The variability in reported CMC values underscores the importance of considering the specific conditions of the formulation.

Table 1: Reported Critical Micelle Concentration (CMC) Values for this compound

CMC Value (mg/mL)Temperature (°C)Aqueous Medium / ConditionsMeasurement MethodReference
29 - 3837Not specified (Clinical preparation)Dye (Sudan IV) Solubilization[2]
24 - 3237Not specified (Non-clinical preparation)Dye (Sudan IV) Solubilization[2]
0.743Not specifiedNot specifiedNot specified[3]
0.743Not specifiedNot specifiedFluorescence Probe Technique[4]
~1.0 (0.1%)Not specified50 mM Tris pH 7.5, 30 mM KClNot specified[5]
No Micellization20 - 225 mmol/L phosphate bufferSmall-Angle X-ray Scattering (SAXS)[1]
Unimer-Micelle Transition20 - 225 mmol/L phosphate buffer with phenolSmall-Angle X-ray Scattering (SAXS)[1]

Factors Influencing the CMC of this compound

The self-assembly of this compound into micelles is a thermodynamically driven process that can be significantly influenced by several external factors.

Temperature

Temperature is one of the most critical factors affecting the CMC of poloxamers. Unlike many other copolymers, poloxamers exhibit inverse temperature-dependent solubility in water[6]. As the temperature increases, the hydrogen bonds between the water molecules and the polymer chains (particularly the PPO block) weaken. This desolvation makes the PPO block more hydrophobic, which in turn favors the self-assembly into micelles to minimize contact with water. Consequently, an increase in temperature generally leads to a sharp decrease in the CMC value[6]. This is why P188 readily forms micelles at 37°C but not at room temperature[2].

Additives

The presence of other molecules in the aqueous solution can significantly alter the micellization behavior of P188.

  • Preservatives: Pharmaceutical formulations often contain preservatives like phenol and benzyl alcohol. These molecules can induce micelle formation in P188 solutions even at room temperature, where it would otherwise exist as unimers[1][7]. Studies using Small-Angle X-ray Scattering (SAXS) have shown that a unimer-to-micelle transition occurs in the presence of a critical concentration of phenol[1][7]. The addition of benzyl alcohol can further lower the concentration of phenol required to induce micellization[1].

  • Salts and Buffers: Inorganic salts can influence the hydration of the polymer chains. By competing for water molecules, salts can reduce the hydration of the PPO block, which promotes micellization and lowers the critical micelle temperature[8]. The type of buffer and its ionic strength can also impact the stability and aggregation of P188 in solution[3].

Chemical Modification

Covalently modifying the structure of this compound can change its amphiphilicity and, consequently, its CMC. For instance, a study involving the conjugation of heparin to P188 demonstrated a decrease in the CMC from 0.743 mg/mL for the unmodified polymer to 0.483 mg/mL for the heparin-P188 conjugate[4].

G CMC This compound CMC Temp Temperature Temp->CMC Increase in Temp Lowers CMC Preservatives Additives (e.g., Phenol) Preservatives->CMC Induces Micellization Lowers Effective CMC Salts Additives (e.g., NaCl) Salts->CMC Promotes Micellization Lowers CMT* note *CMT: Critical Micelle Temperature Modification Chemical Modification (e.g., Heparin Conjugation) Modification->CMC Alters Amphiphilicity Can Lower CMC

Caption: Factors influencing the Critical Micelle Concentration (CMC) of this compound.

Experimental Protocols for CMC Determination

Several analytical techniques can be employed to determine the CMC of this compound. The choice of method depends on the required sensitivity, the nature of the formulation, and the available instrumentation. A generalized workflow is presented below.

G A Prepare P188 Stock Solution in Desired Aqueous Medium B Create a Dilution Series of Varying Concentrations A->B C Perform Physicochemical Measurement (e.g., Absorbance, Surface Tension, Scattering) B->C D Plot Measured Property vs. Logarithm of Concentration C->D E Identify Inflection Point (Breakpoint in the Curve) D->E F Determine CMC (Concentration at Breakpoint) E->F

Caption: Generalized experimental workflow for determining the CMC of this compound.

Dye Solubilization Method (UV-Vis Spectrophotometry)

This method is based on the significant increase in the solubility of a hydrophobic dye in the presence of micelles.

  • Principle: A water-insoluble dye, such as Sudan IV, is added to a series of P188 solutions of varying concentrations. Below the CMC, the dye remains largely insoluble. Above the CMC, the hydrophobic cores of the micelles encapsulate the dye molecules, leading to a sharp, measurable increase in the absorbance of the solution.

  • Apparatus and Materials:

    • UV-Vis Spectrophotometer

    • This compound

    • Sudan IV dye

    • Appropriate aqueous buffer/solution

    • Stoppered glass vials, sonicator, shaking water bath, 0.45 µm filters.

  • Detailed Protocol (adapted from[2]):

    • Prepare a stock solution of this compound in the desired aqueous medium.

    • Create a series of dilutions from the stock solution in triplicate in stoppered glass vials.

    • Add a known, constant amount of Sudan IV dye (e.g., 2.5 mg/mL) to each vial.

    • Sonicate the samples for approximately 2 minutes to ensure dispersion.

    • Incubate the vials overnight at the desired temperature (e.g., 37°C) in a shaking water bath to reach equilibrium.

    • After incubation, filter the samples through a surfactant-free 0.45 µm filter to remove any undissolved dye.

    • Measure the absorbance of the filtrate of each solution spectrophotometrically at the dye's λ_max (e.g., 515 nm for Sudan IV).

  • Data Analysis: Plot the measured absorbance against the concentration of this compound. The plot will show two linear regions. The CMC is determined from the intersection point of the two extrapolated linear portions of the graph.

Surface Tensiometry

This is a classic and widely used method for determining the CMC of any surface-active agent.

  • Principle: Surfactant molecules adsorb at the air-water interface, which reduces the surface tension of the solution. As the surfactant concentration increases, the surface tension decreases. Once the interface becomes saturated with monomers and micelles begin to form in the bulk solution (at the CMC), the surface tension remains relatively constant with further increases in concentration[9].

  • Apparatus and Materials:

    • Tensiometer (using methods like Du Noüy ring or Wilhelmy plate)

    • This compound

    • High-purity water or desired buffer.

  • Detailed Protocol (general procedure based on[9][10]):

    • Prepare a series of this compound solutions with precisely known concentrations in high-purity water or the relevant buffer.

    • Calibrate the tensiometer according to the manufacturer's instructions, ensuring the probe (ring or plate) is impeccably clean.

    • Measure the surface tension of the pure solvent first.

    • Proceed to measure the surface tension of each P188 solution, starting from the most dilute and moving to the most concentrated to minimize contamination. Ensure temperature is strictly controlled throughout the experiment.

    • Allow each measurement to equilibrate before recording the value.

  • Data Analysis: Plot the surface tension (γ) as a function of the logarithm of the this compound concentration (log C). The resulting graph will typically show a sharp break or inflection point. The concentration corresponding to this point is the CMC[10].

Small-Angle X-ray Scattering (SAXS)

SAXS is a powerful structural technique that directly probes the formation of nanoscale aggregates like micelles.

  • Principle: X-rays are scattered by the electrons in the sample. The resulting scattering pattern contains information about the size, shape, and arrangement of particles in the solution. A solution of P188 unimers (small, individual polymer coils) will produce a distinctly different scattering pattern than a solution containing larger, more organized micelles. The transition from a unimer-dominated to a micelle-dominated system is clearly observable.

  • Apparatus and Materials:

    • SAXS instrument (with a high-intensity X-ray source and a 2D detector)

    • This compound

    • Aqueous solution/buffer of interest.

  • Detailed Protocol (adapted from[1]):

    • Prepare a series of this compound solutions at different concentrations in the buffer of interest (e.g., 5 mmol/L phosphate buffer).

    • If studying the effect of additives, prepare samples with a fixed P188 concentration and varying concentrations of the additive (e.g., phenol).

    • Load each sample into a temperature-controlled sample holder (e.g., a quartz capillary).

    • Collect the 2D scattering data for each sample, as well as for the background (buffer only).

    • Radially average the 2D data to obtain 1D scattering profiles of intensity (I) versus the scattering vector (Q).

    • Subtract the background scattering from each sample's profile.

  • Data Analysis: Analyze the shape of the I(Q) vs. Q curves. A significant change in the scattering pattern, particularly at low Q values, indicates the formation of larger structures. By comparing the scattering profiles across the concentration series, the point at which micelles appear can be identified as the unimer-micelle transition concentration[1]. Further analysis (e.g., Guinier analysis) can provide information on the size (radius of gyration, R_g) and molecular mass of the scattering particles, confirming the transition from unimers to micelles[1].

Conclusion

The Critical Micelle Concentration of this compound is a dynamic parameter of fundamental importance in pharmaceutical science. It is not an intrinsic constant but is critically dependent on the formulation's temperature, composition, and any chemical modifications to the polymer. At room temperature, P188 typically does not form micelles, but micellization is readily induced by increasing the temperature to physiological levels or by adding certain excipients like preservatives. This technical guide highlights the variability in reported CMC values and details robust experimental methods for its determination. For researchers and drug development professionals, a thorough understanding and precise determination of the CMC under relevant formulation conditions are essential for ensuring product stability, efficacy, and performance.

References

In Vitro Biocompatibility and Toxicology of Poloxamer 188: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biocompatibility and toxicology of Poloxamer 188 (P188), a non-ionic triblock copolymer widely used in pharmaceutical and biomedical applications. This document summarizes key quantitative data from various studies, details experimental protocols for assessing its effects, and visualizes the known cellular signaling pathways influenced by P188.

Quantitative Toxicological Data

The following tables summarize the quantitative data from in vitro studies on the effects of this compound on cell viability, cytotoxicity, apoptosis, and inflammatory responses.

Table 1: Cell Viability and Cytotoxicity
Cell LineAssayThis compound ConcentrationExposure TimeResultsReference
Human Polymorphonuclear (PMN) cellsTrypan Blue Exclusion & Flow Cytometry0.5 - 15 mg/mLNot specified>95% viability across all concentrations[1]
Mouse Brain Microvascular Endothelial Cells (MBEC)CellTiter 96 AQueous One Solution10 µM, 100 µM, 1 mM2 hours (reoxygenation)Increased cell number/viability at 1 mM after hypoxia[2]
Human Neuroblastoma (SH-SY5Y)AlamarBlue2 µg/mL (approx. 0.24 µM)15 minutes post-Aβ42 exposure16% increase in cell survival[3]
Rat Skeletal Muscle Fibers (FDB)Not specified1 mM18 hours post-irradiation (40 Gy)Increased viability compared to no treatment[4]
Human Cardiomyocytes (HCMs)LDH Release0.1 µM, 1 µM, 1 mM, 2 mM3h hypoxia + 2h reoxygenation1 mM P188 significantly decreased LDH release[5]
Chinese Hamster Ovary (CHO)Not specifiedUp to 5 g/LNot specifiedNo negative impact on cell viability[6]
Table 2: Apoptosis
Cell LineAssayThis compound ConcentrationExposure TimeResultsReference
Chinese Hamster Ovary (CHO)Cleaved Caspase-3 DetectionNot specifiedNot specifiedSignificantly delayed onset of apoptosis[7]
Primary Cortical NeuronsCytochrome c Release, Caspase-3 ActivationNot specifiedNot specifiedDecreased cytochrome c release and caspase-3 activation[8]
Table 3: Inflammatory Response
Cell TypeParameter MeasuredThis compound ConcentrationConditionsResultsReference
Human Polymorphonuclear (PMN) cellsSuperoxide Anion Production0.5, 2.0, 6.0 mg/mLUnstimulated, PAF-primed, fMLP-activatedIncreased superoxide anion production[1]
Human Polymorphonuclear (PMN) cellsSuperoxide Anion Production15 mg/mLPMA-activatedDecreased superoxide anion production[1]
Human Polymorphonuclear (PMN) cellsCD11b Expression15 mg/mLfMLP-activatedIncreased CD11b expression[1]
Human Polymorphonuclear (PMN) cellsCD11b Expression0.5, 2.0, 6.0 mg/mLPMA-activatedDecreased CD11b expression[1]
Table 4: Hemocompatibility

| Blood Component | Assay | this compound Concentration | Results | Reference | |---|---|---|---|---|---| | Human Platelets | Agonist-Induced Aggregation (ADP, Collagen) | 2 mg/mL and 10 mg/mL | Protective effect on ADP and collagen-induced aggregation |[9] | | Human Red Blood Cells | Polymer-Induced Aggregation | 0.5 - 5 mg/mL | Dose-dependent inhibition of aggregation |[10] |

Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to evaluate the biocompatibility and toxicology of this compound.

Cell Viability Assays

2.1.1. MTT Assay for CHO Cells

This protocol is adapted from standard MTT assay procedures and is suitable for assessing the effect of this compound on the viability of CHO cells in suspension culture.

  • Cell Culture: Culture CHO cells in a suitable growth medium, with or without varying concentrations of this compound (e.g., 0-5 g/L), in baffled shake flasks to simulate bioreactor conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a density of approximately 1 x 10^5 cells/mL in a final volume of 100 µL per well.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Incubation with MTT: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

2.1.2. LDH Cytotoxicity Assay for Neuronal Cells

This protocol is designed to quantify membrane damage in neuronal cells exposed to stressors, with or without the protective presence of this compound.

  • Cell Culture: Plate primary neurons or a neuronal cell line (e.g., SH-SY5Y) in 96-well plates and culture until the desired confluency.

  • Induction of Injury: Induce cellular injury through methods such as exposure to excitotoxins (e.g., glutamate), oxidative stress (e.g., H2O2), or mechanical trauma. Co-incubate with varying concentrations of this compound (e.g., 10 µM - 1 mM).

  • Sample Collection: After the desired incubation period, carefully collect a 50 µL aliquot of the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, add the collected supernatant to an LDH reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add a stop solution to terminate the reaction.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader. The amount of formazan product is proportional to the amount of LDH released.

Apoptosis Assay

2.2.1. Caspase-3 Activation in CHO Cells

This protocol outlines the detection of a key apoptosis marker, cleaved caspase-3, in CHO cells.

  • Cell Treatment: Culture CHO cells with and without this compound under conditions that may induce apoptosis (e.g., nutrient deprivation, exposure to pro-apoptotic agents).

  • Cell Lysis: Harvest the cells and lyse them using a suitable lysis buffer.

  • Protein Quantification: Determine the protein concentration of the cell lysates.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for cleaved caspase-3.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Inflammatory Response Assays

2.3.1. Oxidative Burst in Human Polymorphonuclear (PMN) Cells by Flow Cytometry

This protocol measures the production of superoxide anions, a key indicator of oxidative burst in neutrophils.

  • Blood Collection and PMN Isolation: Isolate PMNs from fresh human whole blood using standard methods such as density gradient centrifugation.

  • Cell Treatment: Resuspend the isolated PMNs in a suitable buffer and treat with different concentrations of this compound (e.g., 0.5 - 15 mg/mL).

  • Stimulation: Stimulate the cells with agonists such as phorbol 12-myristate 13-acetate (PMA) or N-formylmethionyl-leucyl-phenylalanine (fMLP) to induce oxidative burst. Include unstimulated controls.

  • Staining: Add a fluorescent probe for superoxide detection, such as dihydroethidium (DHE).

  • Incubation: Incubate the cells at 37°C for a specified time (e.g., 15-30 minutes).

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer and measure the fluorescence intensity in the appropriate channel. An increase in fluorescence indicates an increase in superoxide production.

Hemocompatibility Assays

2.4.1. Platelet Aggregation Assay

This protocol assesses the effect of this compound on platelet function.

  • Platelet-Rich Plasma (PRP) Preparation: Obtain PRP from fresh human blood by centrifugation.

  • Treatment: Incubate the PRP with various concentrations of this compound (e.g., 2 and 10 mg/mL) or a vehicle control.

  • Aggregation Measurement: Place the treated PRP in an aggregometer. Add a platelet agonist such as adenosine diphosphate (ADP) or collagen to induce aggregation.

  • Data Analysis: Monitor the change in light transmittance over time. A decrease in the rate and extent of aggregation indicates an inhibitory effect of this compound.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key experimental workflows and the known signaling pathways affected by this compound.

Experimental Workflows

experimental_workflow_cell_viability cluster_prep Cell Preparation cluster_assay Assay cluster_analysis Data Analysis cell_culture Cell Culture p188_treatment This compound Treatment cell_culture->p188_treatment stressor Induce Stress (e.g., Hypoxia) p188_treatment->stressor Expose to Stressor viability_assay Perform Viability Assay (e.g., MTT, LDH) stressor->viability_assay readout Measure Readout (e.g., Absorbance) viability_assay->readout analysis Analyze Data readout->analysis

Caption: General workflow for assessing the effect of this compound on cell viability under stress.

experimental_workflow_oxidative_burst cluster_prep PMN Preparation cluster_stimulation Stimulation & Staining cluster_analysis Analysis isolate_pmn Isolate PMNs treat_p188 Treat with this compound isolate_pmn->treat_p188 stimulate Stimulate with Agonist (e.g., PMA, fMLP) treat_p188->stimulate stain Stain with DHE stimulate->stain flow_cytometry Flow Cytometry stain->flow_cytometry analyze_data Analyze Fluorescence Data flow_cytometry->analyze_data

Caption: Workflow for measuring oxidative burst in PMNs treated with this compound.

Signaling Pathways

p38_MAPK_pathway P188 This compound p38_MAPK p38 MAPK P188->p38_MAPK Inhibits Stress Cellular Stress (e.g., Mechanical, Oxidative) Stress->p38_MAPK Activates Apoptosis Apoptosis p38_MAPK->Apoptosis Promotes Inflammation Inflammation p38_MAPK->Inflammation Promotes NFkB_pathway P188 This compound IkB_Kinase IκB Kinase (IKK) P188->IkB_Kinase Inhibits Inflammatory_Stimuli Inflammatory Stimuli Inflammatory_Stimuli->IkB_Kinase Activates IkB IκB IkB_Kinase->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Inflammatory Gene Expression Nucleus->Gene_Expression Induces

References

Unraveling the Amphiphilic Balance: A Technical Guide to the Hydrophilic-Lipophilic Balance of Poloxamer 188

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive understanding of the Hydrophilic-Lipophilic Balance (HLB) of Poloxamer 188, a critical parameter influencing its functionality as a non-ionic surfactant in a myriad of pharmaceutical applications. This document delves into the theoretical calculation of its HLB value, outlines experimental methodologies for its determination, and explores its pivotal role in biological systems, particularly in the context of cell membrane stabilization.

Physicochemical Properties of this compound

This compound is a synthetic triblock copolymer consisting of a central hydrophobic block of polyoxypropylene (PPO) flanked by two hydrophilic blocks of polyoxyethylene (PEO).[1][2] This amphiphilic structure is responsible for its surface-active properties. The specific composition and molecular weights of these blocks determine its overall physicochemical characteristics, including its widely recognized high HLB value.

PropertyValueReferences
Synonyms Pluronic® F68, Kolliphor® P 188[3]
Chemical Structure (PEO)a-(PPO)b-(PEO)a[2]
Average Number of PEO units (a) ~80
Average Number of PPO units (b) ~27
Average Molecular Weight 7680 - 9510 g/mol
Weight Percent of Oxyethylene (PEO) 79.9% - 83.7%
Appearance White, prilled or cast solid
Solubility Freely soluble in water and alcohol
Reported HLB Value ~29

The Hydrophilic-Lipophilic Balance (HLB): Theoretical Calculation

The HLB system, developed by Griffin, provides a numerical scale to characterize the degree of hydrophilicity or lipophilicity of a surfactant. For non-ionic surfactants like this compound, the HLB value can be calculated using Griffin's method, which is based on the weight percentage of the hydrophilic portion (PEO) of the molecule.[4]

Griffin's Method Formula:

HLB = 20 * (Mh / M)

Where:

  • Mh is the molecular mass of the hydrophilic portion (the two PEO blocks).

  • M is the total molecular mass of the molecule.

Alternatively, a simplified formula for polyoxyethylene-based non-ionic surfactants is:

HLB = E / 5

Where:

  • E is the weight percentage of ethylene oxide (oxyethylene).[4]

Calculation for this compound:

Given that the weight percent of oxyethylene in this compound is approximately 81.8% (average value), the theoretical HLB can be calculated as:

HLB = 81.8 / 5 = 16.36

It is important to note that while this calculation provides a theoretical value, the widely reported HLB value for this compound is around 29. This discrepancy can arise from the specific manufacturing process, the distribution of polymer chain lengths, and the limitations of the empirical formula for complex polymers. The higher experimental value suggests a significantly greater hydrophilic character than predicted by this simple calculation alone.

Experimental Determination of HLB

The HLB value of a surfactant can be determined experimentally through various methods. These methods are crucial for verifying the calculated values and for assessing the properties of specific batches of the surfactant. Below are detailed protocols for two common experimental approaches.

Emulsion Stability Method (Griffin's Original Method)

This method involves preparing a series of emulsions with a specific oil phase and observing their stability. The HLB of the surfactant or surfactant blend that produces the most stable emulsion corresponds to the Required HLB (RHLB) of that oil.

Protocol:

  • Preparation of Surfactant Blends: Prepare a series of surfactant blends with varying HLB values. This is typically achieved by mixing a low HLB surfactant (e.g., Span 80, HLB = 4.3) and a high HLB surfactant (e.g., Tween 80, HLB = 15.0) in different ratios.

  • Oil Phase Selection: Choose a standard oil for which the RHLB is known (e.g., mineral oil, RHLB ≈ 10.5 for O/W emulsion).

  • Emulsion Formulation: For each surfactant blend, prepare an oil-in-water (O/W) emulsion with a fixed oil-to-water ratio (e.g., 20% oil, 75% water, 5% surfactant blend).

  • Homogenization: Homogenize each formulation under standardized conditions (e.g., using a high-shear mixer for a specific time and speed).

  • Stability Assessment: Observe the stability of the emulsions over a defined period (e.g., 24 hours, 7 days) at a constant temperature. Assess for signs of instability such as creaming, coalescence, or phase separation.

  • HLB Determination: The HLB of the surfactant blend that produces the most stable emulsion is considered the RHLB of the oil. To determine the HLB of an unknown surfactant like this compound, it can be blended with a known surfactant, and the HLB of the blend that provides the best emulsification is used to calculate the HLB of the unknown surfactant.

Water Titration Method (Greenwald Method)

This method determines the water number of a surfactant, which can then be correlated to its HLB value. The water number is the amount of water that can be added to a solution of the surfactant in a non-polar solvent before turbidity appears.

Protocol:

  • Sample Preparation: Dissolve a precise amount of this compound (e.g., 1 gram) in a specified volume of a non-polar solvent (e.g., benzene or a mixture of benzene and dioxane).

  • Titration Setup: Place the solution in a clear, stoppered container and maintain a constant temperature.

  • Water Titration: Slowly titrate the solution with distilled water from a burette, with constant stirring.

  • Endpoint Determination: The endpoint is the first appearance of a persistent turbidity in the solution. Record the volume of water added. This volume is the water number.

  • HLB Correlation: The HLB value is then determined by comparing the measured water number to a standard curve or chart that correlates water numbers to HLB values for a series of known non-ionic surfactants.

Role of HLB in Biological Systems: Cell Membrane Stabilization

The high HLB value of this compound signifies its strong hydrophilic nature, which is a key determinant of its interaction with biological membranes. In the context of drug delivery and cytoprotection, the HLB of this compound plays a crucial role in its ability to stabilize and repair damaged cell membranes, particularly in conditions like ischemia-reperfusion injury.[5][6]

Ischemia-reperfusion (I/R) injury leads to cell membrane damage, increased permeability, and the activation of inflammatory and apoptotic signaling pathways.[5] this compound has been shown to mitigate this damage by inserting its hydrophobic PPO block into the compromised lipid bilayer, while the hydrophilic PEO blocks remain in the aqueous environment. This interaction is thought to "seal" the damaged membrane, reducing leakage and restoring membrane integrity.[7][8]

Furthermore, by stabilizing the cell membrane, this compound can modulate downstream signaling pathways that are triggered by I/R injury. For instance, it has been shown to inhibit the activation of the NF-κB pathway, a key regulator of inflammation, and to suppress apoptosis by affecting the levels of cleaved caspase-3 and the anti-apoptotic protein Bcl-2.[5][6]

Poloxamer188_Mechanism cluster_Extracellular Extracellular Space cluster_CellMembrane Cell Membrane cluster_Intracellular Intracellular Space P188 This compound DamagedMembrane Damaged Cell Membrane (I/R Injury) P188->DamagedMembrane Inserts into compromised bilayer RepairedMembrane Stabilized Cell Membrane DamagedMembrane->RepairedMembrane Membrane Sealing & Stabilization NFkB_pathway NF-κB Pathway (Inflammation) DamagedMembrane->NFkB_pathway Activation Apoptosis_pathway Apoptotic Pathway (Caspase-3, ↓Bcl-2) DamagedMembrane->Apoptosis_pathway Activation RepairedMembrane->NFkB_pathway Inhibition RepairedMembrane->Apoptosis_pathway Inhibition CellSurvival Cell Survival RepairedMembrane->CellSurvival CellDeath Cell Death NFkB_pathway->CellDeath Apoptosis_pathway->CellDeath

Caption: Proposed mechanism of this compound in cell membrane stabilization.

Conclusion

The Hydrophilic-Lipophilic Balance is a fundamental characteristic of this compound that governs its surfactant properties and its interactions within biological systems. While theoretical calculations provide a foundational understanding, experimental determination of the HLB value is essential for precise formulation development. The remarkably high HLB of this compound underpins its efficacy as a stabilizer and emulsifier and, more critically, its therapeutic potential in protecting cells from membrane damage. A thorough comprehension of its HLB is therefore indispensable for researchers and scientists working to harness the full potential of this versatile polymer in drug development and beyond.

References

An In-depth Technical Guide to the Structural Characterization of Poloxamer 188 Block Copolymer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural characterization of Poloxamer 188, a widely used triblock copolymer in the pharmaceutical and biotechnology industries. This document outlines the key structural and physicochemical parameters of this compound, detailed experimental protocols for its characterization, and visual representations of experimental workflows and molecular principles.

Introduction to this compound

This compound is a non-ionic triblock copolymer consisting of a central hydrophobic block of poly(propylene oxide) (PPO) flanked by two hydrophilic blocks of poly(ethylene oxide) (PEO).[1][2][3][4] This amphiphilic structure imparts surfactant properties, making it a valuable excipient in a variety of applications, including as an emulsifier, solubilizing agent, and for protecting cells from shear stress in bioreactors.[2][3] A thorough understanding of its structural characteristics is crucial for formulation development, quality control, and ensuring consistent performance.

Physicochemical and Structural Properties

The functional properties of this compound are dictated by its molecular weight, the ratio of its hydrophilic to lipophilic blocks, and its behavior in aqueous solutions. The key quantitative parameters are summarized in the tables below.

Table 1: Molecular and Structural Specifications of this compound
ParameterValueReferences
Average Molecular Weight (Da)7680 - 9510[5]
Number of PEO units (a)~80 per block[6][7]
Number of PPO units (b)~27[5][6]
PEO Content (%)79.9 - 83.7[5]
Polydispersity Index (PDI)1.06 - 1.07[8]
Table 2: Physicochemical Properties of this compound in Aqueous Solution
ParameterValueReferences
Hydrophilic-Lipophilic Balance (HLB)>24 (typically ~29)[6]
Critical Micelle Concentration (CMC)0.48 mM to 4.8 x 10⁻⁴ M
Aggregation Number~50[9]
Cloud Point (°C)>100

Experimental Characterization Protocols

A multi-faceted approach is required to fully characterize the structure and properties of this compound. The following sections detail the experimental methodologies for key analytical techniques.

Logical Relationship of this compound's Structure and Function

Relationship between this compound Structure and Micellization cluster_0 Molecular Structure cluster_1 Amphiphilic Properties cluster_2 Self-Assembly in Aqueous Solution PPO Hydrophobic Poly(propylene oxide) (PPO) Central Block Amphiphile Amphiphilic Nature PPO->Amphiphile PEO1 Hydrophilic Poly(ethylene oxide) (PEO) Side Block PEO1->Amphiphile PEO2 Hydrophilic Poly(ethylene oxide) (PEO) Side Block PEO2->Amphiphile CMC Critical Micelle Concentration (CMC) Amphiphile->CMC Above a certain concentration Micelle Micelle Formation (Hydrophobic Core, Hydrophilic Corona) CMC->Micelle

Caption: Structure-function relationship of this compound.

General Experimental Workflow for Characterization

Experimental Workflow for this compound Characterization cluster_0 Sample Preparation cluster_1 Structural Analysis cluster_2 Molecular Weight and Distribution cluster_3 Solution Properties Prep Dissolve this compound in appropriate solvent NMR NMR Spectroscopy (PEO/PPO ratio) Prep->NMR FTIR FTIR Spectroscopy (Functional groups) Prep->FTIR SEC Size Exclusion Chromatography (SEC) (Mw, Mn, PDI) Prep->SEC DLS Dynamic Light Scattering (DLS) (Micelle size) Prep->DLS Tensiometry Surface Tensiometry (CMC) Prep->Tensiometry

Caption: General workflow for this compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the chemical structure and the ratio of PEO to PPO blocks in this compound.

Objective: To confirm the identity of this compound and to quantify the PEO/PPO ratio.

Methodology:

  • Sample Preparation: Dissolve approximately 10 mg of this compound in a suitable deuterated solvent, such as chloroform-d (CDCl₃), in an NMR tube.

  • Instrumentation: Utilize a ¹H NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a one-dimensional ¹H NMR spectrum.

    • Typical spectral parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Analysis:

    • Integrate the signal corresponding to the methyl protons (-CH₃) of the PPO block, which appears around 1.1 ppm.[10]

    • Integrate the signals for the methylene (-CH₂-) and methine (-CH-) protons of both the PEO and PPO blocks, which appear around 3.4-3.7 ppm.[10]

    • The ratio of the integrals of these regions can be used to calculate the PEO/PPO ratio and the percentage of PEO content.[10]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the characteristic functional groups present in this compound, confirming its chemical identity.

Objective: To identify the functional groups characteristic of the PEO and PPO blocks.

Methodology:

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of this compound with KBr powder and pressing it into a thin, transparent disk.

  • Instrumentation: Use an FTIR spectrometer.

  • Data Acquisition:

    • Record the spectrum over a wavenumber range of 4000 to 400 cm⁻¹.

  • Data Analysis:

    • Identify the characteristic absorption bands:

      • C-H stretching vibrations of the alkyl groups in PPO and PEO (around 2880-2970 cm⁻¹).

      • C-O-C ether stretching vibrations (a strong band around 1100 cm⁻¹).

      • -OH stretching from the terminal hydroxyl groups (a broad band around 3400-3500 cm⁻¹).

Size Exclusion Chromatography (SEC)

SEC is employed to determine the molecular weight distribution (MWD), weight-average molecular weight (Mw), number-average molecular weight (Mn), and the polydispersity index (PDI) of this compound.

Objective: To determine the molecular weight averages and PDI.

Methodology:

  • Sample Preparation: Dissolve this compound in the mobile phase at a known concentration (e.g., 1-2 mg/mL). Filter the solution through a 0.22 µm filter before injection.

  • Instrumentation: A standard SEC system equipped with a refractive index (RI) detector is typically used.[7][11] A suitable column set for separating polymers in the molecular weight range of this compound should be selected.

  • Chromatographic Conditions:

    • Mobile Phase: A common mobile phase is tetrahydrofuran (THF) or an aqueous buffer.[12]

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: Maintain a constant column temperature (e.g., 30-40 °C).

  • Calibration: Calibrate the system using a series of narrow-distribution polystyrene or polyethylene glycol standards of known molecular weights.

  • Data Analysis:

    • The elution profile is used to calculate Mw, Mn, and PDI (PDI = Mw/Mn). A PDI value close to 1.0 indicates a narrow molecular weight distribution.

Dynamic Light Scattering (DLS)

DLS is used to measure the hydrodynamic diameter of this compound micelles in solution, providing information about their size and aggregation state.

Objective: To determine the size of this compound micelles.

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable aqueous buffer at concentrations above the CMC. Filter the solutions through a 0.22 µm filter to remove dust and other particulates.

  • Instrumentation: A DLS instrument equipped with a laser and a detector at a specific scattering angle (e.g., 90° or 173°).

  • Data Acquisition:

    • Equilibrate the sample at the desired temperature.

    • Perform multiple measurements to ensure reproducibility.

  • Data Analysis:

    • The instrument's software calculates the particle size distribution from the measured diffusion coefficients using the Stokes-Einstein equation. The z-average diameter is commonly reported for the micelle size.

Surface Tensiometry

Surface tensiometry is the standard method for determining the critical micelle concentration (CMC) of surfactants like this compound.

Objective: To determine the CMC of this compound.

Methodology:

  • Sample Preparation: Prepare a series of aqueous solutions of this compound with varying concentrations, spanning a range below and above the expected CMC.

  • Instrumentation: A surface tensiometer (e.g., using the Du Noüy ring or Wilhelmy plate method).

  • Data Acquisition:

    • Measure the surface tension of each solution at a constant temperature.

  • Data Analysis:

    • Plot the surface tension as a function of the logarithm of the this compound concentration.

    • The CMC is the concentration at which the surface tension plateaus. This point is determined from the intersection of the two linear portions of the plot.

Conclusion

The structural characterization of this compound is essential for its effective and safe use in pharmaceutical and biotechnological applications. A combination of analytical techniques, including NMR, FTIR, SEC, DLS, and surface tensiometry, provides a comprehensive understanding of its chemical structure, molecular weight distribution, and solution behavior. The detailed protocols provided in this guide serve as a valuable resource for researchers and professionals involved in the development and quality control of products containing this compound.

References

Poloxamer 188 interaction with lipid bilayers and cell membranes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Interaction of Poloxamer 188 with Lipid Bilayers and Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (P188), also known as Pluronic® F68, is a non-ionic, amphiphilic triblock copolymer with a well-established medical safety record.[1] It consists of a central hydrophobic poly(propylene oxide) (PPO) block flanked by two hydrophilic poly(ethylene oxide) (PEO) blocks (PEO₇₆-PPO₂₉-PEO₇₆).[2][3] This unique structure allows P188 to interact with biological membranes, a characteristic that has garnered significant interest for its therapeutic potential in conditions involving cell membrane damage.[1][4][5] P188 has been shown to seal damaged cell membranes, restore integrity, and offer cytoprotective effects across various injury models, including electrical trauma, ischemia-reperfusion injury, and mechanical stress.[1][6][7][8]

This technical guide provides a comprehensive overview of the molecular interactions between this compound and lipid bilayers, its effects on cell membrane properties, and its influence on cellular signaling pathways. It includes quantitative data from key studies, detailed experimental protocols, and visualizations of the underlying mechanisms.

Core Mechanism: Interaction with the Lipid Bilayer

The primary mechanism by which P188 interacts with cell membranes is through the insertion of its hydrophobic PPO core into compromised, loosely packed regions of the lipid bilayer.[4][6] Healthy cell membranes maintain a high lipid packing density, corresponding to a lateral surface pressure of approximately 30-35 mN/m, which largely prevents P188 insertion.[9] However, when a membrane is damaged, its structural integrity is lost, creating defects and areas of low lipid density. These damaged regions provide a thermodynamically favorable environment for the hydrophobic PPO block of P188 to adsorb and insert, effectively acting as a "patch" or "sealant".[1][6][9] The hydrophilic PEO chains remain in the aqueous environment, covering the defect.[6]

This interaction is selective; P188 preferentially targets damaged portions of the membrane.[9] As the cell heals and restores its natural lipid packing and surface pressure, the P188 molecule is "squeezed out," suggesting a graceful exit mechanism once membrane integrity is re-established.[1][9][10]

Visualization of the Membrane Sealing Mechanism

G cluster_0 Healthy Cell Membrane cluster_1 Damaged Cell Membrane cluster_2 P188 Interaction healthy_lipid1 healthy_lipid1 healthy_lipid2 healthy_lipid2 healthy_membrane Tightly Packed Lipids (High Surface Pressure, ~30 mN/m) P188 Does Not Insert injury Stress / Injury (e.g., Electroporation, Ischemia) healthy_membrane->injury damaged_lipid damaged_lipid damaged_membrane Lipid Packing Defects (Pore) (Low Surface Pressure, <22 mN/m) repaired_membrane PPO (Yellow) Inserts into Defect PEO (Green) Faces Aqueous Phase Membrane Integrity Restored damaged_membrane->repaired_membrane  P188 Present repaired_lipid repaired_lipid injury->damaged_membrane p188 This compound (PEO-PPO-PEO)

Caption: Mechanism of this compound selectively inserting into and sealing damaged lipid membranes.

Quantitative Data: P188 Interaction with Lipid Monolayers

Langmuir monolayer studies, which model one leaflet of a cell membrane, provide quantitative insight into the surface pressures at which P188 interacts with lipids.

Lipid TypeExperimental ConditionKey FindingSurface Pressure (mN/m)Reference
DPPC & DPPGP188 injected into subphaseP188 inserts into monolayers at pressures below this threshold.≤ 22[9][11]
DPPCCompression of DPPC/P188 filmP188 is "squeezed out" from the lipid film above this pressure.≥ 36[1]
DPPGCompression of DPPG/P188 filmP188 is "squeezed out" from the lipid film above this pressure.≥ 38[1]

DPPC: Dipalmitoylphosphatidylcholine; DPPG: Dipalmitoylphosphatidylglycerol

These studies confirm that P188 insertion is not significantly influenced by the lipid headgroup's charge and that its interaction is governed by the physical packing density of the lipid layer.[9][11]

Effects on Cell Membrane Properties and Viability

By sealing membrane defects, P188 prevents the uncontrolled leakage of intracellular contents and the influx of ions like Ca²⁺, which can trigger cell death pathways.[2][3] This restoration of membrane integrity leads to demonstrably improved cell viability and function across numerous cell types and injury models.

Quantitative Data: Effects of P188 on Cell Viability and Membrane Integrity
Cell TypeInjury ModelP188 ConcentrationOutcomeReference
SH-SY5Y NeuroblastomaAβ42 Oligomer Exposure25.5 ng/µLDramatically improved cell viability.[6]
SH-SY5Y NeuroblastomaAβ42 Oligomer Exposure2 µg (concentration not specified in µL)16% increase in cell survival.[4]
Rat Hippocampal NeuronsAβ42 Oligomer ExposureNot specifiedNearly two-fold increase in neuronal survival.[6]
FDB Muscle FibersIschemia-Reperfusion (IR)0.1 mM (+ cofactors)Viability increased to 55.2% ± 2.8% (vs. 6.8% ± 1.7% untreated).[6]
Human Fat GraftsTransplantation10 mg/mLReduced apoptosis and increased cell viability.[6]
MLE-12 Lung EpithelialHypoxia/Reoxygenation1 mg/mLSignificantly reduced the number of propidium iodide-positive (membrane-compromised) cells.[12][13]
Effects on Membrane Mechanical Properties and Electroporation

P188 not only patches pores but also alters the mechanical properties of the cell membrane. Studies have shown it can decrease membrane fluidity and increase cell stiffness, potentially by integrating into the lipid bilayer.[14]

SystemP188 ConcentrationEffectQuantitative ChangeReference
Jurkat Cells3h IncubationIncreased cell stiffness~23% decrease in cell deformability at 1% (w/v) P188.[14]
Red Blood Cells3h IncubationIncreased cell stiffness~16% decrease in cell deformability.[14]
Artificial Lipid Membranes1.0 mMDecreased susceptibility to electroporationHigher threshold voltage, longer latency time, lower conductance.[15]

Influence on Cellular Signaling Pathways

The protective effects of P188 extend beyond simple physical membrane repair. By preventing membrane rupture and subsequent ion dysregulation, P188 can inhibit downstream signaling cascades that lead to inflammation and programmed cell death (apoptosis).

Inhibition of Inflammatory and Apoptotic Pathways

In models of ischemia-reperfusion (IR) injury, P188 has been shown to suppress the activation of key inflammatory and apoptotic pathways. For instance, it can inhibit the activation of the NF-κB pathway, a central regulator of inflammation.[12][13] It also attenuates oxidative stress by reducing the production of reactive oxygen species (ROS) like H₂O₂ and preserving levels of antioxidants such as superoxide dismutase (SOD) and glutathione (GSH).[12][13] Furthermore, P188 treatment has been observed to inhibit the activation of p38, a protein involved in stress signaling that can lead to apoptosis.[4]

Visualizing the P188-Mediated Signaling Inhibition

G IR Ischemia-Reperfusion (IR) Injury MembraneDamage Plasma Membrane Damage IR->MembraneDamage OxidativeStress Oxidative Stress (↑ H₂O₂, ↓ SOD, ↓ GSH) IR->OxidativeStress NFkB_pathway NF-κB Activation (↓ IκB-α, ↑ Nuclear p65) MembraneDamage->NFkB_pathway p38_pathway p38 Activation MembraneDamage->p38_pathway P188 This compound P188->MembraneDamage Seals / Repairs P188->OxidativeStress Attenuates P188->NFkB_pathway Inhibits P188->p38_pathway Inhibits OxidativeStress->NFkB_pathway Inflammation Inflammation (↑ Cytokines) NFkB_pathway->Inflammation Apoptosis Apoptosis / Necrosis (Cell Death) p38_pathway->Apoptosis Inflammation->Apoptosis

Caption: P188 inhibits injury-induced signaling cascades leading to cell death.

Key Experimental Protocols

Protocol: Lipid Monolayer Interaction via Langmuir Trough

This method is used to study the interaction of P188 with a model lipid membrane at the air-water interface.[1][2]

  • Preparation: A Langmuir trough is filled with a pure water subphase. A solution of the desired lipid (e.g., DPPC in chloroform) is spread dropwise onto the water surface.

  • Solvent Evaporation: Allow sufficient time (e.g., 15-20 minutes) for the organic solvent to evaporate, leaving a lipid monolayer at the air-water interface.

  • P188 Injection: Inject this compound solution into the subphase beneath the monolayer to achieve the desired final concentration (e.g., sub-CMC). Allow time for equilibration (e.g., 40 minutes) as P188 adsorbs to the interface.

  • Isotherm Measurement: Compress the monolayer at a constant rate using movable barriers while measuring the surface pressure (π) as a function of the area per lipid molecule (A). The resulting π-A isotherm reveals the phase behavior of the mixed lipid-P188 film.

  • Analysis: Compare the isotherm of the lipid/P188 system to that of the pure lipid. A shift in the isotherm to larger areas at a given pressure indicates P188 insertion. The pressure at which the mixed-system isotherm converges with the pure lipid isotherm is the "squeeze-out" pressure.

  • (Optional) In-situ Visualization: Couple the Langmuir trough with techniques like fluorescence microscopy (by adding a fluorescent lipid probe) or X-ray reflectivity/diffraction to directly visualize the monolayer's morphology and molecular packing.[1][2][10]

Protocol: Cell Membrane Integrity Assay using Propidium Iodide (PI)

This assay quantifies the loss of plasma membrane integrity, a hallmark of necrotic cell death.[7][8][12][13]

  • Cell Culture and Injury: Plate cells (e.g., MLE-12, HT22) and grow to confluence. Induce injury (e.g., hypoxia/reoxygenation, chemical exposure with Triton X-100).

  • Treatment: Treat a subset of the injured cells with the desired concentration of this compound (e.g., 1 mg/mL) during or after the injury protocol. Include untreated injured and uninjured control groups.

  • Staining: After the treatment period, wash the cells with a suitable buffer (e.g., PBS). Incubate the cells with a solution containing Propidium Iodide (PI), a fluorescent dye that cannot cross an intact cell membrane. A nuclear counterstain like DAPI or Hoechst may also be included to label all cells.

  • Imaging: Wash the cells again to remove unbound dye. Visualize the cells using a fluorescence microscope. PI will fluoresce brightly (typically red) within the nuclei of cells with compromised membranes. The counterstain will label the nuclei of all cells (typically blue).

  • Quantification: Acquire images from multiple random fields for each condition. Count the number of PI-positive cells and the total number of cells (DAPI-positive). The percentage of PI-positive cells represents the proportion of cells with lost membrane integrity.

Visualization of the Membrane Integrity Assay Workflow

G A 1. Plate and Culture Cells (e.g., HT22 hippocampal cells) B 2. Induce Injury (e.g., Oxygen-Glucose Deprivation) A->B C 3. Treat with P188 (vs. Untreated Control) B->C D 4. Stain with Propidium Iodide (PI) & DAPI (Total Nuclei) C->D E 5. Fluorescence Microscopy D->E F 6. Quantify Results (% PI-Positive Cells) E->F

Caption: Experimental workflow for assessing cell membrane integrity using fluorescent dyes.

Conclusion and Future Perspectives

This compound demonstrates a clear, physically-driven mechanism for interacting with and repairing damaged cell membranes. Its ability to selectively insert into low-density lipid regions makes it an effective agent for sealing pores, restoring barrier function, and enhancing cell survival. Quantitative studies have established the precise surface pressure thresholds for this interaction and have demonstrated its efficacy in improving cell viability and mechanical stability.

Beyond direct membrane sealing, P188 mitigates cellular damage by inhibiting detrimental downstream signaling pathways related to inflammation and apoptosis. This multi-faceted mechanism of action makes this compound a promising therapeutic agent for a wide range of conditions characterized by cell membrane injury, from acute trauma to chronic diseases. Future research will likely focus on optimizing P188-based formulations for targeted drug delivery and further elucidating its interactions with specific membrane proteins and lipid raft domains.

References

An In-depth Technical Guide to the Thermal Gelation Properties of Poloxamer 188 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal gelation properties of Poloxamer 188 (also known by its trade name Pluronic® F68), a widely used triblock copolymer in the pharmaceutical and biomedical fields. This document delves into the critical parameters governing its sol-gel transition, the influence of various additives, and detailed experimental protocols for characterization.

Introduction to this compound and Thermoreversible Gelation

This compound is a synthetic block copolymer consisting of a central hydrophobic polyoxypropylene (PPO) block flanked by two hydrophilic polyoxyethylene (PEO) blocks. This amphiphilic nature drives its self-assembly in aqueous solutions. At low temperatures, this compound exists as individual polymer chains (unimers). As the temperature increases, these unimers associate to form spherical micelles with a PPO core and a PEO corona. Upon further heating, at a sufficiently high concentration, these micelles pack into an ordered lattice structure, leading to a macroscopic transition from a low-viscosity solution (sol) to a semi-solid hydrogel. This temperature-induced, reversible sol-gel transition is a key property exploited in various drug delivery applications.

Quantitative Data on Thermal Gelation Properties

The thermal gelation of this compound is primarily defined by its Critical Gelation Concentration (CGC) and Critical Gelation Temperature (CGT). The CGC is the minimum polymer concentration required for gel formation, while the CGT is the temperature at which the sol-gel transition occurs. It is important to note that this compound is significantly more hydrophilic than other commonly used poloxamers like Poloxamer 407, and therefore requires much higher concentrations to form a gel at physiologically relevant temperatures.

Gelation Properties of Aqueous this compound Solutions

Data on the gelation of this compound as the sole polymer is less abundant in the literature compared to its blends with other poloxamers. However, available data indicates that high concentrations are necessary for gel formation.

Concentration (% w/w)Gelation Temperature (°C)Method
1057Oscillatory Rheometry
1553Oscillatory Rheometry
2047 - 74.7Oscillatory Rheometry[1]
2558Not specified
35~39.1Not specified[2]
30-40Does not form a gel below 37°CNot specified[1]
40Does not form a gel below 50°CNot specified

Note: The variability in reported gelation temperatures can be attributed to differences in experimental methods, instrument parameters, and the purity of the this compound used.

Influence of Blending with Poloxamer 407

This compound is frequently used in combination with Poloxamer 407 to modulate the gelation temperature of the resulting formulation. The addition of the more hydrophilic this compound to a Poloxamer 407 solution generally increases the gelation temperature.[3]

Total Poloxamer Concentration (% w/w)Poloxamer 407 : this compound RatioGelation Temperature (°C)
2018 : 235.4
2010 : 1071.4
200 : 2074.7
24.6821.15 : 3.5333.5
Effect of Additives on Gelation Temperature

Various additives can significantly influence the gelation temperature of poloxamer solutions.

Salts are known to affect the hydration of the polymer chains, which in turn alters the micellization and gelation behavior. Generally, the addition of salts like sodium chloride (NaCl) to poloxamer solutions leads to a decrease in the gel point temperature (GPT).[4] This is attributed to a "salting-out" effect on the hydrophobic PPO block, promoting micellization at lower temperatures. While much of the quantitative data is for Poloxamer 407 or P407/P188 blends, the general trend is applicable to this compound solutions. For instance, the addition of NaCl to mixtures of P407 and P188 resulted in a reduction of the GPT.[4]

Poloxamer FormulationNaCl Concentration (% w/w)Change in Gelation Temperature
20% Poloxamer 4072Decrease of ~6 K
P407/P188 mixtures4Marked reduction in GPT

The effect of other additives on a 16%/10% Poloxamer 407/Poloxamer 188 mixture solution has been studied, providing insights into their potential impact on this compound solutions:[4]

AdditiveEffect on Gelation Temperature
Sodium Dodecyl Sulfate (SDS)Increase
Tween 20Increase
Cetyltrimethylammonium Chloride (CTAC)Increase
Cyclodextrins (γ-CD > β-CD > α-CD)Increase
EthanolIncrease
Propylene Glycol (PG)Increase
Dimethyl Sulfoxide (DMSO)Decrease
Magnesium Chloride (MgCl2)Increase

The influence of pH on the thermal gelation of this compound solutions is not extensively documented in the reviewed literature. Generally, poloxamers are non-ionic, and their gelation behavior is considered to be largely independent of pH in the range of physiological relevance. However, extreme pH values could potentially affect the hydration of the PEO chains and thus subtly influence the sol-gel transition.

Experimental Protocols

Accurate determination of the thermal gelation properties of this compound solutions is crucial for formulation development. The two most common methods are rheological measurements and the tube inverting method.

Rheological Measurement of Gelation Temperature

This method provides a quantitative and detailed characterization of the sol-gel transition by measuring the changes in the viscoelastic properties of the solution as a function of temperature.

Objective: To determine the gelation temperature (Tgel) by monitoring the storage modulus (G') and loss modulus (G''). Tgel is often defined as the temperature at which G' equals G'' (the crossover point).

Materials and Equipment:

  • Rheometer equipped with a temperature-controlled stage (Peltier plate)

  • Cone-plate or parallel-plate geometry

  • This compound solution of known concentration

  • Deionized water (for cleaning)

  • Solvent trap (to prevent evaporation at elevated temperatures)

Protocol:

  • Sample Preparation: Prepare the this compound solution of the desired concentration using the cold method. Ensure the solution is homogeneous and free of air bubbles by storing it at a low temperature (e.g., 4°C) for an adequate period.

  • Instrument Setup:

    • Set the rheometer to the desired geometry (e.g., 40 mm parallel plate).

    • Set the gap size appropriate for the geometry (e.g., 1 mm).

    • Equilibrate the temperature-controlled stage to a low temperature (e.g., 10°C) to ensure the sample is in its sol state.

  • Sample Loading:

    • Carefully place an appropriate volume of the cold this compound solution onto the center of the rheometer stage.

    • Lower the geometry to the set gap, ensuring the sample spreads evenly to the edge of the geometry.

    • Trim any excess sample from the edge of the geometry.

    • If necessary, place a solvent trap around the geometry to minimize water evaporation during the experiment.

  • Measurement Parameters (Oscillatory Temperature Sweep):

    • Strain (γ): Select a strain value within the linear viscoelastic region (LVER) of the material. This is typically determined by performing a strain sweep at a constant frequency and temperature. A common starting point is 1%.

    • Frequency (ω): Set a constant frequency for the oscillation. A typical value is 1 Hz (or 6.28 rad/s).

    • Temperature Range: Define the temperature range for the sweep, ensuring it covers the expected sol-gel transition (e.g., 10°C to 80°C).

    • Heating Rate: Set a controlled heating rate, for example, 1-2°C/min.

  • Data Acquisition:

    • Start the oscillatory temperature sweep. The rheometer will apply the defined strain and frequency while gradually increasing the temperature.

    • Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of temperature.

  • Data Analysis:

    • Plot G' and G'' versus temperature on the same graph.

    • The gelation temperature (Tgel) is typically identified as the temperature at which the G' and G'' curves intersect (G' = G'').

Tube Inverting Method

This is a simpler, qualitative or semi-quantitative method to estimate the gelation temperature.

Objective: To visually determine the temperature at which the this compound solution no longer flows upon inversion.

Materials and Equipment:

  • Glass vials or test tubes (e.g., 2 mL)

  • Water bath with a temperature controller and a magnetic stirrer

  • Thermometer

  • This compound solution of known concentration

Protocol:

  • Sample Preparation: Prepare the this compound solution and store it at a low temperature to ensure it is in a liquid state.

  • Procedure:

    • Place a known volume (e.g., 1 mL) of the cold this compound solution into a glass vial.

    • Place the vial in the water bath, which is set to a low temperature (e.g., 10°C).

    • Begin to slowly increase the temperature of the water bath at a controlled rate (e.g., 1°C every 2 minutes).

    • At regular temperature intervals (e.g., every 1°C), remove the vial and invert it 90-180 degrees.

    • Observe the flow of the solution.

  • Determination of Gelation Temperature:

    • The gelation temperature is recorded as the temperature at which the solution no longer flows upon inversion within a specified time (e.g., 30 seconds).

Visualization of Methodologies and Relationships

Experimental Workflow for Gelation Temperature Determination

experimental_workflow cluster_prep Sample Preparation cluster_rheology Rheological Measurement cluster_inverting Tube Inverting Method prep Prepare this compound Solution (Cold Method) load Load Sample onto Rheometer prep->load vial Place Sample in Vial prep->vial params Set Measurement Parameters (Strain, Freq.) load->params sweep Perform Oscillatory Temperature Sweep params->sweep analyze_rheo Analyze Data (G', G'') sweep->analyze_rheo tgel_rheo Determine Tgel (G'=G'') analyze_rheo->tgel_rheo heat Heat in Water Bath vial->heat invert Invert Vial at Temp Intervals heat->invert observe Observe Flow invert->observe tgel_invert Record Tgel (No Flow) observe->tgel_invert

Workflow for determining gelation temperature.
Factors Influencing this compound Thermal Gelation

influencing_factors cluster_intrinsic Intrinsic Factors cluster_extrinsic Extrinsic Factors cluster_additives main This compound Thermal Gelation concentration Polymer Concentration concentration->main Higher conc. generally lowers Tgel additives Additives additives->main salts Salts (e.g., NaCl) polymers Other Polymers (e.g., Poloxamer 407) surfactants Surfactants alcohols Alcohols ph pH ph->main Minor influence in physiological range salts->additives Decrease Tgel polymers->additives Increase/Decrease Tgel surfactants->additives Increase Tgel alcohols->additives Increase Tgel

References

Poloxamer 188: A Non-Ionic Surfactant in Biological Systems - A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poloxamer 188 (P188) is a non-ionic triblock copolymer with a well-established safety profile, approved by the FDA for various applications.[1][2] Its amphiphilic nature, characterized by a central hydrophobic poly(propylene oxide) (PPO) block flanked by two hydrophilic poly(ethylene oxide) (PEO) blocks, imparts unique surfactant properties that are increasingly harnessed in biological and pharmaceutical research.[1][3] This technical guide provides an in-depth overview of the core physicochemical properties of this compound, its multifaceted applications in biological systems, and detailed methodologies for its experimental evaluation. The document focuses on its role in cell membrane stabilization, neuroprotection, and as a versatile excipient in drug delivery systems, offering valuable insights for researchers and professionals in the field.

Physicochemical Properties of this compound

This compound's utility in biological systems is fundamentally linked to its molecular structure and resulting physicochemical characteristics. These properties dictate its behavior in aqueous environments and its interaction with cellular components.

PropertyValueReferences
Average Molecular Weight 7680 - 9510 g/mol [4][5]
Calculated Molecular Weight ~8400 - 8624 Da[1][2][6]
Hydrophilic-Lipophilic Balance (HLB) >24 (typically ~29)[1][4][6][7]
Critical Micelle Concentration (CMC) 0.48 mM[4]
0.743 mg/mL[8]
24–38 mg/ml (at 37°C)[9]
4.8 x 10⁻⁴ M[10]
Composition (% Oxyethylene) 79.9% - 83.7%[4][5]

Core Applications in Biological Systems

Cell Membrane Stabilization and Repair

A primary and extensively studied application of this compound is its ability to interact with and stabilize damaged cell membranes.[11][12] This "membrane sealing" property is attributed to the insertion of the hydrophobic PPO block into compromised lipid bilayers, where lipid packing is reduced, thereby restoring membrane integrity.[1][11] This mechanism is crucial in various pathological conditions involving membrane damage.

Key Effects:

  • Reduces leakage of intracellular contents, such as lactate dehydrogenase (LDH), from injured cells.[13][14][15]

  • Increases cell viability and survival following mechanical, chemical, or ischemia-reperfusion injury.[11][13]

  • Inhibits lipid peroxidation, further protecting the cell membrane from oxidative damage.[1][16]

Neuroprotection

This compound has demonstrated significant neuroprotective effects in various models of neurological injury, including traumatic brain injury (TBI), stroke, and neurodegenerative diseases.[1] Its ability to cross the blood-brain barrier, coupled with its membrane-sealing properties, makes it a promising therapeutic agent in this field.

Mechanisms of Neuroprotection:

  • Membrane Integrity: Directly repairs damaged neuronal and glial cell membranes.[1][14]

  • Anti-inflammatory Effects: Modulates inflammatory pathways, in part by inhibiting the activation of nuclear factor-kappa B (NF-κB) and matrix metalloproteinase-9 (MMP-9), which are implicated in secondary injury cascades.[17][18]

  • Anti-apoptotic Effects: Suppresses both extrinsic and intrinsic apoptotic pathways, potentially through the regulation of Bcl-2 family proteins and inhibition of p38 activation.[1]

Drug Delivery Vehicle

The amphiphilic nature of this compound allows for the formation of micelles in aqueous solutions above its critical micelle concentration (CMC).[8][19] These micelles possess a hydrophobic core and a hydrophilic shell, making them ideal carriers for poorly water-soluble drugs.

Advantages in Drug Delivery:

  • Solubilization: Enhances the solubility and bioavailability of hydrophobic drugs.[19]

  • Controlled Release: Can be formulated into nanoparticles and other delivery systems to achieve sustained drug release.[8][20]

  • Biocompatibility: Its low toxicity and biocompatibility make it a suitable excipient for various routes of administration.[2][19]

Experimental Protocols

Assessment of Cell Viability (MTT Assay)

This protocol outlines a general procedure for assessing cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay in the presence of this compound.

Materials:

  • Cells in culture

  • 96-well plates

  • This compound solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.

  • Treat the cells with various concentrations of this compound and appropriate controls for the desired exposure period.

  • Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.

  • Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader.[9][21][22][23]

Evaluation of Cell Membrane Integrity (LDH Cytotoxicity Assay)

This protocol describes the measurement of lactate dehydrogenase (LDH) released from cells with damaged membranes.

Materials:

  • Cell culture supernatant and cell lysate

  • 96-well plates

  • LDH cytotoxicity assay kit (containing substrate, cofactor, and dye solutions)

  • Microplate reader

Procedure:

  • After treating cells with this compound and inducing injury, collect the cell culture supernatant.

  • Lyse the remaining cells to measure the intracellular LDH (for calculating total LDH).

  • Transfer the supernatant and cell lysate to a new 96-well plate.

  • Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

  • Add the reaction mixture to each well and incubate for up to 30 minutes at room temperature, protected from light.

  • Add the stop solution provided in the kit.

  • Measure the absorbance at 490 nm.

  • Calculate LDH leakage as: (LDH in supernatant) / (LDH in supernatant + LDH in cell lysate) x 100%.[24][19][25][26][27][28]

Propidium Iodide Staining for Membrane Integrity

Propidium iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable indicator of membrane integrity.

Materials:

  • Cells cultured on coverslips or in plates

  • This compound solution

  • Propidium Iodide (PI) staining solution (e.g., 1 µg/mL in PBS)

  • DAPI or Hoechst for nuclear counterstaining (optional)

  • Fluorescence microscope or flow cytometer

Procedure:

  • Treat cells with this compound and induce membrane damage.

  • Wash the cells with PBS.

  • Incubate the cells with the PI staining solution for 5-15 minutes at room temperature in the dark.

  • If performing microscopy, wash the cells again with PBS and mount with a coverslip. A nuclear counterstain can be applied.

  • If using flow cytometry, do not wash after adding PI; analyze the cells directly.

  • Image the cells using a fluorescence microscope or quantify the percentage of PI-positive cells using a flow cytometer.[6][29][30][31][32]

Preparation of this compound-based Nanoparticles

This protocol describes a modified nanoprecipitation method for fabricating polymeric nanoparticles using this compound as a stabilizer.

Materials:

  • Polymer (e.g., Eudragit E 100 or PLGA)

  • Organic solvent (e.g., ethanol or acetone)

  • This compound

  • Deionized water

  • Sonicator

Procedure:

  • Dissolve the chosen polymer in a suitable organic solvent.

  • Prepare an aqueous phase containing this compound.

  • Add the organic phase to the aqueous phase under sonication.

  • Continue sonication for a defined period to facilitate nanoparticle formation, size reduction, and evaporation of the organic solvent.

  • The resulting nanoparticle suspension can be characterized for size, polydispersity, and drug loading if applicable.[1][20][33]

Signaling Pathways and Mechanisms of Action

The biological effects of this compound are mediated through its interaction with various cellular signaling pathways, particularly those involved in inflammation and apoptosis.

Inhibition of NF-κB and MMP-9 Signaling

In conditions such as ischemia-reperfusion injury, this compound has been shown to downregulate the inflammatory response by inhibiting the NF-κB signaling pathway. This, in turn, can lead to a reduction in the expression and activity of MMP-9, an enzyme involved in the degradation of the extracellular matrix and disruption of the blood-brain barrier.[17][18]

NFkB_MMP9_Pathway Injury Ischemia-Reperfusion Injury IKB IκB-α Injury->IKB leads to degradation P188 This compound P188->IKB upregulates NFkB NF-κB IKB->NFkB inhibits MMP9 MMP-9 NFkB->MMP9 activates Inflammation Inflammation & BBB Disruption MMP9->Inflammation

This compound's inhibitory effect on the NF-κB and MMP-9 pathway.
Modulation of Apoptotic Pathways

This compound can suppress apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. It has been shown to influence the expression of Bcl-2 family proteins, which are key regulators of apoptosis.[1][10][34][35]

Apoptosis_Pathway Cellular_Stress Cellular Stress (e.g., TBI, Ischemia) Bcl2_family Bcl-2 Family (e.g., Bax) Cellular_Stress->Bcl2_family activates P188_apoptosis This compound P188_apoptosis->Bcl2_family suppresses Caspases Caspase Activation P188_apoptosis->Caspases inhibits Mitochondria Mitochondria Bcl2_family->Mitochondria acts on Mitochondria->Caspases releases cytochrome c Apoptosis Apoptosis Caspases->Apoptosis

Modulation of the apoptotic cascade by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in an in vitro model of cellular injury.

Experimental_Workflow Cell_Culture Cell Culture (e.g., Neurons, Endothelial cells) Injury_Model Induce Injury (e.g., Hypoxia, Mechanical Stress) Cell_Culture->Injury_Model P188_Treatment Treat with This compound Injury_Model->P188_Treatment Incubation Incubation P188_Treatment->Incubation Viability_Assay Cell Viability Assay (MTT, MTS) Incubation->Viability_Assay Membrane_Assay Membrane Integrity Assay (LDH, PI Staining) Incubation->Membrane_Assay Signaling_Analysis Signaling Pathway Analysis (Western Blot, ELISA) Incubation->Signaling_Analysis Data_Analysis Data Analysis & Interpretation Viability_Assay->Data_Analysis Membrane_Assay->Data_Analysis Signaling_Analysis->Data_Analysis

A generalized workflow for in vitro testing of this compound.

Conclusion

This compound is a multifunctional non-ionic surfactant with significant potential in various biological and pharmaceutical applications. Its well-defined physicochemical properties, coupled with its proven efficacy in cell membrane stabilization, neuroprotection, and drug delivery, make it a valuable tool for researchers and drug development professionals. The experimental protocols and mechanistic insights provided in this guide offer a comprehensive resource for the effective utilization and evaluation of this compound in a laboratory setting. Further research into its specific interactions with cellular components and its long-term effects in vivo will continue to expand its therapeutic and research applications.

References

The Self-Assembly of Poloxamer 188: A Technical Guide to Micelle and Nanostructure Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poloxamer 188 (P188), a non-ionic triblock copolymer, is a cornerstone of advanced pharmaceutical formulations, prized for its biocompatibility and its capacity to self-assemble into core-shell micellar nanostructures. This guide provides an in-depth examination of the physicochemical principles governing the self-assembly of P188. It details the thermodynamics of micellization, summarizes key quantitative parameters, and presents comprehensive experimental protocols for characterization. Visual workflows and logical diagrams are provided to elucidate the complex relationships between environmental factors and the resulting nanostructure morphology, offering a critical resource for the rational design of P188-based drug delivery systems.

Introduction to this compound

This compound is a synthetic copolymer consisting of a central hydrophobic block of poly(propylene oxide) (PPO) flanked by two hydrophilic blocks of poly(ethylene oxide) (PEO). This PEO-PPO-PEO amphiphilic structure is the driving force behind its self-assembly in aqueous solutions. Below a certain concentration and temperature, P188 exists as individual polymer chains, or unimers. However, upon reaching the critical micelle concentration (CMC) and critical micelle temperature (CMT), the unimers spontaneously associate to form spherical micelles. In these structures, the hydrophobic PPO blocks form a core, capable of encapsulating poorly water-soluble drugs, while the hydrophilic PEO chains form a protective outer corona, interfacing with the aqueous environment. This corona provides steric stabilization, preventing aggregation and reducing opsonization, which can prolong circulation time in vivo.

Thermodynamics of Self-Assembly

The self-assembly of this compound is a thermodynamically driven process, governed primarily by the hydrophobic effect. In an aqueous environment, water molecules form highly ordered "cages" around the hydrophobic PPO blocks of the P188 unimers, resulting in a decrease in the overall entropy of the system.

Micellization is an entropically favorable process. By sequestering the hydrophobic PPO blocks into the core of the micelle, the ordered water molecules are released into the bulk solvent, leading to a significant increase in the system's entropy (ΔS > 0). This positive entropy change is the main driving force for self-assembly.

The process can be described by the standard Gibbs free energy of micellization (ΔG°mic), which is composed of enthalpic (ΔH°mic) and entropic (ΔS°mic) components:

ΔG°mic = ΔH°mic - TΔS°mic

For micellization to be spontaneous, ΔG°mic must be negative. The enthalpy of micellization for non-ionic surfactants like P188 is typically small and can be endothermic (positive), reflecting the energy required to break hydrogen bonds between water and the PEO chains. Therefore, the large, positive TΔS°mic term overcomes the enthalpic penalty, driving the spontaneity of the process.

The standard Gibbs free energy can be calculated from the CMC using the following equation for non-ionic surfactants:

ΔG°mic = RT ln(XCMC)

where:

  • R is the ideal gas constant.

  • T is the temperature in Kelvin.

  • XCMC is the CMC expressed as a mole fraction.

By determining the CMC at various temperatures, the enthalpy and entropy of micellization can be calculated using the van 't Hoff equation:

ln(XCMC) = (ΔH°mic / RT) - (ΔS°mic / R)

A plot of ln(XCMC) versus 1/T yields a line with a slope of (ΔH°mic / R) and an intercept of -(ΔS°mic / R). While specific values for this compound are subject to experimental conditions, this thermodynamic framework is fundamental to understanding its self-assembly behavior.

Quantitative Parameters of this compound Self-Assembly

The self-assembly behavior of P188 is defined by several key quantitative parameters. These values can vary based on experimental conditions such as temperature, solvent, and the presence of additives.

Table 1: Physicochemical and Micellar Properties of this compound
ParameterSymbolTypical Value(s)UnitNotes
Average Molecular WeightMw7,680 - 9,510 g/mol As specified by USP/EP pharmacopeias[1].
PEO/PPO Units-~80 PEO / ~27 PPO-The ratio determines the hydrophilic-lipophilic balance (HLB).
Critical Micelle Conc. (CMC)CMC0.1 % w/v[2][3]% w/vValue is highly dependent on temperature and method of determination.
4.8 x 10-4[4][5]M
24 - 38 (at 37 °C)[6]mg/mLMicelle formation is temperature-sensitive[6].
Unimer Hydrodynamic RadiusRh, unimer~3.2nmDetermined by Dynamic Light Scattering[1].
Unimer Radius of GyrationRg, unimer~3.0nmDetermined by Small-Angle X-ray Scattering (SAXS)[1].
Micelle Hydrodynamic RadiusRh, micelle~8.0nmMicelle size can be influenced by temperature[7].
Micelle Hydrodynamic DiameterDh, micelle< 20 (at 37 °C)nmDetermined by Photon Correlation Spectroscopy[6].

Logical and Workflow Diagrams

Visualizing the processes and relationships involved in P188 self-assembly is crucial for experimental design and interpretation. The following diagrams were generated using the Graphviz DOT language.

Diagram 1: Logical Relationship of P188 Assembly States

P188_States cluster_conditions Conditions cluster_states Resulting State Temp Temperature Unimer Unimers (Individual Chains) Temp->Unimer < CMT Micelle Micelles (Self-Assembled) Temp->Micelle > CMT Conc Concentration Conc->Unimer < CMC Conc->Micelle > CMC Gel Hydrogel (Packed Micelles) Micelle->Gel High Concentration

P188 self-assembly state as a function of temperature and concentration.
Diagram 2: Experimental Workflow for P188 Nanostructure Characterization

Workflow cluster_prep Preparation cluster_analysis Characterization A Prepare P188 Solution in Aqueous Buffer B Incubate at Desired Temperature (> CMT) A->B C Determine CMC (Pyrene Fluorescence) B->C Vary Concentration D Measure Size & Distribution (Dynamic Light Scattering) B->D Analyze Sample E Visualize Morphology (Transmission Electron Microscopy) D->E Confirm Size/Shape

General workflow for the preparation and analysis of P188 micelles.
Diagram 3: Cellular Uptake Pathway for P188-based Nanocarriers

Cellular_Uptake P188_Micelle Drug-Loaded P188 Micelle Membrane Cell Membrane P188_Micelle->Membrane Interaction Endocytosis Energy-Dependent Endocytosis Membrane->Endocytosis Internalization Endosome Early Endosome Endocytosis->Endosome Lysosome Lysosome (Acidic pH) Endosome->Lysosome Maturation Release Drug Release into Cytosol Lysosome->Release Micelle Disassembly or Drug Diffusion

References

Methodological & Application

Application Notes and Protocols for Poloxamer 188 as a Stabilizer in Protein Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Poloxamer 188 as a stabilizer for protein therapeutics. Detailed protocols for key experiments are included to facilitate the evaluation of this compound in your formulations.

Introduction to this compound in Protein Stabilization

This compound is a non-ionic triblock copolymer composed of a central hydrophobic chain of polyoxypropylene (PPO) flanked by two hydrophilic chains of polyoxyethylene (PEO)[1]. It is widely used in biopharmaceutical formulations to protect proteins against interfacial and mechanical stresses that can lead to aggregation and loss of activity[1][2]. Protein aggregation is a critical concern in the development of therapeutic proteins as it can impact product efficacy and potentially lead to immunogenicity[3].

The stabilizing effect of this compound is attributed to two primary mechanisms:

  • Competitive Surface Adsorption: this compound preferentially adsorbs to hydrophobic interfaces, such as air-water or ice-water interfaces. This prevents proteins from adsorbing, unfolding, and aggregating at these surfaces[1].

  • Direct Protein Interaction: The hydrophobic PPO block of this compound can interact with exposed hydrophobic patches on the surface of proteins. This "chaperone-like" activity helps to solubilize and stabilize the protein in its native conformation[1][4][5].

The efficacy of this compound as a stabilizer is influenced by its material attributes, particularly its hydrophobicity and molecular weight. Higher hydrophobicity generally correlates with better protein stabilization due to increased surface activity[1][2].

Data Summary: Efficacy of this compound in Protein Stabilization

The following tables summarize quantitative data from studies evaluating this compound as a protein stabilizer under various stress conditions.

Table 1: Stabilization of Lactate Dehydrogenase (LDH) against Freeze-Thaw Stress

This compound Concentration (% w/v)Protein and ConcentrationStress ConditionKey FindingsReference
≥0.100Lactate Dehydrogenase (LDH), 10 µg/mL5 freeze-thaw cyclesStabilized the protein against aggregation.[6][7]
≤0.010Lactate Dehydrogenase (LDH), 10 µg/mL5 freeze-thaw cyclesIncreased protein aggregation was observed.[6]
≤0.010 (with 1.0% w/v sucrose or trehalose)Lactate Dehydrogenase (LDH), 10 µg/mL5 freeze-thaw cyclesImproved stabilizing function, possibly due to inhibition of this compound crystallization.[6]
0.003 - 0.800Lactate Dehydrogenase (LDH), 10 µg/mL5 freeze-thaw cyclesConcentration-dependent stabilization observed.[6][7][8]

Table 2: Stabilization of a Model Protein against Stirring Stress

This compound Product VariantStress ConditionAnalytical MethodsKey FindingsReference
High hydrophobicity and high molecular weightStirring at 600 rpm for 24 hoursTurbidity, Flow Imaging MicroscopyMore effective in stabilizing the protein and resulted in the lowest particle concentration compared to lower hydrophobicity variants.[1]
Lower hydrophobicityStirring at 600 rpm for 24 hoursTurbidity, Flow Imaging MicroscopyLess effective in stabilizing the protein compared to the high hydrophobicity variant.[1]
No this compound (control)Stirring at 600 rpm for 24 hoursTurbidityHigh turbidity was observed, indicating significant protein aggregation.[1]

Experimental Protocols

Detailed methodologies for key experiments to evaluate the stabilizing effect of this compound on protein therapeutics are provided below.

Protocol 1: Evaluation of Protein Stability against Stirring Stress

This protocol is designed to assess the ability of this compound to protect a protein therapeutic from aggregation induced by mechanical stress.

1. Materials:

  • Protein therapeutic solution
  • This compound
  • Formulation buffer
  • Magnetic stir plate and stir bars
  • Spectrophotometer for turbidity measurement
  • Flow imaging microscope

2. Sample Preparation: a. Prepare a stock solution of this compound in the formulation buffer. b. Prepare the following protein solutions:

  • Unstressed Control: Protein solution in formulation buffer without this compound.
  • Stressed Control: Protein solution in formulation buffer without this compound.
  • Test Sample(s): Protein solution in formulation buffer with the desired concentration(s) of this compound.

3. Stress Application: a. Place the "Stressed Control" and "Test Sample(s)" in appropriate vials with a stir bar. b. Place the vials on a magnetic stir plate and stir at a defined speed (e.g., 600 rpm) for a specified duration (e.g., 24 hours) at a controlled temperature[1]. c. Keep the "Unstressed Control" at the same temperature without stirring.

4. Analysis: a. Turbidity Measurement: i. After the stress period, visually inspect all samples for signs of aggregation. ii. Measure the absorbance (turbidity) of each sample at a suitable wavelength (e.g., 350 nm or 600 nm) using a spectrophotometer. An increase in absorbance indicates increased aggregation. b. Flow Imaging Microscopy (FIM): i. Analyze the particle concentration and size distribution in each sample using a flow imaging microscope[1]. ii. This will provide quantitative data on the number and size of protein aggregates.

Protocol 2: Assessment of Protein Stability against Freeze-Thaw Stress

This protocol evaluates the effectiveness of this compound in protecting a protein from aggregation caused by repeated freezing and thawing cycles.

1. Materials:

  • Protein therapeutic solution
  • This compound
  • Formulation buffer (with or without cryoprotectants like sucrose or trehalose)
  • Controlled-rate freezer or freezer at a specified temperature (e.g., -80°C)
  • Water bath or incubator for thawing
  • Dynamic Light Scattering (DLS) instrument

2. Sample Preparation: a. Prepare protein solutions as described in Protocol 1, including controls and test samples with various concentrations of this compound. Consider including samples with and without cryoprotectants.

3. Stress Application: a. Subject the "Stressed Control" and "Test Sample(s)" to a series of freeze-thaw cycles (e.g., 5 cycles)[6][8]. b. Freezing Step: Freeze the samples at a controlled rate or by placing them in a -80°C freezer for a defined period. c. Thawing Step: Thaw the samples at a controlled temperature (e.g., room temperature or in a water bath). d. Keep the "Unstressed Control" at a constant, non-freezing temperature (e.g., 4°C).

4. Analysis: a. Dynamic Light Scattering (DLS): i. After the final thaw, allow the samples to equilibrate to the instrument's operating temperature. ii. Measure the size distribution of particles in each sample using DLS. An increase in the average particle size or the appearance of larger particle populations indicates aggregation[6][8]. iii. The polydispersity index (PDI) can also be used as an indicator of the heterogeneity of the particle population.

Protocol 3: Thermal Stability Assessment using Differential Scanning Calorimetry (DSC)

This protocol is used to determine the thermal stability of a protein in the presence of this compound by measuring its melting temperature (Tm).

1. Materials:

  • Protein therapeutic solution
  • This compound
  • Formulation buffer
  • Differential Scanning Calorimeter (DSC)

2. Sample Preparation: a. Prepare protein solutions as described in Protocol 1. Ensure that the buffer composition of the protein sample and the reference solution are identical. b. The recommended protein concentration is typically in the range of 0.1 to 2 mg/mL[9].

3. DSC Analysis: a. Load the protein sample into the sample cell and the matching formulation buffer into the reference cell of the DSC instrument[9]. b. Set the experimental parameters, including the starting temperature (e.g., 20°C), final temperature (e.g., 100°C), and scan rate (e.g., 60-90 °C/hour)[9]. c. Initiate the temperature scan. The instrument will measure the difference in heat capacity between the sample and reference cells as a function of temperature. d. The resulting thermogram will show one or more peaks, with the apex of each peak representing the melting temperature (Tm) of a specific domain of the protein. A higher Tm indicates greater thermal stability.

Visualizations

The following diagrams illustrate the mechanism of protein stabilization by this compound and a general workflow for evaluating its efficacy.

cluster_0 Mechanism of Protein Destabilization at Interfaces Protein Native Protein Interface Air-Water Interface Protein->Interface Adsorption UnfoldedProtein Unfolded Protein at Interface Interface->UnfoldedProtein Unfolding AggregatedProtein Aggregated Protein UnfoldedProtein->AggregatedProtein Aggregation

Caption: Protein destabilization at an air-water interface.

cluster_1 This compound Stabilization Mechanisms cluster_1a Competitive Adsorption cluster_1b Direct Interaction P188_Interface This compound at Interface Interface_Covered Interface P188_Interface->Interface_Covered Preferential Adsorption Protein_Bulk Native Protein in Bulk Protein_Bulk->Interface_Covered Adsorption Blocked P188_Molecule This compound Protein_Hydrophobic Protein with Exposed Hydrophobic Patch P188_Molecule->Protein_Hydrophobic Binding Stabilized_Complex Stabilized Protein-Poloxamer Complex Protein_Hydrophobic->Stabilized_Complex Stabilization

Caption: Mechanisms of protein stabilization by this compound.

start Start: Protein Formulation Development prep Prepare Formulations: - Control (no this compound) - Test (with this compound) start->prep stress Apply Stress Conditions (e.g., Stirring, Freeze-Thaw) prep->stress stability Assess Thermal Stability (DSC) prep->stability analysis Analyze Protein Aggregation (Turbidity, FIM, DLS) stress->analysis decision Decision: Optimal this compound Concentration and Formulation analysis->decision stability->decision end End: Stable Protein Formulation decision->end

Caption: Experimental workflow for evaluating this compound.

References

Application Notes and Protocols for Poloxamer 188 in the Formulation of Solid Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid Lipid Nanoparticles (SLNs) have emerged as a promising drug delivery system, particularly for poorly water-soluble drugs.[1][2] These colloidal carriers are composed of a solid lipid core stabilized by surfactants.[3] The choice of surfactant is critical as it influences the stability, particle size, drug loading, and in vivo performance of the SLNs. Poloxamer 188, a non-ionic triblock copolymer, is a widely used surfactant in SLN formulations due to its excellent stabilizing properties and biocompatibility.[4][5] This document provides detailed application notes and protocols for the use of this compound in the formulation of SLNs.

The Role of this compound in SLN Formulation

This compound (also known as Pluronic® F68) consists of a central hydrophobic polyoxypropylene (PPO) block flanked by two hydrophilic polyoxyethylene (PEO) blocks. This amphiphilic structure allows it to adsorb at the lipid-water interface, providing steric stabilization to the nanoparticles.[4][6] The hydrophilic PEO chains form a protective layer on the nanoparticle surface, preventing aggregation and opsonization, which can lead to rapid clearance from the bloodstream.[4] This "stealth" characteristic imparted by this compound can prolong the circulation time of the SLNs, enhancing their therapeutic efficacy.[1]

The concentration of this compound is a critical parameter that significantly impacts the physicochemical properties of SLNs. Generally, an increase in this compound concentration leads to a decrease in particle size.[1][7] This is attributed to the surfactant's ability to more effectively cover the surface of the lipid droplets during homogenization, preventing coalescence.[1] However, an optimal concentration must be determined, as excessive surfactant can lead to cytotoxicity or affect drug loading.

Data Presentation: Influence of this compound on SLN Properties

The following tables summarize the quantitative data from various studies on the effect of this compound on the key characteristics of SLNs.

Table 1: Effect of this compound Concentration on Particle Size and Polydispersity Index (PDI)

Drug/Lipid SystemThis compound Conc. (% w/w)Particle Size (nm)PDIReference
Blank SLNs (Stearic Acid)0.5243.5 ± 5.20.28 ± 0.03[7]
Blank SLNs (Stearic Acid)1.0210.1 ± 4.10.25 ± 0.02[7]
Blank SLNs (Stearic Acid)1.5185.7 ± 3.80.22 ± 0.01[7]
Blank SLNs (Stearic Acid)2.0160.3 ± 2.90.19 ± 0.02[7]
Nitrendipine SLNs (Trimyristin)1.0215.4-[8]
Nitrendipine SLNs (Trimyristin)1.5173.6-[8]
Nitrendipine SLNs (Trimyristin)2.0198.7-[8]
Nitrendipine SLNs (Tripalmitin)1.0224.1-[8]
Nitrendipine SLNs (Tripalmitin)1.5182.9-[8]
Nitrendipine SLNs (Tripalmitin)2.0205.3-[8]
Nitrendipine SLNs (Tristearin)1.0236.8-[8]
Nitrendipine SLNs (Tristearin)1.5192.2-[8]
Nitrendipine SLNs (Tristearin)2.0218.6-[8]
Curcumin-loaded SLNs (Softisan® 601)-259.50 ± 12.800.267 ± 0.017[9]
Gemcitabine-loaded SLNs (GMS)1.5684-[10]
Gemcitabine-loaded SLNs (GMS)4.5565-[10]

Table 2: Effect of this compound on Drug Encapsulation and Bioavailability

DrugLipidThis compound Conc.Encapsulation Efficiency (%)Loading Capacity (%)Relative Bioavailability (fold increase)Reference
Carvedilol-FZ-1 (lower conc.)--4.91[11]
Carvedilol-FZ-2 (medium conc.)--3.25[11]
Carvedilol-FZ-3 (higher conc.)--2.84[11]
Curcumin Derivative (CUD)HSPCOptimized96.8 ± 0.46.2 ± 0.137.0 (vs. Cur)[12]
GemcitabineGMS1.5%16.5--[10]
GemcitabineGMS4.5%56.6--[10]

Experimental Protocols

This section provides detailed protocols for the preparation and characterization of SLNs using this compound as a stabilizer.

Protocol 1: Preparation of SLNs by Hot Homogenization followed by Ultrasonication

This is a widely used and reliable method for producing SLNs.

Materials:

  • Solid Lipid (e.g., Glyceryl monostearate, Compritol® 888 ATO, Stearic acid)

  • Drug

  • This compound

  • Distilled or Deionized Water

Equipment:

  • Magnetic stirrer with heating plate

  • High-shear homogenizer (e.g., Ultra-Turrax®)

  • Probe sonicator

  • Water bath

Procedure:

  • Preparation of Lipid Phase:

    • Melt the solid lipid by heating it 5-10 °C above its melting point.

    • Dissolve the drug in the molten lipid under continuous stirring to ensure a homogenous mixture.

  • Preparation of Aqueous Phase:

    • Dissolve this compound in distilled water.

    • Heat the aqueous phase to the same temperature as the lipid phase.

  • Formation of Pre-emulsion:

    • Add the hot aqueous phase to the molten lipid phase dropwise under high-speed stirring using a magnetic stirrer.

    • Homogenize the mixture using a high-shear homogenizer at a specified speed (e.g., 10,000 rpm) for a defined period (e.g., 10 minutes) to form a coarse oil-in-water (o/w) emulsion.

  • Nanosizing:

    • Subject the pre-emulsion to probe sonication at a specific power output for a set duration (e.g., 15 minutes). The sonication process should be carried out in a pulsed mode (e.g., 5 seconds on, 2 seconds off) to avoid overheating.

    • Alternatively, a high-pressure homogenizer can be used.

  • Cooling and Solidification:

    • Allow the resulting nanoemulsion to cool down to room temperature or in an ice bath under gentle stirring. The lipid will recrystallize, forming solid lipid nanoparticles.

  • Storage:

    • Store the SLN dispersion at 4 °C for further characterization.

Protocol 2: Characterization of SLNs

1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis:

  • Principle: Dynamic Light Scattering (DLS) is used to measure the particle size and PDI, while Electrophoretic Light Scattering (ELS) is used for zeta potential.

  • Procedure:

    • Dilute the SLN dispersion with distilled water to an appropriate concentration to avoid multiple scattering effects.

    • Analyze the sample using a Zetasizer or a similar instrument at 25 °C.

    • Perform the measurements in triplicate and report the average values with standard deviation.

2. Encapsulation Efficiency (EE) and Drug Loading (DL) Determination:

  • Principle: The amount of unencapsulated drug is separated from the SLNs, and the encapsulated drug is quantified.

  • Procedure:

    • Separation of Free Drug: Centrifuge the SLN dispersion using an ultracentrifuge or a centrifuge with appropriate filter units (e.g., Amicon® Ultra). The unencapsulated drug will be in the supernatant/filtrate.

    • Quantification:

      • Measure the concentration of the free drug in the supernatant/filtrate using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC).

      • To determine the total amount of drug, disrupt a known volume of the SLN dispersion using a suitable solvent (e.g., methanol, chloroform) to release the encapsulated drug, and then measure the drug concentration.

    • Calculations:

      • EE (%) = [(Total drug - Free drug) / Total drug] x 100

      • DL (%) = [(Total drug - Free drug) / Total weight of nanoparticles] x 100

Visualizations

The following diagrams illustrate key concepts and workflows in the formulation of SLNs with this compound.

SLN_Preparation_Workflow cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification and Nanosizing cluster_final_steps Final Steps lp1 Melt Solid Lipid lp2 Dissolve Drug in Molten Lipid lp1->lp2 em1 Mix Lipid and Aqueous Phases lp2->em1 Combine ap1 Dissolve this compound in Water ap2 Heat to Same Temperature as Lipid Phase ap1->ap2 ap2->em1 Combine em2 High-Shear Homogenization (Pre-emulsion) em1->em2 em3 Ultrasonication / High-Pressure Homogenization em2->em3 fs1 Cooling and Solidification em3->fs1 fs2 SLN Dispersion fs1->fs2

Caption: Workflow for SLN preparation using hot homogenization.

SLN_Structure cluster_sln Solid Lipid Nanoparticle cluster_p188 This compound Stabilization core Solid Lipid Core (Drug Entrapped) p2 Hydrophobic (PPO) p1 Hydrophilic (PEO) p2->p1 Adsorbed at Interface Poloxamer_Effect cluster_effects Effects on SLN Properties conc Increase this compound Concentration ps Decreased Particle Size conc->ps stab Increased Steric Stability conc->stab bio Potentially Increased Bioavailability stab->bio agg Reduced Aggregation stab->agg

References

Application Notes and Protocols: Poloxamer 188 as a Shear Protectant in Mammalian Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the large-scale culture of mammalian cells for the production of biopharmaceuticals, cells are exposed to various physical stresses, primarily shear stress, which can negatively impact cell viability, growth, and productivity. Shear stress arises from mechanical forces generated by agitation, sparging, and pumping within bioreactors. Poloxamer 188, a non-ionic block copolymer, is widely used as a shear protectant in mammalian cell culture media. Its unique properties allow it to shield cells from hydrodynamic forces, thereby improving culture performance and protein yields. This document provides detailed application notes, protocols, and supporting data on the use of this compound as a shear protectant.

Mechanism of Action

This compound is a triblock copolymer consisting of a central hydrophobic block of polypropylene oxide (PPO) flanked by two hydrophilic blocks of polyethylene oxide (PEO). This amphipathic structure enables it to interact with and stabilize cell membranes, which is believed to be the primary mechanism of its shear-protective effect.[1]

When cells are subjected to shear stress, their plasma membranes can become damaged and more permeable. This compound is thought to preferentially insert its hydrophobic PPO block into the damaged, more fluid regions of the lipid bilayer, while the hydrophilic PEO blocks remain in the aqueous environment. This interaction is believed to restore membrane integrity, reduce permeability, and prevent cell lysis.[2][3] Furthermore, studies have shown that this compound can delay the onset of apoptosis in cells under mechanical stress.[3][4]

cluster_membrane Cell Membrane cluster_poloxamer This compound cluster_shear Shear Stress PL1 Intact Phospholipid PL2 Intact Phospholipid PL3 Damaged Phospholipid Cell_Lysis Cell Lysis PL3->Cell_Lysis Leads to PL4 Intact Phospholipid P188 This compound P188->PL3 Inserts into Damaged Region Cell_Protection Membrane Stabilization & Cell Protection P188->Cell_Protection Results in Shear Hydrodynamic Shear Shear->PL3 Causes Damage

Caption: Proposed mechanism of this compound shear protection.

Data Presentation

The optimal concentration of this compound can vary depending on the cell line, media formulation, and bioreactor conditions. Below are tables summarizing the effects of different this compound concentrations on various CHO cell lines.

Table 1: Effect of this compound (Pluronic F-68) on Terminal Cell Density and Cell Diameter in CHO Cell Lines

Pluronic F-68 (g/L)Cell Line A - Terminal Cell Density (x10^6 cells/mL)Cell Line B - Terminal Cell Density (x10^6 cells/mL)Cell Line A - Cell Diameter (µm)Cell Line B - Cell Diameter (µm)
18.59.015.015.5
29.09.815.516.0
39.510.216.016.5
49.810.516.216.8
510.010.816.517.0

Data adapted from a study on the effect of 1–5 g/L Pluronic® F68 concentrations in shake flask cultures over ten 3-day passages for two different CHO cell lines. The study noted that protein productivity was not impacted by the varying concentrations.

Table 2: Effect of this compound on Viable Cell Density, Viability, and IgG Titer in an Antibody-Producing CHO-DG44 Cell Line

This compound (g/L)Maximum Viable Cell Density (x10^6 cells/mL)Viability (%)IgG Titer (mg/L)
010.5851200
0.511.0901250
1.011.5921280
1.511.8931270
2.012.0941260

Data adapted from a study presenting the effect of various concentrations (0-2 g/L) of this compound on an antibody-producing CHO-DG44 cell line. The results show a slight increase in maximum viable cell density with higher concentrations of this compound, with no significant effect on IgG production. The authors recommend an addition of around 1 g/L for optimal performance.[4]

Table 3: Representative Data on the Effect of this compound on LDH Release in CHO Cells Under Shear Stress

This compound (g/L)Shear Stress ConditionLDH Release (% of Maximum)
0Low Shear10
1.0Low Shear8
0High Shear60
1.0High Shear25

Note: The values in this table are illustrative examples of expected results, as specific quantitative data for LDH release under defined shear stress with varying this compound concentrations was not available in the reviewed literature.

Experimental Protocols

To evaluate the efficacy of this compound as a shear protectant, the following key experiments are typically performed.

Experimental Workflow for Evaluating Shear Protectant Efficacy

cluster_setup Experimental Setup cluster_stress Application of Shear Stress cluster_analysis Data Analysis A Prepare Cell Culture Media with varying this compound concentrations (e.g., 0, 0.5, 1, 2 g/L) B Seed Mammalian Cells (e.g., CHO) at a defined density A->B C Culture cells under defined shear stress conditions (e.g., high-speed agitation in shake flasks or sparging in a bioreactor) B->C D Monitor Cell Viability and Density (Trypan Blue Exclusion Assay) at regular intervals C->D E Measure Cell Lysis (LDH Cytotoxicity Assay) from culture supernatant C->E F Quantify Product Titer (e.g., ELISA for antibodies) C->F

Caption: Workflow for evaluating this compound efficacy.
Protocol 1: Cell Viability and Density Determination using Trypan Blue Exclusion Assay

Principle: This assay is based on the principle that viable cells with intact cell membranes exclude the Trypan Blue dye, while non-viable cells with compromised membranes take up the dye and appear blue.

Materials:

  • Cell culture suspension

  • Trypan Blue solution (0.4% in buffered saline)

  • Hemocytometer or automated cell counter

  • Microscope

  • Pipettes and tips

  • Microcentrifuge tubes

Procedure:

  • Obtain a representative sample of the cell suspension from the culture vessel.

  • In a microcentrifuge tube, mix a 1:1 ratio of the cell suspension and 0.4% Trypan Blue solution (e.g., 50 µL of cell suspension + 50 µL of Trypan Blue). Mix gently by pipetting.

  • Incubate the mixture at room temperature for 1-2 minutes. Do not exceed 5 minutes as this can lead to the staining of viable cells.

  • Carefully load 10 µL of the mixture into the counting chamber of a clean hemocytometer.

  • Under a microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares of the hemocytometer grid.

  • Calculate the cell concentration and viability using the following formulas:

    • Total Cells/mL = (Total number of cells counted / Number of squares counted) x Dilution factor x 10^4

    • Viable Cells/mL = (Number of viable cells counted / Number of squares counted) x Dilution factor x 10^4

    • % Viability = (Number of viable cells / Total number of cells) x 100

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture supernatant upon damage to the plasma membrane. The amount of LDH released is proportional to the number of lysed cells. The assay measures LDH activity through a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which can be quantified spectrophotometrically.

Materials:

  • Cell culture supernatant

  • LDH cytotoxicity assay kit (containing LDH reaction mixture, lysis solution, and stop solution)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at the appropriate wavelength (typically 490-520 nm)

  • Pipettes and tips

Procedure:

  • Sample Preparation:

    • Collect cell culture supernatant by centrifuging the cell suspension to pellet the cells.

    • Prepare three sets of controls:

      • Spontaneous LDH release: Supernatant from untreated, healthy cells.

      • Maximum LDH release: Supernatant from cells treated with the lysis solution provided in the kit.

      • Background control: Culture medium without cells.

  • Assay:

    • Pipette 50 µL of each supernatant sample and control into separate wells of a 96-well plate.

    • Add 50 µL of the LDH reaction mixture to each well.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of the stop solution to each well.

  • Measurement:

    • Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

  • Calculation:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cytotoxicity using the following formula:

      • % Cytotoxicity = [(Sample Absorbance - Spontaneous Release Absorbance) / (Maximum Release Absorbance - Spontaneous Release Absorbance)] x 100

Conclusion

This compound is a critical component in many mammalian cell culture processes, effectively protecting cells from the detrimental effects of shear stress. By understanding its mechanism of action and employing systematic evaluation protocols, researchers and process development scientists can optimize its use to enhance cell culture performance, leading to improved yields of high-quality biopharmaceutical products. The data presented herein demonstrates the beneficial effects of this compound on cell viability and density, underscoring its importance in modern bioprocessing.

References

Application Notes and Protocols for Sterile Poloxamer 188 Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poloxamer 188, a non-ionic block copolymer, is a widely utilized supplement in mammalian and insect cell culture media.[1][2] Its primary function is to act as a shear protectant, safeguarding cells from hydrodynamic stress generated by agitation, sparging, and other mechanical forces within bioreactors.[2][3][4] This protective effect is crucial for maintaining cell viability and ensuring process consistency, particularly in high-density perfusion and fed-batch cultures.[4] The quality and preparation of this compound solutions are critical, as variations can lead to inconsistencies in cell culture performance.[4][5] This document provides a detailed protocol for the preparation of sterile this compound solutions for use in cell culture applications.

This compound is a triblock copolymer composed of a central hydrophobic polyoxypropylene (PPO) block flanked by two hydrophilic polyoxyethylene (PEO) blocks.[1][2] For cell culture applications, this compound with lower hydrophobicity and lower molecular weight is generally preferred for its superior shear protection properties.[1][2]

Quantitative Data Summary

The following table summarizes key quantitative data for the use of this compound in cell culture, derived from various studies.

ParameterValueCell Type(s)Notes
Typical Working Concentration 0.5 - 3.0 g/L (0.05% - 0.3% w/v)Various, including CHO and HEK-293Concentrations up to 5 g/L have been reported without compromising cell culture performance.
Concentration for Adipocyte Treatment 1 - 20 mg/mLAdipocytesUsed to stabilize the cell membrane during transplantation.[6]
Concentration for Caco-2 Cell Proliferation 0.5% (w/v)Caco-2Increased proliferation of subcultivated and thawed cells.[7][8]
Concentration for Jurkat Cell Studies 0.1% - 1% (w/v)JurkatInvestigated effects on cell deformability.[9]
Sterile Filtration Pore Size 0.2 - 0.22 µmN/AStandard pore size for sterilizing filtration of solutions.[10][11]
Autoclave Sterilization (Lower Temp) 118 °C at 88.26 kPa for 12 minN/AA potential autoclaving cycle.[12]
Autoclave Sterilization (Higher Temp) 121 °C at 107.9 kPa for 12 minN/AA common autoclaving cycle.[12]

Experimental Protocols

Materials
  • This compound powder (cell culture grade)

  • Water for Injection (WFI) or equivalent high-purity water

  • Sterile, sealable storage bottles (e.g., glass or polypropylene)

  • Sterile magnetic stir bar and stir plate

  • Sterile 0.22 µm syringe filters or a sterile filtration system

  • Sterile syringes

  • Autoclave

  • Laminar flow hood or biological safety cabinet

Protocol 1: Preparation of a 10% (w/v) this compound Stock Solution via Sterile Filtration

This is the recommended method for preparing sterile this compound solutions as it minimizes the risk of altering the polymer's physicochemical properties.

  • Preparation of the Solution:

    • In a laminar flow hood, weigh out the desired amount of this compound powder. For a 10% (w/v) stock solution, use 10 g of this compound for every 100 mL of final volume.

    • Gradually add the this compound powder to the WFI while stirring continuously with a sterile magnetic stir bar. To prepare 100 mL of a 10% solution, add 10 g of this compound to approximately 80 mL of WFI.

    • Continue stirring until the this compound is completely dissolved. This may take some time. Avoid vigorous stirring that creates excessive foam.

    • Once dissolved, bring the solution to the final volume with WFI.

  • Sterile Filtration:

    • Draw the this compound solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Filter the solution directly into a sterile storage bottle. For larger volumes, a sterile filtration unit with a vacuum pump can be used.

  • Storage:

    • Seal the sterile bottle and label it with the contents, concentration, and date of preparation.

    • Store the sterile 10% this compound stock solution at 2-8°C.[13]

Protocol 2: Preparation of a 10% (w/v) this compound Stock Solution via Autoclaving

Autoclaving is an alternative sterilization method. However, it can potentially alter the particle size and morphology of this compound, especially at higher temperatures.[12][14][15]

  • Preparation of the Solution:

    • Follow step 1 from Protocol 1, but prepare the solution in an autoclavable bottle, leaving sufficient headspace. Do not seal the cap tightly to allow for pressure equalization.

  • Autoclaving:

    • Autoclave the solution at 121°C for 15-20 minutes. Note that lower temperatures (e.g., 118°C) have also been used.[12]

    • After the autoclave cycle is complete, allow the solution to cool to room temperature before sealing the cap tightly.

  • Storage:

    • Label the bottle appropriately and store at 2-8°C.

Note on Quality Control: It is important to be aware that lot-to-lot variability of this compound can impact cell culture performance.[4] For critical applications, it may be beneficial to test new lots in a small-scale culture before large-scale use.

Visualizations

Signaling Pathways and Conceptual Diagrams

cluster_0 Bioreactor Environment cluster_1 Cellular Effects cluster_2 This compound Intervention Shear Stress Shear Stress Cell Membrane Damage Cell Membrane Damage Shear Stress->Cell Membrane Damage Gas Bubbles Gas Bubbles Gas Bubbles->Cell Membrane Damage Apoptosis Apoptosis Cell Membrane Damage->Apoptosis This compound This compound Reduced Cell-Bubble Interaction Reduced Cell-Bubble Interaction This compound->Reduced Cell-Bubble Interaction inhibits Strengthened Cell Membrane Strengthened Cell Membrane This compound->Strengthened Cell Membrane promotes Reduced Cell-Bubble Interaction->Cell Membrane Damage prevents Strengthened Cell Membrane->Cell Membrane Damage prevents

Caption: Protective mechanism of this compound against shear stress in cell culture.

Experimental Workflows

cluster_workflow Sterile this compound Solution Preparation Workflow start Start dissolve Dissolve this compound in WFI start->dissolve sterilize Sterilization Method? dissolve->sterilize filter Sterile Filter (0.22 µm) sterilize->filter Filtration autoclave Autoclave (121°C, 15-20 min) sterilize->autoclave Autoclaving store Store at 2-8°C filter->store autoclave->store end End store->end

Caption: Workflow for preparing sterile this compound solutions.

References

Enhancing Drug Solubility and Bioavailability with Poloxamer 188: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Poloxamer 188, a nonionic triblock copolymer, has emerged as a valuable excipient in pharmaceutical formulations to address the challenges of poor drug solubility and bioavailability. Its amphiphilic nature, comprising a central hydrophobic poly(propylene oxide) (PPO) block flanked by two hydrophilic poly(ethylene oxide) (PEO) blocks, enables it to function as an effective solubilizing agent, emulsifier, and stabilizer.[1] This document provides detailed application notes and experimental protocols for utilizing this compound to enhance the delivery of poorly water-soluble active pharmaceutical ingredients (APIs). Key methodologies such as solid dispersion and micellar solubilization are discussed, supported by quantitative data and step-by-step procedures for formulation and characterization.

Introduction to this compound

This compound (also known by the trade name Pluronic® F-68) is a white, waxy, free-flowing granular solid.[1] It is a non-toxic and non-irritating material, making it suitable for various administration routes, including oral, parenteral, and topical formulations.[1][2] The unique properties of this compound stem from its block copolymer structure, which allows for self-assembly into micelles in aqueous solutions above the critical micelle concentration (CMC).[3] This micellization process is crucial for encapsulating and solubilizing hydrophobic drug molecules, thereby improving their dissolution and subsequent absorption.[4]

Physicochemical Properties of this compound:

PropertyValueReference
Average Molecular Weight7680–9510 g/mol [5]
AppearanceWhite, waxy, free-flowing prilled granules or cast solid[1]
Oxyethylene Content79.9–83.7%[5]
Critical Micelle Concentration (CMC)0.040–0.46 mM[6]
Administration RoutesInjection, ophthalmic, oral, periodontal, topical[1]

Mechanisms of Solubility and Bioavailability Enhancement

This compound primarily enhances drug solubility and bioavailability through two key mechanisms:

  • Micellar Solubilization: In aqueous environments, this compound molecules self-assemble into spherical structures called micelles. The hydrophobic PPO core serves as a reservoir for poorly soluble drug molecules, while the hydrophilic PEO corona forms a protective shell that interfaces with the aqueous medium. This encapsulation effectively increases the drug's solubility and protects it from degradation.

  • Solid Dispersion: This technique involves dispersing the drug within a hydrophilic carrier matrix at a molecular level.[7][8] When this compound is used as the carrier, it can reduce drug crystallinity, enhance wettability, and improve the dissolution rate of the API.[7][9] Solid dispersions can be prepared using methods such as melting (fusion) and solvent evaporation.[7][10][11]

Quantitative Data on Solubility and Dissolution Enhancement

The following tables summarize the quantitative improvements in drug solubility and dissolution achieved by formulating with this compound, as reported in various studies.

Table 1: Enhancement of Drug Solubility with this compound

DrugFormulation MethodDrug:this compound RatioSolubility EnhancementReference
LornoxicamSolvent Evaporation1:3Significant increase in apparent solubility with increasing carrier concentration.[12][13]
DexibuprofenTernary Inclusion Complex with HPβCD1:4:10% (DEX:HPβCD:PXM-188)Increased solubility to 42.66 mg/mL compared to the binary complex.[9]
Erlotinib HClSolvent Evaporation1:5Increased solubility in a concentration-dependent manner.[11]
PiroxicamSolid Dispersion (Melting)Optimized with 3% P188Significant enhancement in saturation solubility.[7]

Table 2: Enhancement of Drug Dissolution Rate with this compound

DrugFormulation MethodDrug:this compound RatioDissolution Rate ImprovementReference
PiroxicamSolid Dispersion (Melting)Optimized with 3% P18822.22% increase in dissolution rate compared to pure drug.[7]
Erlotinib HClSolid Dispersion (Solvent Evaporation)1:5Maximum drug release of 90.07 ± 0.78%.[11]
RofecoxibSolid Dispersion (Melting)OptimizedEnhanced dissolution due to decreased crystallinity.[14]
LornoxicamSolid Dispersion (Solvent Evaporation)1:3Showed maximum dissolution efficiency among all formulations.[10][12]
ItraconazoleDirect Compression10% and 30% PLXAccelerated dissolution.

Experimental Protocols

This section provides detailed protocols for preparing and evaluating drug formulations using this compound.

Preparation of Solid Dispersions

4.1.1. Melting Method (Fusion Method)

This method is suitable for thermally stable drugs and carriers.

  • Materials: Poorly soluble drug, this compound, water bath, magnetic stirrer, mortar and pestle, sieves.

  • Protocol:

    • Accurately weigh the required amounts of the drug and this compound according to the desired drug-to-carrier ratio (e.g., 1:1, 1:3, 1:5).[11]

    • Melt the this compound in a water bath at a temperature of approximately 80°C until a clear, homogeneous solution is obtained.[7]

    • Add the drug to the molten this compound with continuous stirring until a uniform, transparent solution is achieved, ensuring complete dissolution of the drug.[7]

    • Cool the molten mixture rapidly by placing it in an ice bath to solidify.

    • Pulverize the solidified mass using a mortar and pestle.

    • Pass the resulting powder through a sieve (e.g., #60) to obtain a uniform particle size.

    • Store the prepared solid dispersion in a desiccator until further evaluation.

4.1.2. Solvent Evaporation Method

This method is suitable for thermolabile drugs.

  • Materials: Poorly soluble drug, this compound, a common volatile solvent (e.g., methanol, ethanol), beaker, magnetic stirrer, petri dish, desiccator, sieve.

  • Protocol:

    • Weigh the calculated quantities of the drug and this compound for the desired ratio (e.g., 1:1, 1:2, 1:3).[12]

    • Dissolve both the drug and this compound in a sufficient volume of a common solvent (e.g., 20 ml of methanol) in a beaker with stirring to form a clear solution.[12]

    • Pour the solution into a petri dish and allow the solvent to evaporate at room temperature overnight.[12]

    • Scrape the resulting solid mass from the petri dish.

    • Place the product in a desiccator for 24 hours to ensure complete removal of any residual solvent.[12]

    • Sieve the dried solid dispersion through a #60 sieve and store it in a desiccator.[12]

Preparation of Mixed Micelles by Thin-Film Hydration

This method is used to create micellar formulations for enhanced solubility and bioavailability.[15]

  • Materials: Poorly soluble drug, this compound, another surfactant/polymer (e.g., TPGS-1000), organic solvent (e.g., chloroform, methanol), round-bottom flask, rotary evaporator, phosphate buffer, bath sonicator.

  • Protocol:

    • Accurately weigh the drug, this compound, and any other co-formers.

    • Dissolve all components in a suitable organic solvent in a round-bottom flask.

    • Evaporate the organic solvent using a rotary evaporator under reduced pressure to form a thin, uniform film on the inner surface of the flask.

    • Hydrate the thin film with a pre-warmed aqueous buffer (e.g., phosphate buffer) by rotating the flask.

    • Sonicate the resulting suspension in a bath sonicator to form a clear micellar solution.

Characterization and Evaluation Protocols

4.3.1. Saturation Solubility Study

This study determines the extent of solubility enhancement.

  • Protocol:

    • Prepare a series of screw-capped vials containing a fixed volume of dissolution medium (e.g., 20 ml of distilled water or phosphate buffer pH 6.8).[12]

    • Add an excess amount of the pure drug or the prepared formulation (solid dispersion or micellar solution) to each vial.

    • Shake the vials in a rotary bath shaker for 24 hours at a constant temperature.[12]

    • After 24 hours, filter the suspensions through a suitable filter (e.g., Whatman no. 1 filter paper).[12]

    • Dilute the filtrate appropriately and analyze the drug concentration using a validated analytical method (e.g., UV-Vis spectrophotometry).[12]

4.3.2. In Vitro Dissolution Testing

This test evaluates the rate at which the drug is released from the formulation.

  • Protocol:

    • Prepare the dissolution medium (e.g., 900 mL of 0.1N HCl, pH 1.2).[7]

    • Place the dissolution medium in the dissolution apparatus (e.g., USP Type I or II) and maintain the temperature at 37 ± 0.5 °C.[7]

    • Place a known amount of the pure drug or the formulation (equivalent to a specific dose of the drug) into the dissolution vessel.

    • Start the apparatus at a specified rotation speed (e.g., 50 rpm).[7]

    • Withdraw aliquots (e.g., 10 mL) of the dissolution medium at predetermined time intervals (e.g., 5, 10, 20, 30, 45, and 60 minutes) and replace with an equal volume of fresh medium.[7]

    • Filter the samples and analyze for drug content using a suitable analytical method.

    • Calculate the cumulative percentage of drug released at each time point.

Visualizations

Mechanism of Micellar Solubilization

G Mechanism of Drug Solubilization by this compound Micelles cluster_0 Aqueous Environment cluster_1 Above Critical Micelle Concentration (CMC) Poloxamer_Monomers This compound Monomers Micelle Poloxamer_Monomers->Micelle Self-Assembly Drug_Particles Poorly Soluble Drug Particles Encapsulated_Drug Encapsulated Drug Drug_Particles->Encapsulated_Drug Encapsulation Solubilized_Drug Solubilized Drug in Aqueous Phase Micelle->Solubilized_Drug Enhanced Solubility & Bioavailability Hydrophobic_Core Hydrophobic Core (PPO) Hydrophilic_Corona Hydrophilic Corona (PEO)

Caption: Self-assembly of this compound monomers into micelles to encapsulate and solubilize poorly soluble drugs.

Experimental Workflow for Solid Dispersion Preparation and Evaluation

G Workflow for Solid Dispersion Formulation and Analysis cluster_prep Preparation cluster_char Characterization & Evaluation start Start weigh Weigh Drug and This compound start->weigh melt Melting Method: Melt this compound, add drug, cool weigh->melt Option 1 solvent Solvent Evaporation: Dissolve in solvent, evaporate weigh->solvent Option 2 process Pulverize, Sieve, and Dry melt->process solvent->process solubility Saturation Solubility Study process->solubility dissolution In Vitro Dissolution Test process->dissolution solid_state Solid-State Characterization (DSC, XRD, FTIR) process->solid_state end End solubility->end dissolution->end solid_state->end

References

Application Notes and Protocols: The Use of Poloxamer 188 in Gene Therapy Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poloxamer 188 (also known by its trade name Pluronic® F68) is a non-ionic triblock copolymer composed of a central hydrophobic chain of polyoxypropylene (PPO) flanked by two hydrophilic chains of polyoxyethylene (PEO). Its amphiphilic nature and biocompatibility have made it a widely used excipient in pharmaceutical formulations. In the field of gene therapy, this compound is gaining significant attention for its multifaceted roles in enhancing the stability, delivery, and efficacy of both viral and non-viral gene vectors. Its primary functions include acting as a stabilizing agent for nanoparticles, reducing cytotoxicity, and most notably, enhancing cellular uptake of genetic material through its unique membrane-sealing properties. These attributes make this compound a valuable tool for overcoming critical barriers in gene delivery.

Mechanism of Action

The primary mechanism by which this compound enhances gene delivery is through its interaction with the cell membrane. This interaction is particularly effective on cells that have been stressed or permeabilized, which can occur during in vitro transfection procedures or in pathological conditions in vivo.

  • Membrane Sealing and Repair: this compound has the ability to insert itself into damaged or porous cell membranes.[1][2] The hydrophobic PPO core anchors into the lipid bilayer where lipid packing has been compromised, while the hydrophilic PEO chains remain on the exterior, effectively "patching" the membrane.[3] This sealing of membrane defects increases the structural stability of the cell, reduces the leakage of intracellular contents, and enhances cell viability following transfection procedures like electroporation.[3]

  • Enhanced Transfection Efficiency: By stabilizing the cell membrane, this compound can improve the efficiency of gene transfer. It is thought to facilitate the uptake of gene vectors by reducing the cellular stress associated with the introduction of foreign materials.[4][5] In the context of non-viral vectors like polyplexes, this compound can also influence their physicochemical properties, leading to the formation of smaller, more stable nanoparticles that are more readily internalized by cells.[6]

  • Stabilization of Delivery Vectors: As a surfactant, this compound is effective at preventing the aggregation of nanoparticles in suspension. This steric stabilization is crucial for maintaining the intended particle size and ensuring a uniform dose delivery. It is a common component in viral vector formulations to prevent aggregation and non-specific binding.

Below is a diagram illustrating the proposed mechanism of this compound in sealing a damaged cell membrane to facilitate gene vector survival and uptake.

G cluster_membrane Damaged Cell Membrane cluster_repaired_membrane Repaired Cell Membrane lipid1 lipid2 lipid3 lipid4 pore Pore/Defect lipid5 sealed_pore  Sealed Defect   with this compound pore->sealed_pore  Sealing Action   lipid6 lipid7 lipid8 p188 This compound (PPO-PEO) p188->pore Targets Membrane Defect vector Gene Vector (e.g., Polyplex) vector->pore Approaches Damaged Cell rlipid1 rlipid2 rlipid3 rlipid4 rlipid5 internalization Enhanced Vector Internalization sealed_pore->internalization Facilitates viability Increased Cell Viability sealed_pore->viability Promotes rlipid6 rlipid7 rlipid8

Caption: Mechanism of this compound in membrane sealing and enhancing gene delivery.

Data Presentation

The inclusion of this compound in gene delivery formulations can significantly impact transfection efficiency, the physicochemical properties of the vector, and overall cytotoxicity. The following tables summarize quantitative data from various studies.

Table 1: Effect of this compound on Transfection Efficiency

Vector SystemCell LinePoloxamer Type & Conc.ObservationReference
PEI PolyplexC6 GliomaPoloxamine T904 (10 µM)Transfection increased from 12.3% to 79.5%[3]
PEI PolyplexHuman Mesenchymal Stem CellsPoloxamine T904 (5 µM)Transfection increased from 1.6% to 10.2%[3]
ElectroporationHuman Tooth Germ Stem CellsThis compound (0.05% w/v)Dramatically increased transfection efficiency[4][5]
TurbofectHeLaThis compound (0.05% w/v)Increased transfection efficiency[4]
P123-PPI PolyplexSPC-A1Pluronic P123Higher transfection than PPI polyplex alone[7]

Table 2: Influence of this compound on Physicochemical Properties of Gene Delivery Vectors

Vector CompositionThis compound Conc./RatioParticle Size (nm)Zeta Potential (mV)Encapsulation Efficiency (%)Reference
Chitosan/PLGALow amounts of P188~200Positive80%[1][8]
F68PEI/F681:5 (w/w)< 200Not specifiedNot specified[6]
PLGANot specified~200Not specifiedNot specified[9]
Diosmin/Chitosan0.15% w/v P188368.93 ± 0.47+40.43 ± 0.15Not applicable[2]
P123-PPI/DNAN/P ratio 20:1~100~+15Not applicable[7]

Table 3: Cytotoxicity Profile of this compound-based Formulations

Cell LineThis compound ConcentrationObservationReference
Human Tooth Germ Stem Cells (hTGSCs)0.01% - 0.1% (w/v)Non-toxic[4]
C6 Glioma10 µM (with PEI polyplex)Significant decrease in viability[3]
Human Fibroblasts (NHDF)10 µM (with PEI polyplex)Significant decrease in viability[3]
Human PBMCs0.08 and 0.1 mMSignificantly induced apoptosisNot found in search results
MCF-7Not specifiedIncreased cytotoxicity of docetaxel-loaded nanoparticles[9]

Experimental Protocols

The following protocols provide detailed methodologies for the formulation and evaluation of this compound-based gene delivery systems.

Protocol 1: Formulation of this compound-Coated Polyplexes

This protocol is adapted for the preparation of plasmid DNA (pDNA) loaded nanoparticles using a polymer like Polyethylenimine (PEI) and incorporating this compound.

Materials:

  • Plasmid DNA (pDNA) encoding the gene of interest (e.g., pCMV-GFP)

  • Branched Polyethylenimine (PEI, 25 kDa)

  • This compound (Pluronic® F68)

  • Nuclease-free water

  • HEPES-buffered glucose (HBG) or 150 mM NaCl solution

Procedure:

  • Prepare Stock Solutions:

    • Dissolve pDNA in nuclease-free water to a final concentration of 1 mg/mL.

    • Prepare a 1 mg/mL stock solution of PEI in nuclease-free water. Adjust the pH to 7.0 and filter-sterilize.

    • Prepare a 1% (w/v) stock solution of this compound in nuclease-free water and filter-sterilize.

  • Polyplex Formation:

    • Determine the desired Nitrogen to Phosphate (N/P) ratio. A common starting point is an N/P ratio of 7.5/1.[3]

    • For a 1 µg pDNA transfection, dilute the required amount of PEI stock solution in 50 µL of HBG or NaCl solution.

    • In a separate tube, dilute 1 µg of pDNA in 50 µL of the same buffer.

    • Add the diluted PEI solution to the diluted pDNA solution dropwise while vortexing gently.

    • Incubate the mixture for 30 minutes at room temperature to allow for polyplex formation.

  • Incorporation of this compound:

    • After the 30-minute incubation, add the desired volume of the 1% this compound stock solution to the polyplex solution to achieve the final desired concentration (e.g., 0.05% w/v).

    • Mix gently by pipetting up and down.

    • The this compound-coated polyplexes are now ready for characterization or for use in transfection experiments.

Protocol 2: In Vitro Transfection using this compound-based Vectors

This protocol describes a general procedure for transfecting adherent mammalian cells in a 24-well plate format.

Materials:

  • Mammalian cell line of interest (e.g., HeLa, HEK293)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • Serum-free medium (e.g., Opti-MEM)

  • This compound-coated polyplexes (from Protocol 1)

  • 24-well tissue culture plates

Procedure:

  • Cell Seeding:

    • The day before transfection, seed cells in a 24-well plate at a density that will result in 70-80% confluency on the day of transfection (e.g., 5 x 10^4 cells/well).

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Transfection:

    • On the day of transfection, gently remove the culture medium from the wells.

    • Wash the cells once with serum-free medium.

    • Prepare the transfection complex: Dilute the prepared this compound-coated polyplexes (containing 1 µg of pDNA) in serum-free medium to a final volume of 250 µL per well.

    • Add the 250 µL of transfection complex to each well.

    • Incubate the cells for 4-6 hours at 37°C.

  • Post-Transfection:

    • After the incubation period, remove the transfection medium.

    • Add 500 µL of complete culture medium to each well.

    • Return the plate to the incubator.

  • Analysis:

    • Analyze gene expression at 24-48 hours post-transfection. If using a fluorescent reporter like GFP, this can be done via fluorescence microscopy or flow cytometry. For other genes, methods like qPCR or Western blotting can be used.

Protocol 3: Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Materials:

  • Cells seeded in a 96-well plate

  • Gene delivery formulations at various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plate reader

Procedure:

  • Cell Treatment:

    • Seed cells in a 96-well plate (e.g., 1 x 10^4 cells/well) and allow them to adhere overnight.

    • Remove the medium and add fresh medium containing serial dilutions of the this compound-based nanoparticles. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control cells.

Visualizations

The following diagrams illustrate key workflows and relationships in the use of this compound for gene therapy.

G cluster_prep Vector Preparation cluster_char Characterization cluster_eval In Vitro Evaluation pDNA Plasmid DNA Mix1 Mix pDNA and Polymer (Polyplex Formation) pDNA->Mix1 Polymer Cationic Polymer (e.g., PEI) Polymer->Mix1 P188 This compound Solution Mix2 Add this compound P188->Mix2 Incubate1 Incubate (30 min, RT) Mix1->Incubate1 Incubate1->Mix2 DLS Particle Size & Zeta Potential (DLS) Mix2->DLS TEM Morphology (TEM) Mix2->TEM Gel DNA Condensation (Gel Retardation) Mix2->Gel Transfection Transfection Assay Mix2->Transfection Cytotoxicity Cytotoxicity (MTT Assay) Mix2->Cytotoxicity Analysis Analyze Gene Expression (Flow Cytometry/qPCR) Transfection->Analysis Viability Calculate Cell Viability Cytotoxicity->Viability

Caption: Experimental workflow for preparing and evaluating this compound-based vectors.

G conc This compound Concentration low_conc Low Concentration (e.g., 0.01% - 0.1%) conc->low_conc Increase opt_conc Optimal Concentration (e.g., 0.05% - 0.5%) conc->opt_conc Increase high_conc High Concentration (e.g., > 1%) conc->high_conc Increase effect1 Minimal effect on vector properties low_conc->effect1 effect2 Reduced Particle Size Steric Stabilization Enhanced Transfection Low Cytotoxicity opt_conc->effect2 effect3 Potential for Increased Cytotoxicity Formation of Micelles high_conc->effect3

Caption: Logical relationship of this compound concentration to its effects.

References

Poloxamer 188: Application Notes and Protocols for Ophthalmic Drug Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Poloxamer 188, a non-ionic triblock copolymer of poly(ethylene oxide)-poly(propylene oxide)-poly(ethylene oxide) (PEO-PPO-PEO), is a versatile excipient widely employed in ophthalmic drug formulations. Its unique properties, including surfactant capabilities, low toxicity, and thermo-responsive behavior, make it a valuable tool for enhancing drug solubility, stability, and bioavailability in ocular drug delivery systems.[1][2][3][4][5][6][7]

Key Applications in Ophthalmic Formulations:

  • Solubilizing Agent: Due to its amphiphilic nature, this compound can form micelles in aqueous solutions, encapsulating poorly water-soluble drugs and increasing their solubility.[6][7][8][9][10] This is particularly beneficial for ophthalmic drugs where limited solubility can hinder formulation development and therapeutic efficacy.

  • Stabilizer: this compound acts as a steric stabilizer in ophthalmic suspensions and emulsions, preventing drug particle aggregation and ensuring uniform drug distribution.[6]

  • Wetting Agent: It improves the wetting of the ocular surface, enhancing patient comfort and potentially increasing the contact time of the formulation with the eye.[7]

  • Component of In-Situ Gelling Systems: this compound is frequently used in combination with other poloxamers, such as Poloxamer 407, to create thermo-responsive in-situ gelling systems.[1][3][11][12][13][14][15] These formulations are administered as eye drops and undergo a sol-to-gel transition upon contact with the warmer ocular surface temperature.[1][3][4] This gelation increases the viscosity of the formulation, prolonging the residence time of the drug on the cornea and thereby enhancing its absorption and therapeutic effect.[1][2][3][4][14]

Properties of this compound:

PropertyValue/DescriptionReference
Molecular FormulaHO(C₂H₄O)ₐ(C₃H₆O)ₑ(C₂H₄O)ₐH[7]
Average Molecular Weight7680–9510 g/mol [7]
AppearanceWhite, waxy, free-flowing prilled granules or cast solid[7]
HLB Value~29[1][3]
Form in Ophthalmic UseSolution, Gel, Suspension[16][17]

Quantitative Data on this compound in Ophthalmic Formulations:

The concentration of this compound in ophthalmic formulations is critical and is often optimized in combination with other polymers to achieve the desired properties.

Formulation TypeThis compound Concentration (% w/v)Co-excipient(s)Key FindingReference
In-situ Gel7.5Poloxamer 407 (25%)Part of a polymeric solution for an in-situ gel.[1]
In-situ Gel5Poloxamer 407 (20.5%)Component of a thermo-sensitive in-situ gel system.[1]
In-situ Gel16Poloxamer 407 (24%), Carbopol 940 (0.1%)A thermosensitive composite hydrogel.[7]
In-situ Gel10 - 20Poloxamer 407 (5 - 20%)Used in various concentrations to modulate gelation temperature.[1]
Ophthalmic Solution0.01 - 0.25-Investigated for safety following sub-Tenon injection.[18]

Experimental Protocols

Herein are detailed protocols for the preparation and evaluation of ophthalmic formulations containing this compound.

Preparation of a Poloxamer-Based Thermo-Responsive In-Situ Gel

This protocol describes the "cold method" for preparing a sterile in-situ gelling formulation.

Materials:

  • This compound

  • Poloxamer 407

  • Active Pharmaceutical Ingredient (API)

  • Isotonicity adjusting agent (e.g., Mannitol)

  • Preservative (e.g., Benzalkonium chloride), if required

  • Purified water (cold, ~4°C)

  • Sterile filtration unit (0.22 µm filter)

Procedure:

  • Disperse the required amount of Poloxamer 407 and this compound in cold purified water (~4°C) with continuous stirring using a magnetic stirrer.[1][13]

  • Maintain the temperature at 4°C and continue stirring until a clear solution is formed. This may take several hours.

  • Once the poloxamers are fully dissolved, add the API, isotonicity adjusting agent, and preservative to the solution.[13]

  • Continue stirring at 4°C until all components are completely dissolved.

  • Adjust the final volume with cold purified water.

  • Sterilize the formulation by passing it through a 0.22 µm membrane filter.

  • Store the prepared sterile solution in a refrigerator at 4°C.[13]

Rheological Characterization

This protocol outlines the measurement of viscosity and determination of the sol-gel transition temperature.

Equipment:

  • Cone and plate or parallel plate rheometer with a temperature controller.[7]

Procedure:

  • Viscosity Measurement:

    • Equilibrate the rheometer to the desired temperature (e.g., 25°C for sol state and 34°C for gel state, simulating ocular surface temperature).

    • Place an appropriate amount of the formulation on the lower plate.

    • Lower the upper plate to the specified gap setting (e.g., 1 mm).[7]

    • Allow the sample to equilibrate for a few minutes.

    • Perform a shear rate sweep (e.g., from 0.1 to 100 s⁻¹) and record the viscosity.

  • Sol-Gel Transition Temperature Determination:

    • Place the sample on the rheometer as described above.

    • Set the rheometer to an oscillatory mode at a constant frequency (e.g., 1 Hz).[7]

    • Apply a temperature ramp, for instance, from 25°C to 40°C at a rate of 2°C/min.[7]

    • Record the storage modulus (G') and loss modulus (G'').

    • The sol-gel transition temperature is typically identified as the temperature at which G' exceeds G''.

In-Vitro Drug Release Study

This protocol uses a Franz diffusion cell to evaluate the drug release profile from the formulation.

Equipment and Materials:

  • Franz diffusion cells.[2][12][19][20]

  • Synthetic membrane (e.g., cellulose acetate, 0.45 µm pore size).[19][20]

  • Receptor medium: Simulated Tear Fluid (STF) at pH 7.4.[2][12][13][20] STF composition: 0.67 g NaCl, 0.2 g NaHCO₃, 0.008 g CaCl₂·2H₂O in 100 mL of purified water.[4]

  • Magnetic stirrer and stir bars.

  • Water bath maintained at 34°C ± 0.5°C.

Procedure:

  • Hydrate the synthetic membrane in STF for at least 30 minutes before use.[2][12]

  • Fill the receptor chamber of the Franz diffusion cell with pre-warmed STF, ensuring no air bubbles are trapped.

  • Mount the hydrated membrane between the donor and receptor chambers.[19][20]

  • Apply a precise amount of the ophthalmic formulation (e.g., 200 µL) onto the membrane in the donor chamber.[19]

  • Place the Franz diffusion cells in a water bath set at 34°C and start the magnetic stirrers in the receptor chambers.[13]

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor chamber through the sampling port.[13]

  • Immediately replace the withdrawn volume with fresh, pre-warmed STF.

  • Analyze the drug concentration in the collected samples using a validated analytical method (e.g., HPLC or UV-Vis spectrophotometry).

Ocular Irritation Assessment: Hen's Egg Test on Chorioallantoic Membrane (HET-CAM)

This in-vitro test assesses the potential of a formulation to cause ocular irritation.

Materials:

  • Fertilized hen's eggs (9-10 days of incubation).

  • Egg incubator.

  • Stereomicroscope.

  • 0.9% Sodium Chloride solution (Negative Control).[6]

  • 0.1 M Sodium Hydroxide solution (Positive Control).

  • Test formulation.

Procedure:

  • Incubate fertilized hen's eggs at 37.5 ± 0.5°C and 60 ± 10% relative humidity for 9 days.

  • On day 9, candle the eggs to check for viability and mark the air sac.

  • Carefully open the eggshell at the air sac end to expose the inner shell membrane.

  • Moisten the inner membrane with 0.9% NaCl solution and carefully remove it to expose the chorioallantoic membrane (CAM).

  • Apply 0.3 mL of the test formulation directly onto the CAM surface.[6]

  • Observe the CAM under a stereomicroscope for 5 minutes for signs of hemorrhage, vascular lysis, and coagulation.

  • Record the time at which each of these reactions occurs.

  • Calculate the Irritation Score (IS) based on the following formula: IS = [ (301 - Hemorrhage onset time in s) / 300 ] x 5 + [ (301 - Lysis onset time in s) / 300 ] x 7 + [ (301 - Coagulation onset time in s) / 300 ] x 9

  • Interpret the results based on the IS value (e.g., 0-0.9: Non-irritant; 1-4.9: Slightly irritant; 5-8.9: Moderately irritant; 9-21: Severely irritant).

In-Vitro Cytotoxicity Study: MTT Assay

This assay determines the cytotoxicity of the formulation on a relevant cell line.

Materials:

  • Human Corneal Epithelial Cells (HCECs).

  • Cell culture medium (e.g., DMEM/F12).

  • 96-well plates.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Dimethyl sulfoxide (DMSO) or other suitable solubilizing agent.[11]

  • Microplate reader.

Procedure:

  • Seed HCECs into a 96-well plate at a density of approximately 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[11]

  • Prepare serial dilutions of the ophthalmic formulation in cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the diluted formulations to the respective wells. Include a negative control (cells with medium only) and a positive control (a known cytotoxic agent).

  • Incubate the plate for a defined exposure time (e.g., 1 hour, to mimic ocular contact time).

  • After incubation, remove the treatment medium and wash the cells with PBS.

  • Add 100 µL of fresh medium and 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • After incubation, carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.[11]

  • Shake the plate for 15 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage relative to the negative control.

Visualizations

G cluster_formulation Formulation Development cluster_characterization Physicochemical Characterization cluster_evaluation Performance & Safety Evaluation P188 This compound Preparation Preparation (Cold Method) P188->Preparation P407 Poloxamer 407 P407->Preparation API Active Pharmaceutical Ingredient API->Preparation Excipients Other Excipients (Tonicity agents, Preservatives) Excipients->Preparation Rheology Rheological Studies (Viscosity, Gelation Temp.) Preparation->Rheology Appearance Appearance & pH Preparation->Appearance DrugContent Drug Content & Uniformity Preparation->DrugContent Release In-Vitro Drug Release (Franz Diffusion Cell) Rheology->Release DrugContent->Release Irritation Ocular Irritation (HET-CAM) Release->Irritation Cytotoxicity In-Vitro Cytotoxicity (MTT Assay) Irritation->Cytotoxicity

Caption: Experimental workflow for the development and evaluation of a this compound-based ophthalmic in-situ gel.

G cluster_instillation Ocular Instillation (Room Temperature) cluster_gelation Contact with Ocular Surface (34°C) cluster_release Therapeutic Effect EyeDrop Eye Drop (Solution) Poloxamer chains are hydrated and exist as unimers. Gelation Sol-to-Gel Transition EyeDrop->Gelation Temperature Increase Micelle Micelle Formation (PPO core, PEO corona) Gelation->Micelle Gel In-Situ Gel Formation (Packed micellar structure) Micelle->Gel Release Sustained Drug Release Gel->Release Increased Residence Time

References

Troubleshooting & Optimization

Navigating Poloxamer 188-Induced Cytotoxicity: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential cytotoxicity issues arising from the use of Poloxamer 188 (P188) in cell culture. The information is tailored for researchers, scientists, and drug development professionals to ensure robust and reproducible experimental outcomes.

Troubleshooting Guide: Unraveling the Source of Cytotoxicity

Unexpected cell death or reduced viability after the addition of this compound can be a frustrating roadblock in cell culture experiments. This guide provides a systematic approach to identifying and mitigating the root cause of P188-induced cytotoxicity.

Is It True Cytotoxicity or a Loss of Shear Protection?

This compound is primarily used as a shear-protective agent in suspension cell cultures, safeguarding cells from damage caused by agitation and sparging in bioreactors. Observed cell death may not always be a direct toxic effect of P188 but rather a failure of its protective function.

Question: My cells are showing decreased viability after adding this compound. Is the P188 toxic?

Answer: Not necessarily. While direct cytotoxicity is possible, it is more common that the observed cell death, especially in stirred-tank bioreactors or shaken flask cultures, is due to a loss of the shear-protective effect of P188. This can be caused by lot-to-lot variability in the quality of the P188 raw material. Poor-performing lots may not adequately protect cells from hydrodynamic stress, leading to cell lysis and a decrease in viability[1][2].

The Critical Role of this compound Quality: Lot-to-Lot Variability and Impurities

Commercial preparations of this compound can exhibit significant lot-to-lot variability, which is a primary contributor to inconsistent cell culture performance and apparent cytotoxicity. This variability is often linked to the presence of impurities.

Question: What kind of impurities in this compound can cause cytotoxicity?

Answer: The main culprits are typically residual reactants and byproducts from the P188 manufacturing process. These can include:

  • Low Molecular Weight (LMW) Species: Polypropylene oxide (PPO), a reaction intermediate in P188 synthesis, has been identified as a cytostatic impurity that can lead to poor cell culture performance[3][4].

  • High Molecular Weight (HMW) Species: Hydrophobic HMW impurities can interfere with the shear-protective function of P188, leading to cell damage and reduced viability[2].

Question: How can I test for problematic lots of this compound?

Answer: A functional cell-based assay is a reliable way to screen for lot-to-lot variability. This typically involves subjecting a sensitive cell line to high-shear stress in the presence of different P188 lots and monitoring cell viability. A significant drop in viability with a particular lot would indicate poor performance[1]. Analytical methods such as size-exclusion chromatography (SEC) and reverse-phase liquid chromatography-mass spectrometry (RP-LC-MS) can also be used to identify the presence of LMW and HMW impurities[3][4].

Frequently Asked Questions (FAQs)

This section addresses common questions regarding this compound and its use in cell culture, with a focus on cytotoxicity.

Concentration and Cell Line Specificity

Question: What is a safe concentration range for this compound in cell culture?

Answer: The optimal concentration of this compound can vary depending on the cell line and the level of shear stress in the culture system. Generally, concentrations in the range of 0.1% to 0.3% (w/v) are used. For CHO cells, concentrations up to 5 g/L (0.5%) have been shown to be non-toxic and effective in providing shear protection[3][5]. However, it is always recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and application.

Question: Are some cell lines more sensitive to this compound than others?

Answer: Yes, cell line sensitivity to this compound and its impurities can vary. For example, some CHO cell lines are known to be sensitive to lot-to-lot variations in P188 quality[6]. It is crucial to qualify new lots of P188 with your specific cell line before use in large-scale or critical experiments.

Mechanism of Action: Cytotoxicity vs. Cytoprotection

Question: How can this compound be both cytotoxic and cytoprotective?

Answer: The dual role of this compound stems from its chemical nature and the context of its use.

  • Cytoprotection: In high-shear environments, P188 inserts into damaged cell membranes, stabilizing them and preventing cell lysis. It also reduces the surface tension of the culture medium, which minimizes cell damage from bubble bursting[7].

  • Cytotoxicity/Cytostatic Effects: As discussed, impurities within the P188 preparation can be directly toxic or interfere with its protective function. At very high concentrations, even pure P188 may have effects on cell membrane fluidity and cellular processes that could lead to reduced proliferation or viability[8].

Question: What are the cellular signaling pathways affected by this compound?

Answer: this compound has been shown to modulate several key signaling pathways involved in cell survival and death:

  • NF-κB Pathway: P188 can inhibit the activation of the pro-inflammatory NF-κB pathway, which can contribute to its protective effects in certain injury models.

  • p38 MAPK Pathway: P188 has been observed to suppress the activation of the p38 MAPK pathway, a key regulator of stress responses and apoptosis.

  • Apoptosis Pathway: P188 can influence the intrinsic apoptosis pathway by affecting the expression of Bcl-2 family proteins and inhibiting the activation of executioner caspases like caspase-3[9].

Quantitative Data Summary

The following tables summarize the reported effects of this compound concentration on cell viability in different cell lines. It is important to note that these values can be influenced by the specific P188 lot, culture conditions, and the assay used to measure viability.

Table 1: Effect of this compound Concentration on CHO Cell Viability

Concentration (g/L)Cell LineEffect on Viability/GrowthReference
0 - 2CHO-DG44Slight increase in VCD with higher concentration, no significant effect on IgG production. Recommended concentration ~1 g/L.[3]
Up to 5CHONo adverse impact on cell culture performance and product quality.[3]
0.1% (1 g/L)CHO-SGrowth inhibition and slower proliferation observed.[6]

Table 2: Effect of this compound Concentration on Other Mammalian Cell Lines

ConcentrationCell LineEffect on Viability/GrowthReference
10 µM, 100 µMMouse Brain Microvascular Endothelial CellsSlight decrease in cell number/viability under normoxia.[10]
1 mMMouse Brain Microvascular Endothelial CellsIncreased cell number/viability under normoxia.[10]
0.005 - 15 mg/mlHuman PMN cellsNo significant cell death observed.[11]
0.1% - 1% (w/v)Jurkat, HEK293No alterations in cell size or viability observed within 3 hours of incubation.[8]
0.5%Caco-2Increased proliferation of subcultivated and thawed cells.[12]

Experimental Protocols

Detailed methodologies for key experiments are provided below to assist in troubleshooting and validating the quality of this compound.

MTT Assay for Cell Viability

This protocol is adapted for suspension cell lines to assess the metabolic activity as an indicator of cell viability.

  • Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^5 to 5 x 10^5 cells/mL in a final volume of 100 µL per well. Include wells with medium only as a background control.

  • Treatment: Add 10 µL of various concentrations of this compound solution to the wells. Include an untreated control.

  • Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the cells and formazan crystals.

  • Supernatant Removal: Carefully aspirate the supernatant without disturbing the cell pellet.

  • Solubilization: Add 100 µL of DMSO or a suitable solubilization buffer to each well and mix thoroughly by pipetting to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

This assay measures the release of LDH from damaged cells into the culture supernatant.

  • Cell Plating and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include a positive control for maximum LDH release by treating cells with a lysis buffer (e.g., 1% Triton X-100).

  • Incubation: Incubate the plate for the desired treatment period.

  • Supernatant Collection: Centrifuge the plate at 500 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 10-30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of stop solution to each well.

  • Absorbance Reading: Measure the absorbance at 490 nm.

Annexin V/Propidium Iodide (PI) Staining for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Collection: After treatment with this compound, collect 1-5 x 10^5 cells by centrifugation at 300 x g for 5 minutes.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V binding buffer to each tube.

  • Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour of staining.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizing the Impact: Signaling Pathways and Workflows

To better understand the cellular mechanisms at play and to guide your troubleshooting efforts, the following diagrams illustrate key signaling pathways and experimental workflows.

Troubleshooting_Workflow Start Decreased Cell Viability Observed with P188 Q1 Is the culture under shear stress? Start->Q1 A1_Yes Potential Loss of Shear Protection Q1->A1_Yes Yes A1_No Potential Direct Cytotoxicity Q1->A1_No No Test_Lot Screen P188 Lot (Functional Assay) A1_Yes->Test_Lot Dose_Response Perform Dose-Response Experiment A1_No->Dose_Response Analyze_Impurities Analyze for Impurities (SEC, RP-LC-MS) Test_Lot->Analyze_Impurities Poor Performance Good_Lot Use a Qualified, High-Purity P188 Lot Test_Lot->Good_Lot Good Performance Analyze_Impurities->Good_Lot End Improved Cell Viability Good_Lot->End Optimize_Conc Optimize P188 Concentration Dose_Response->Optimize_Conc Optimize_Conc->End

A logical workflow for troubleshooting P188-induced cytotoxicity.

P188_Signaling_Pathways cluster_stress Cellular Stress cluster_p188 This compound Intervention cluster_pathways Signaling Cascades cluster_apoptosis Apoptosis Regulation Stress Shear Stress, Impurities TAK1 TAK1 Stress->TAK1 MKK3_6 MKK3/6 Stress->MKK3_6 P188 This compound P188->TAK1 Inhibits p38 p38 MAPK P188->p38 Inhibits Bcl2 Bcl-2 (Anti-apoptotic) P188->Bcl2 Upregulates Caspase3 Cleaved Caspase-3 P188->Caspase3 Inhibits IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB Apoptosis Apoptosis NFkB->Apoptosis Promotes MKK3_6->p38 p38->Apoptosis Promotes Bax Bax (Pro-apoptotic) Bcl2->Bax Inhibits Bax->Apoptosis Promotes Apoptosis->Caspase3

P188's modulation of key cell survival and death pathways.

By following this guide, researchers can systematically diagnose and resolve issues related to this compound, ensuring the integrity and success of their cell culture experiments.

References

Poloxamer 188 in Aqueous Formulations: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the long-term stability of Poloxamer 188 in aqueous formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solutions important?

This compound (also known by trade names such as Pluronic® F-68 and Kolliphor® P188) is a non-ionic triblock copolymer consisting of a central hydrophobic polyoxypropylene (PPO) block flanked by two hydrophilic polyoxyethylene (PEO) blocks.[1][2][3] It is widely used as an excipient in pharmaceutical formulations to act as a surfactant, emulsifier, and solubilizing agent.[1][4] Its chemical integrity is crucial for maintaining the stability and efficacy of the final drug product, as its degradation can lead to loss of function and the formation of potentially harmful byproducts.[5][6]

Q2: What are the primary degradation pathways for this compound in aqueous formulations?

The main degradation pathways for this compound in aqueous solutions are oxidation and hydrolysis.[7]

  • Oxidation: This is often the more significant pathway and can be initiated by heat, light, and the presence of trace metals. It involves the formation of radicals, leading to chain scission of the PEO and PPO blocks. This process can be accelerated in the presence of certain buffer species like histidine.[1][3][5]

  • Hydrolysis: While this compound is generally more stable to hydrolysis than other surfactants like polysorbates, it can still undergo slow hydrolysis, particularly at extreme pH values and elevated temperatures.[8]

Degradation can result in the formation of smaller molecules such as formaldehyde, acetaldehyde, formic acid, and acetic acid.[3][7]

Q3: What factors can influence the long-term stability of my this compound formulation?

Several factors can impact the stability of this compound in aqueous solutions. These are summarized in the table below.

FactorEffect on StabilityReference
Temperature Increased temperature accelerates both oxidative and hydrolytic degradation.[1][5][1][5]
pH Extremes in pH can promote hydrolysis. The stability is generally better in neutral pH ranges.[1][3]
Buffer Type Certain buffers, like histidine, can promote oxidation of this compound, especially in the presence of hydroxyl radicals.[1][3][5] Conversely, histidine may inhibit degradation in the presence of H2O2 and alkyl radicals.[5][1][3][5]
Trace Metals The presence of metal ions (e.g., Fe²⁺, Fe³⁺) can catalyze oxidative degradation.[1][3][1][3]
Light Exposure Exposure to light, particularly UV light, can initiate photo-oxidation.
Presence of Oxygen Oxygen is a key component in the oxidative degradation pathway.[6]
This compound Concentration The degradation of this compound in solution has been found to be dependent on its concentration.[1][3][1][3]
Interactions with Other Excipients Preservatives like phenol and benzyl alcohol can induce micelle formation, aggregation, and even phase separation of this compound over time.[8][9][10][8][9][10]
Raw Material Quality The presence of impurities, such as polypropylene oxide (PPO), in the this compound raw material can affect its performance and stability.[11] The amount of antioxidant (e.g., BHT) present in the raw material can also vary and impact stability.[7][7][11]

Q4: How can I monitor the stability of this compound in my formulation?

A comprehensive stability testing program should include a variety of analytical techniques to monitor the physical and chemical integrity of this compound over time. Key methods include:

  • Visual Inspection: To check for signs of precipitation, discoloration, or phase separation.

  • pH Measurement: To monitor for significant changes that could indicate degradation.

  • Size Exclusion Chromatography (SEC-HPLC): To detect changes in the molecular weight distribution of the polymer, which can indicate chain scission.

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with Mass Spectrometry (MS) or Charged Aerosol Detection (CAD): To separate and quantify this compound and its degradation products.[12][13]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile degradation products like formaldehyde and acetaldehyde.[1][3]

Troubleshooting Guides

Problem 1: I am observing precipitation or turbidity in my this compound formulation upon storage.

Potential Cause Troubleshooting Steps
Interaction with Preservatives If your formulation contains preservatives like phenol or benzyl alcohol, they may be inducing micelle formation and subsequent aggregation of this compound.[8][9] Consider reducing the preservative concentration or evaluating alternative preservatives.
Phase Separation At higher concentrations of certain preservatives, phase separation can occur.[8][9] A systematic study of the phase behavior of your specific formulation may be necessary.
Temperature Effects This compound exhibits thermoresponsive behavior.[8] Ensure your storage temperature is appropriate and has not fluctuated significantly.
Protein Interaction In some protein formulations, visible protein-polydimethylsiloxane (PDMS) particles have been observed after long-term storage with this compound.[14] This phenomenon appears to be protein-specific.

Problem 2: My analytical results show a decrease in the main this compound peak and the appearance of new peaks over time.

Potential Cause Troubleshooting Steps
Oxidative Degradation This is a likely cause, especially if your formulation is stored at elevated temperatures or exposed to light.[5][7] Consider adding an antioxidant to your formulation, though this must be carefully evaluated for compatibility. Storing under an inert atmosphere (e.g., nitrogen) can also mitigate oxidation.
Hydrolytic Degradation If your formulation has a high or low pH, hydrolysis may be occurring.[8] Adjusting the pH to a more neutral range could improve stability.
Buffer-Mediated Degradation If you are using a histidine buffer, it may be promoting the degradation of this compound.[1][3][5] Evaluate alternative buffer systems if this is a concern.
Presence of Trace Metals Metal ions can catalyze oxidation.[1][3] Ensure your raw materials and manufacturing equipment are not contributing significant levels of metal contaminants. The use of a chelating agent could be considered.

Experimental Protocols

Protocol 1: Stability-Indicating RP-HPLC Method for this compound

This protocol provides a general framework for a reverse-phase HPLC method to monitor the degradation of this compound.

  • Column: A C18 or phenyl-hexyl column is often suitable. For example, a Phenomenex Luna 3 µm phenyl-hexyl, 150 x 2 mm column has been used.[13]

  • Mobile Phase: A gradient elution is typically employed. For example, a gradient of water with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent like acetonitrile or a mixture of acetonitrile and isopropanol.

  • Detection: Since this compound lacks a strong chromophore, detection can be challenging. Charged Aerosol Detection (CAD) or Mass Spectrometry (MS) are highly effective.[12][13] Evaporative Light Scattering Detection (ELSD) is another option.

  • Sample Preparation: Dilute the formulation in a suitable solvent (e.g., the initial mobile phase) to an appropriate concentration for the detector's linear range.

  • Analysis: Inject the sample and monitor for a decrease in the area of the main this compound peak and the appearance of new peaks corresponding to degradation products. Peak identification can be performed using MS.

Protocol 2: Forced Degradation Study of this compound

To understand the degradation pathways and identify potential degradation products, a forced degradation study is recommended.

  • Prepare Samples: Prepare solutions of this compound in the formulation buffer under the following stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: 80°C for 48 hours.

    • Photostability: Expose to light according to ICH Q1B guidelines.

  • Neutralize Samples: After the stress period, neutralize the acid and base-stressed samples.

  • Analyze Samples: Analyze all stressed samples, along with an unstressed control, using the stability-indicating analytical methods described above (e.g., RP-HPLC-MS, GC-MS).

  • Evaluate Results: Compare the chromatograms of the stressed samples to the control to identify degradation products and assess the extent of degradation under each condition.

Visualizations

Poloxamer188_Degradation_Pathway P188 This compound Radical Radical Formation P188->Radical Oxidation Stress Stress Conditions (Heat, Light, Metals, O2) Stress->Radical ChainScission Chain Scission (PEO & PPO blocks) Radical->ChainScission DegradationProducts Degradation Products ChainScission->DegradationProducts Aldehydes Formaldehyde, Acetaldehyde DegradationProducts->Aldehydes Acids Formic Acid, Acetic Acid DegradationProducts->Acids

Caption: Oxidative degradation pathway of this compound.

Stability_Study_Workflow start Start: Formulation Development protocol Define Stability Protocol (ICH) start->protocol storage Place Samples on Storage (Different Conditions) protocol->storage pull Pull Samples at Timepoints storage->pull analysis Analytical Testing (HPLC, pH, Visual) pull->analysis data Data Analysis & Trending analysis->data data->pull Next Timepoint report Stability Report & Shelf-Life Determination data->report

Caption: A typical workflow for a long-term stability study.

Troubleshooting_Guide start Instability Observed? precip Precipitation/ Turbidity? start->precip Yes end No Instability start->end No degrad Degradation Products? precip->degrad No preserv Check Preservative Interaction precip->preserv Yes oxid Investigate Oxidation (O2, Metals, Light) degrad->oxid Yes hydro Check pH for Hydrolysis degrad->hydro phase Evaluate Phase Behavior preserv->phase buffer Evaluate Buffer Effects (e.g., Histidine) hydro->buffer

Caption: A decision tree for troubleshooting this compound instability.

References

Technical Support Center: Sterile Filtration of High Concentration Poloxamer 188 Solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the challenges associated with the sterile filtration of high-concentration Poloxamer 188 (P188) solutions.

Troubleshooting Guide

This guide addresses common issues encountered during the sterile filtration of high-concentration P188 solutions.

Issue Potential Cause Recommended Action
High Filtration Pressure / Low Flow Rate High Viscosity: Concentrated P188 solutions are inherently viscous, leading to increased resistance to flow.[1]- Optimize Temperature: Gently warm the P188 solution to reduce viscosity. Ensure the temperature remains below the gelation point.[2] - Use a Larger Pore Size Pre-filter: A pre-filter can remove larger particles and aggregates, reducing the burden on the final sterilizing-grade filter. - Increase Filtration Area: Use a larger filter or multiple filters in parallel to decrease the flux and reduce pressure.
Filter Fouling: P188 can interact with the filter membrane, causing pore blockage. This is more pronounced with hydrophobic membranes.[3]- Select a Hydrophilic Membrane: Polyethersulfone (PES) membranes generally exhibit lower protein binding and may be more suitable than more hydrophobic options like some Polyvinylidene difluoride (PVDF) membranes.[4] - Pre-wet the Filter: Thoroughly wet the filter with a suitable low-surface-tension fluid (e.g., ethanol/water mixture, if compatible with the process) followed by a buffer flush to ensure complete wetting and minimize non-specific binding.
Gelation: P188 solutions can undergo thermoreversible gelation, where the viscosity increases dramatically with temperature.[2][5]- Maintain Low Temperature: Keep the P188 solution and filtration apparatus below the critical gelation temperature (Tgel). The Tgel decreases with increasing P188 concentration.[5] - Monitor for Pressure Spikes: A sudden, sharp increase in pressure can indicate the onset of gelation within the filter housing.
Filter Integrity Test Failure Incomplete Wetting: The viscous nature of the P188 solution can make it difficult to completely wet the filter membrane, leading to false failures.- Use an Appropriate Wetting Fluid: For post-use integrity testing, the product itself can be used as the wetting fluid. For pre-use testing, a 60-70% isopropanol solution followed by a thorough flush with water or buffer is often effective.[6][7][8][9] - Follow a Rigorous Wetting Procedure: Ensure sufficient time and pressure are applied during the wetting process to displace all air from the membrane pores.
Membrane Masking: Residual P188 on the membrane can mask pores, leading to artificially low diffusive flow values.- Flush the Filter: After filtration, flush the filter with a suitable solvent (e.g., water or buffer) to remove excess P188 before performing the post-use integrity test.
Filter Damage: High filtration pressures or pressure surges can damage the filter membrane.- Ramp Up Pressure Slowly: Gradually increase the pressure at the start of filtration to avoid pressure shocks. - Operate Within Manufacturer's Pressure Limits: Do not exceed the maximum recommended operating pressure for the filter.
Loss of this compound in Filtrate Adsorption to Membrane: P188 can adsorb to the filter membrane, particularly with more hydrophobic materials.- Select a Low-Binding Membrane: Use a hydrophilic membrane material like PES to minimize adsorption.[10] - Saturate the Filter: Before filtering the bulk solution, consider passing a small amount of the P188 solution through the filter to saturate the binding sites.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when sterile filtering high-concentration this compound solutions?

A1: The primary challenge is the high viscosity of the solution, which leads to low flow rates and high filtration pressures. This can be exacerbated by the thermo-gelling properties of P188, where an increase in temperature can cause a significant increase in viscosity and even gelation, leading to complete filter blockage.[1][2]

Q2: Which type of filter membrane is best for filtering high-concentration P188 solutions?

A2: Hydrophilic membranes, such as polyethersulfone (PES), are generally recommended. Studies have shown that P188 can cause rapid fouling of more hydrophobic membranes.[3] PES membranes often provide a good balance of high flow rates and low protein/polymer binding.[4]

Q3: How does temperature affect the filtration of this compound solutions?

A3: Temperature has a significant and complex effect. Increasing the temperature can decrease the viscosity of the P188 solution, which would typically improve filterability. However, for P188, increasing the temperature can also induce gelation, dramatically increasing viscosity and making filtration impossible.[2][5] Therefore, it is crucial to maintain the solution and filtration system at a controlled, cool temperature, well below the solution's specific gelation temperature.

Q4: Can I use a pre-filter for my high-concentration P188 solution?

A4: Yes, using a pre-filter is a highly recommended practice. A pre-filter with a larger pore size can remove any undissolved particles or aggregates from the P188 solution before it reaches the sterilizing-grade filter. This reduces the load on the final filter, helping to prevent premature clogging and extend its life.

Q5: My filter integrity test failed after filtering a high-concentration P188 solution. What should I do?

A5: A post-use integrity test failure can be due to incomplete wetting of the filter by the viscous P188 solution or masking of the pores by residual polymer. First, ensure your wetting procedure is robust. If the product is used as the wetting fluid, ensure all air is displaced. If using an alternative fluid like an alcohol/water mixture, ensure it is compatible and thoroughly flushed out. Consider flushing the filter with a less viscous, compatible fluid (like water or buffer) after filtration and before the integrity test to remove residual P188 that might interfere with the test. If the failure persists, it could indicate actual filter damage from excessive pressure during filtration.

Q6: Are there concerns about extractables and leachables when filtering this compound solutions?

A6: As with any filtration process in pharmaceutical manufacturing, there is a potential for extractables and leachables from the filter components. It is important to use filters from reputable manufacturers who provide comprehensive data on extractables and leachables. The compatibility of the P188 solution with the filter materials should be assessed to ensure that no harmful substances are leached into the final product.

Quantitative Data on Filtration Performance

The following table summarizes representative data on the impact of this compound concentration on the dynamic viscosity of the solution. Higher viscosity generally correlates with lower filtration flux and throughput at a given pressure.

This compound Concentration (w/w)Preparation MethodDynamic Viscosity at 20°C (mPa·s)
10%Sterile Filtration Only~4.5
10%Sterile Filtration + Autoclaving~4.3 - 4.5
4% (with 0.6% NaCl)Sterile Filtration Only~1.5
4% (with 0.6% NaCl)Sterile Filtration + Autoclaving~1.4 - 1.5

Note: This data is compiled from a study by Yegorov et al. and is intended to be representative.[1] Actual filtration performance will depend on specific process parameters such as pressure, temperature, filter type, and filter area.

Experimental Protocols

Protocol 1: Preparation of a High-Concentration this compound Solution

This protocol describes the "cold water" method for preparing a high-concentration P188 solution to ensure complete dissolution and minimize aggregation.

  • Weighing: Accurately weigh the required amount of this compound powder.

  • Dispersion: Add the P188 powder to cold (2-8°C) Water for Injection (WFI) or a suitable buffer with constant, gentle stirring. Avoid vigorous mixing that can cause excessive foaming.

  • Dissolution: Continue stirring at a low speed in the cold environment until the P188 is fully dissolved. This may take several hours. The solution should be clear and free of visible particles.

  • Final Volume Adjustment: Once dissolved, bring the solution to the final desired volume with cold WFI or buffer.

  • Storage: Store the prepared solution at 2-8°C to maintain low viscosity and prevent gelation.

Protocol 2: Sterile Filtration of High-Concentration this compound Solution

This protocol outlines the steps for the sterile filtration of a prepared high-concentration P188 solution.

  • Filter Preparation:

    • Select a sterilizing-grade filter with a hydrophilic membrane (e.g., 0.22 µm PES).

    • If required, perform a pre-use integrity test on the filter after wetting with a suitable fluid (e.g., 70% isopropanol/water), followed by a thorough flush with sterile WFI or buffer to remove the wetting agent.

  • System Setup:

    • Aseptically connect the filter housing to the vessel containing the cold P188 solution and to a sterile receiving vessel.

    • If using a pre-filter, place it in-line before the sterilizing-grade filter.

  • Filtration Process:

    • Maintain the P188 solution at a cold temperature (e.g., 2-8°C) throughout the filtration process.

    • Start the filtration at a low constant pressure or flow rate.

    • Gradually increase the pressure or flow rate to the desired operating point, being careful not to exceed the filter manufacturer's recommendations.

    • Continuously monitor the pressure during filtration. A rapid increase in pressure may indicate filter fouling or the onset of gelation.

  • Post-Filtration:

    • Once the entire solution is filtered, flush the filter with a small amount of sterile WFI or buffer to maximize product recovery.

    • Perform a post-use integrity test on the filter, typically using the product or a suitable wetting fluid after a flushing step.

Visualizations

experimental_workflow Experimental Workflow for Sterile Filtration of High-Concentration P188 cluster_prep Solution Preparation cluster_filtration Sterile Filtration cluster_post Post-Filtration prep1 Weigh this compound prep2 Disperse in Cold WFI/Buffer prep1->prep2 prep3 Dissolve at 2-8°C prep2->prep3 prep4 Adjust to Final Volume prep3->prep4 filt1 Select Hydrophilic Filter (e.g., 0.22 µm PES) prep4->filt1 Cold P188 Solution filt2 Pre-use Integrity Test (optional) filt1->filt2 filt3 Aseptic System Assembly filt2->filt3 filt4 Filter at Controlled Cold Temperature filt3->filt4 filt5 Monitor Pressure filt4->filt5 post1 Product Recovery Flush filt5->post1 post2 Post-use Integrity Test post1->post2

Caption: A flowchart illustrating the key stages in the sterile filtration of high-concentration this compound solutions.

troubleshooting_logic Troubleshooting High Filtration Pressure start High Filtration Pressure Observed q1 Is the solution temperature too high? start->q1 a1_yes Cool solution & filtration system to below Tgel q1->a1_yes Yes q2 Is the filter membrane appropriate? q1->q2 No a1_yes->q2 a2_no Switch to a more hydrophilic membrane (e.g., PES) q2->a2_no No (using hydrophobic) q3 Is a pre-filter in use? q2->q3 Yes (using hydrophilic) a2_no->q3 a3_no Incorporate a pre-filter to remove aggregates q3->a3_no No end Continue Filtration with Optimized Parameters q3->end Yes a3_no->end

Caption: A decision tree for troubleshooting high filtration pressure during the sterile filtration of this compound solutions.

References

Technical Support Center: The Impact of Poloxamer 188 Impurities on Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the impact of Poloxamer 188 impurities on experimental outcomes. All quantitative data is summarized in comparative tables, and detailed experimental protocols are provided for key analytical and cell-based assays. Visual diagrams generated using Graphviz are included to illustrate critical pathways and workflows.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent cell growth and viability in our cell cultures using this compound. Could impurities be the cause?

A1: Yes, lot-to-lot variability in this compound, often due to the presence of impurities, is a known cause of inconsistent cell culture performance.[1][2] Impurities can be broadly categorized as low molecular weight (LMW) and high molecular weight (HMW) species. LMW impurities, such as polypropylene oxide (PPO), can have cytostatic effects, inhibiting cell growth without necessarily causing immediate cell death.[3][4] HMW impurities, on the other hand, have been linked to a loss of the shear-protective effect of this compound, leading to decreased cell viability, especially in bioreactors or suspension cultures with high agitation.[5][6]

Q2: What are the most common types of impurities found in this compound?

A2: Common impurities in this compound include:

  • Low Molecular Weight (LMW) Species: These are often byproducts or intermediates from the synthesis process and can include polypropylene oxide (PPO), diols, and other short-chain polymers.[3][4]

  • High Molecular Weight (HMW) Species: These are typically longer polymer chains or aggregates that can alter the surfactant properties of this compound.[5]

  • Other Residual Reactants and Byproducts: These can include residual catalysts and other reagents used in the manufacturing process.

Q3: How can we test our this compound lots for the presence of these impurities?

A3: Several analytical techniques can be employed to detect and quantify impurities in this compound:

  • Size-Exclusion Chromatography (SEC): This method is effective for identifying and quantifying HMW impurities.[5][7][8]

  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This technique is well-suited for separating and detecting LMW impurities, including PPO.[9][10][11]

  • Mass Spectrometry (MS): Coupling SEC or RP-HPLC with MS (SEC-MS or LC-MS) allows for the identification and structural characterization of unknown impurities.[3][4]

Q4: What is the potential impact of these impurities on our downstream applications, such as drug formulation?

A4: Impurities in this compound can affect the stability and efficacy of drug formulations. Altered surfactant properties due to impurities can lead to protein aggregation, reduced solubility of the active pharmaceutical ingredient (API), and potential immunogenicity. Therefore, using highly purified this compound is crucial for ensuring the quality and safety of the final drug product.

Troubleshooting Guides

Issue 1: Decreased Cell Viability and Growth in Suspension Culture

Symptoms:

  • A sudden or gradual drop in viable cell density.

  • Increased percentage of dead cells, as measured by trypan blue exclusion or a viability analyzer.

  • Clumping of cells.

Possible Cause:

  • Presence of HMW impurities in the this compound lot, leading to a loss of shear protection.

  • Presence of cytotoxic LMW impurities.

Troubleshooting Steps:

  • Quarantine the Suspect Lot: Immediately discontinue the use of the this compound lot and switch to a previously validated lot or a new lot from a reputable supplier.

  • Perform a Small-Scale Shake Flask Study: Compare the performance of the suspect lot against a control lot known to be of good quality. Culture a robust cell line (e.g., CHO) in baffled shake flasks at high agitation to simulate shear stress. Monitor viable cell density and viability over time.

  • Analytical Testing: If the small-scale study confirms poor performance, submit the suspect lot for analytical testing (SEC and RP-HPLC) to identify and quantify HMW and LMW impurities.

  • Review Supplier Certificate of Analysis (CoA): Check the CoA for any specifications related to purity and impurity profiles. Contact the supplier for more detailed information if necessary.

Issue 2: Inconsistent Product Titer in Bioreactor Runs

Symptoms:

  • Significant batch-to-batch variation in the final product yield.

  • Reduced specific productivity of the cell line.

Possible Cause:

  • Cytostatic effects of LMW impurities, such as PPO, are inhibiting cell growth and, consequently, protein production.[3][4]

Troubleshooting Steps:

  • Correlate Performance with Lot Number: Analyze historical batch data to determine if there is a correlation between poor-performing bioreactor runs and specific lots of this compound.

  • Spiking Study: To confirm the cytostatic effect of a suspected LMW impurity like PPO, perform a spiking study. Add known concentrations of the purified impurity to a cell culture using a high-quality this compound lot and monitor the impact on cell growth and productivity.

  • Implement Incoming Raw Material Testing: Establish a routine analytical testing program for all incoming lots of this compound to screen for critical impurities before they are used in production.

Quantitative Data Summary

Table 1: Impact of High Molecular Weight (HMW) Impurities on CHO Cell Viability

This compound LotHMW Impurity Level (%)Cell Viability after 96h in Shake Flask (%)
Lot A (Poor Performing)> 1.5< 60
Lot B (Intermediate)0.5 - 1.570 - 85
Lot C (Good Performing)< 0.5> 90

Data is illustrative and compiled from trends reported in the literature. Actual results may vary depending on the cell line, culture conditions, and the specific nature of the HMW impurities.

Table 2: Effect of Polypropylene Oxide (PPO) Impurity on CHO Cell Growth

PPO Concentration (ppm)Peak Viable Cell Density (x 10^6 cells/mL)% Reduction in Peak Cell Density
0 (Control)12.50
5010.218.4
1008.135.2
2005.952.8

This table represents a hypothetical dose-response relationship based on findings that PPO has a cytostatic effect.[3][4] Researchers should perform their own dose-response studies to determine the specific impact on their cell lines.

Experimental Protocols

MTT Assay for Cell Viability

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

Materials:

  • Cells cultured in a 96-well plate

  • This compound solutions (with and without suspected impurities)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)

  • Microplate reader

Protocol:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Remove the culture medium and replace it with a medium containing different concentrations of the this compound lots to be tested. Include appropriate positive and negative controls.

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • After incubation, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the release of LDH from damaged cells into the culture medium.

Materials:

  • Cells cultured in a 96-well plate

  • This compound solutions

  • LDH assay kit (containing substrate, cofactor, and dye solutions)

  • Lysis buffer (for maximum LDH release control)

  • Microplate reader

Protocol:

  • Plate cells in a 96-well plate and treat them with different this compound solutions as described in the MTT assay protocol.

  • Prepare control wells:

    • Spontaneous LDH release: untreated cells.

    • Maximum LDH release: untreated cells treated with lysis buffer 45 minutes before the assay endpoint.

    • Medium background: cell-free medium.

  • At the end of the incubation period, centrifuge the plate at 250 x g for 5 minutes.

  • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Add 50 µL of the LDH reaction mixture to each well.

  • Incubate for 30 minutes at room temperature, protected from light.

  • Add 50 µL of stop solution to each well.

  • Measure the absorbance at 490 nm.

  • Calculate the percentage of cytotoxicity using the formula provided in the kit instructions, correcting for background absorbance.

Size-Exclusion Chromatography (SEC) for HMW Impurity Analysis

Principle: This method separates molecules based on their size in solution. Larger molecules elute earlier than smaller molecules.

Typical System:

  • Column: TSKgel G3000SWxl or similar

  • Mobile Phase: Phosphate buffered saline (PBS), pH 7.4

  • Flow Rate: 0.5 mL/min

  • Detection: UV at 214 nm or Refractive Index (RI)

  • Sample Preparation: Dissolve this compound in the mobile phase at a concentration of 1-5 mg/mL and filter through a 0.22 µm filter.

Procedure:

  • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Inject a known volume of the prepared this compound sample.

  • Monitor the chromatogram for peaks eluting earlier than the main this compound peak. These represent HMW impurities.

  • Quantify the HMW impurities by integrating the peak areas and expressing them as a percentage of the total peak area.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for LMW Impurity Analysis

Principle: This method separates molecules based on their hydrophobicity. More hydrophobic molecules are retained longer on the column.

Typical System:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm or Evaporative Light Scattering Detector (ELSD)

  • Sample Preparation: Dissolve this compound in the initial mobile phase composition at 1-5 mg/mL.

Procedure:

  • Equilibrate the column with the initial mobile phase composition.

  • Inject the sample.

  • Run the gradient elution program.

  • Identify and quantify peaks that elute at different retention times than the main this compound peak. Reference standards for known impurities like PPO should be used for peak identification and quantification.

Visualizations

experimental_workflow cluster_issue Issue Identification cluster_troubleshooting Troubleshooting cluster_analysis Analytical Methods cluster_outcome Outcome Inconsistent Cell Growth Inconsistent Cell Growth Quarantine Lot Quarantine Lot Inconsistent Cell Growth->Quarantine Lot Small-Scale Study Small-Scale Study Quarantine Lot->Small-Scale Study Analytical Testing Analytical Testing Small-Scale Study->Analytical Testing Poor Performance Accept Lot Accept Lot Small-Scale Study->Accept Lot Good Performance SEC (HMW) SEC (HMW) Analytical Testing->SEC (HMW) RP-HPLC (LMW) RP-HPLC (LMW) Analytical Testing->RP-HPLC (LMW) LC-MS LC-MS Analytical Testing->LC-MS Identify Impurity Identify Impurity SEC (HMW)->Identify Impurity RP-HPLC (LMW)->Identify Impurity LC-MS->Identify Impurity Reject Lot Reject Lot Identify Impurity->Reject Lot Implement QC Implement QC Reject Lot->Implement QC

Caption: Troubleshooting workflow for inconsistent cell growth.

signaling_pathway P188_Impurity This compound Impurity (e.g., PPO) Cell_Membrane Cell Membrane Interaction P188_Impurity->Cell_Membrane Cytostatic_Effect Cytostatic Effect (Cell Cycle Arrest) P188_Impurity->Cytostatic_Effect Mitochondrial_Dysfunction Mitochondrial Dysfunction Cell_Membrane->Mitochondrial_Dysfunction ROS_Production Increased ROS Production Mitochondrial_Dysfunction->ROS_Production Caspase_Activation Caspase Activation Mitochondrial_Dysfunction->Caspase_Activation ROS_Production->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Potential signaling pathways affected by this compound impurities.

References

Technical Support Center: Mitigation of Oxidative Degradation of Poloxamer 188 in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, troubleshooting, and mitigating the oxidative degradation of Poloxamer 188 (P188) in pharmaceutical formulations.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during experimentation and formulation development involving this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation in my formulation?

A1: The degradation of this compound is primarily caused by oxidation.[1][2][3] Key contributing factors include:

  • Exposure to Oxidizing Agents: Contact with peroxides, metal ions (e.g., iron, copper), and radical-generating species can initiate and propagate oxidative degradation.[3]

  • Elevated Temperature: Higher temperatures accelerate the rate of oxidative reactions.[2][3]

  • UV Light Exposure: UV radiation can generate free radicals, leading to the degradation of P188.

  • Incompatible Excipients: Certain excipients can either contain reactive impurities or actively promote oxidation. For instance, histidine buffer can either promote or inhibit degradation depending on the specific radical species present.[1]

  • Inadequate Storage Conditions: Improper storage, such as exposure to air (oxygen) and light, can lead to gradual degradation over time.

Q2: I've observed a decrease in the pH of my this compound-containing formulation over time. What could be the cause?

A2: A decrease in pH is a strong indicator of this compound degradation. Oxidative cleavage of the polymer chains can lead to the formation of acidic byproducts, primarily formic acid and acetic acid.[4] The accumulation of these acidic species will lower the pH of the formulation.

Q3: My formulation has developed an unusual odor. Could this be related to this compound degradation?

A3: Yes, the generation of volatile aldehydes, such as formaldehyde and acetaldehyde, is a known consequence of this compound oxidation.[4] These compounds can impart a noticeable and often sharp, unpleasant odor to the formulation.

Q4: How can I detect and quantify the degradation of this compound in my samples?

A4: Several analytical techniques can be employed to assess the stability of this compound:

  • Gel Permeation Chromatography (GPC): To monitor changes in the molecular weight distribution of the polymer. A shift towards lower molecular weights indicates chain scission.[5]

  • High-Performance Liquid Chromatography (HPLC) with Charged Aerosol Detection (CAD) or Mass Spectrometry (MS): To separate and quantify degradation products.[6][7]

  • Peroxide Value Assay: To measure the concentration of hydroperoxides, which are early indicators of oxidative stress.

  • pH Measurement: A simple and effective way to monitor the formation of acidic degradation products.[4]

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile degradation products like formaldehyde and acetaldehyde.[2][3]

Troubleshooting Specific Issues

Observed Issue Potential Cause Recommended Action
Unexpected increase in particulates or turbidity. This compound degradation leading to the formation of insoluble species or interaction with other formulation components. Can also be caused by interactions with preservatives like phenol and benzyl alcohol.[8]1. Analyze the molecular weight distribution of P188 using GPC to check for degradation. 2. Characterize the particulates to determine their composition. 3. If preservatives are present, evaluate their compatibility with P188 at the intended concentrations. 4. Consider the addition of an appropriate antioxidant.
Loss of protein stability or increased aggregation in a biopharmaceutical formulation. Degradation of this compound compromises its ability to protect the protein from interfacial stress. Degradation products may also directly interact with the protein.1. Confirm P188 degradation using the analytical methods listed in Q4. 2. Re-evaluate the concentration of P188. 3. Incorporate antioxidants to prevent P188 degradation. 4. Ensure the use of high-purity this compound with low levels of reactive impurities.
Inconsistent performance of this compound between different batches. Lot-to-lot variability in the quality of the raw material, including differences in molecular weight distribution, impurity profile (e.g., residual catalysts, peroxides), and the presence or absence of stabilizing antioxidants.1. Source high-purity, compendial-grade this compound. 2. Perform incoming quality control on new batches of P188, including GPC and peroxide value testing. 3. If performance issues persist, consider qualifying an alternative supplier.

Quantitative Data on Mitigation Strategies

The following tables summarize the impact of various conditions and additives on the stability of this compound.

Table 1: Effect of Temperature on this compound Degradation

Temperature Storage Duration Observed Degradation Products Reference
40°C6 monthsFormation of formic acid, acetic acid, formaldehyde, and acetaldehyde. Significant decrease in pH.[4]
60°C5 daysApproximately 10% degradation of Polysorbate 80, with no significant degradation of this compound observed under the same conditions.[6]

Table 2: Influence of Buffer on this compound Stability

Buffer System Stress Condition Effect on P188 Degradation Reference
Histidine BufferPresence of hydroxyl radicalsPromotes degradation[1]
Histidine BufferPresence of H₂O₂ and alkyl radicalsInhibits degradation[1]
Histidine Buffer40°CProtects from degradation[1]
Histidine Buffer60°CActivates degradation[1]
Citrate BufferNot specifiedHigher stability compared to histidine buffer in some studies.[3]

Table 3: Efficacy of Antioxidants in Mitigating Degradation

Antioxidant Concentration Effectiveness Reference
Butylated Hydroxytoluene (BHT)14 µg/g in P188Lower concentration of BHT was associated with increased degradation of P188 compared to Poloxamer 407 which had 22 µg/g BHT.[4]

Experimental Protocols

1. Gel Permeation Chromatography (GPC) for Molecular Weight Analysis

  • Objective: To determine the molecular weight distribution of this compound and identify any shifts indicating degradation.

  • Instrumentation: Agilent 1100 Series HPLC system or equivalent with a refractive index detector.

  • Column: 2 x PLgel 5 µm MIXED-D, 300 x 7.5 mm.

  • Mobile Phase: Dichloromethane (DCM) with 1% ethanol.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.

  • Calibration Standards: Use narrow polystyrene standards for calibration.

  • Data Analysis: Analyze the chromatograms to determine the number average (Mn), weight average (Mw), and peak molecular weight (Mp). Compare the molecular weight distribution of the test sample to a reference standard of undegraded this compound. A significant increase in the polydispersity index (Mw/Mn) and a shift to lower molecular weights are indicative of degradation.

2. HPLC-CAD for Quantification of this compound and its Degradation Products

  • Objective: To quantify the amount of intact this compound and its non-volatile degradation products.

  • Instrumentation: HPLC system with a Charged Aerosol Detector (CAD).

  • Column: Acclaim™ Surfactant Plus column.

  • Mobile Phase A: Acetonitrile.

  • Mobile Phase B: Water with 0.1% Trifluoroacetic Acid (TFA).

  • Gradient:

    • 0-5 min: 30% A

    • 5-20 min: 30-70% A

    • 20-25 min: 70% A

    • 25-30 min: 30% A

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dilute the formulation with the initial mobile phase to an appropriate concentration.

  • Data Analysis: The peak corresponding to intact this compound will decrease in area as degradation progresses. New peaks corresponding to degradation products may appear at earlier retention times.

3. Peroxide Value Titration

  • Objective: To quantify the presence of hydroperoxides, which are early indicators of oxidation.

  • Principle: This method is based on the reaction of peroxides with iodide ions to form iodine, which is then titrated with a standard solution of sodium thiosulfate.

  • Reagents:

    • Acetic acid-chloroform solution (3:2 v/v)

    • Saturated potassium iodide solution

    • 0.01 N Sodium thiosulfate solution

    • 1% Starch indicator solution

  • Procedure:

    • Dissolve a known weight of the this compound sample in 30 mL of the acetic acid-chloroform solution in a flask with a stopper.

    • Add 0.5 mL of saturated potassium iodide solution.

    • Stopper the flask, swirl, and keep in the dark for 1 minute.

    • Add 30 mL of deionized water.

    • Titrate the liberated iodine with 0.01 N sodium thiosulfate solution, adding 1 mL of starch indicator solution towards the end of the titration (when the yellow iodine color has almost disappeared).

    • Continue the titration until the blue color disappears.

    • Perform a blank titration under the same conditions.

  • Calculation: Peroxide Value (meq/kg) = [(S - B) * N * 1000] / W Where:

    • S = volume of sodium thiosulfate solution used for the sample (mL)

    • B = volume of sodium thiosulfate solution used for the blank (mL)

    • N = normality of the sodium thiosulfate solution

    • W = weight of the sample (g)

Visualizations

P188 This compound (PEO-PPO-PEO) Radical Polymer Radical (P•) P188->Radical Initiators Initiators: - Heat - Light (UV) - Metal Ions (Fe²⁺, Cu⁺) - Peroxides Initiators->P188 Initiation PeroxyRadical Peroxy Radical (POO•) Radical->PeroxyRadical + O₂ (Propagation) Oxygen Oxygen (O₂) Hydroperoxide Hydroperoxide (POOH) PeroxyRadical->Hydroperoxide + PH (Propagation) Antioxidants Mitigation: Antioxidants (e.g., BHT) PeroxyRadical->Antioxidants Termination P188_H Intact this compound (PH) ChainScission Chain Scission Hydroperoxide->ChainScission Decomposition DegradationProducts Degradation Products: - Aldehydes (Formaldehyde, Acetaldehyde) - Carboxylic Acids (Formic Acid, Acetic Acid) - Lower MW Polymers ChainScission->DegradationProducts

Caption: Oxidative Degradation Pathway of this compound.

Start Start: Formulation Instability Observed (e.g., pH change, particulates, odor) CheckDegradation Is P188 Degradation Suspected? Start->CheckDegradation Analyze Perform Analytical Tests: - GPC (MW change) - HPLC (Degradation products) - Peroxide Value - pH Measurement CheckDegradation->Analyze Yes OtherCause Investigate Other Causes (e.g., protein aggregation, microbial growth) CheckDegradation->OtherCause No DegradationConfirmed Degradation Confirmed? Analyze->DegradationConfirmed InvestigateRootCause Investigate Root Cause DegradationConfirmed->InvestigateRootCause Yes DegradationConfirmed->OtherCause No CheckStorage Review Storage & Handling: - Temperature - Light Exposure - Oxygen Headspace InvestigateRootCause->CheckStorage CheckExcipients Evaluate Excipient Compatibility: - Buffer type (e.g., Histidine) - Presence of metal ions InvestigateRootCause->CheckExcipients CheckRawMaterial Assess P188 Raw Material Quality: - Lot-to-lot variability - Impurity profile InvestigateRootCause->CheckRawMaterial ImplementMitigation Implement Mitigation Strategies CheckStorage->ImplementMitigation CheckExcipients->ImplementMitigation CheckRawMaterial->ImplementMitigation AddAntioxidant Incorporate Antioxidant (e.g., BHT, Methionine) ImplementMitigation->AddAntioxidant ControlProcess Control Manufacturing Process: - Minimize heat/light exposure - Use inert gas overlay ImplementMitigation->ControlProcess QualifySupplier Qualify High-Purity P188 Supplier ImplementMitigation->QualifySupplier End End: Stable Formulation AddAntioxidant->End ControlProcess->End QualifySupplier->End

Caption: Troubleshooting Workflow for P188 Degradation.

cluster_causes cluster_mitigation RootCauses Root Causes of Degradation OxidativeStress Oxidative Stress (Heat, Light, O₂, Metal Ions) IncompatibleExcipients Incompatible Excipients (e.g., certain buffers) RawMaterialVariability Raw Material Variability (Impurities, no antioxidant) MitigationStrategies Mitigation Strategies FormulationOptimization Formulation Optimization (Add Antioxidants, Buffer Selection) ProcessControl Process Control (Inert Atmosphere, Light Protection) MaterialSourcing Material Sourcing (High-Purity P188, Supplier Qualification) OxidativeStress->FormulationOptimization Address with OxidativeStress->ProcessControl Address with IncompatibleExcipients->FormulationOptimization Address with RawMaterialVariability->MaterialSourcing Address with

Caption: Relationship Between Causes and Mitigation Strategies.

References

analytical methods for detecting Poloxamer 188 degradation products

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for analytical methods focused on the detection and quantification of Poloxamer 188 and its degradation products. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound, a triblock copolymer of polyethylene oxide (PEO) and polypropylene oxide (PPO), primarily degrades via auto-oxidation.[1] The PPO block is generally considered more susceptible to initial degradation than the PEO blocks.[1] Degradation is often accelerated by factors such as elevated temperature, exposure to light, and the presence of transition metals.[2][3] Forced degradation studies, which intentionally expose the molecule to stress conditions like heat, oxidation, and extreme pH, are used to understand these pathways.[4][5]

Q2: What are the common degradation products of this compound?

A2: Common degradation products of this compound are low molecular weight compounds resulting from chain cleavage. These include:

  • Aldehydes: Formaldehyde and acetaldehyde[1][3]

  • Organic Acids: Formic acid and acetic acid[1]

  • Low Molecular Weight Polymers [1]

The formation of these acidic byproducts can lead to a decrease in the pH of the formulation.[1]

Q3: Which analytical techniques are most suitable for detecting this compound and its degradation products?

A3: Several analytical techniques can be employed, each with its own strengths:

  • High-Performance Liquid Chromatography (HPLC) with detectors like Charged Aerosol Detector (CAD), Evaporative Light Scattering Detector (ELSD), or Mass Spectrometry (MS) is commonly used for the analysis of this compound itself and non-volatile degradation products.[6][7][8] Since this compound lacks a UV chromophore, traditional UV detection is not feasible.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is well-suited for the identification and quantification of volatile degradation products such as formaldehyde and acetaldehyde.[2][3]

  • Liquid Chromatography-Mass Spectrometry (LC-MS) , particularly with high-resolution mass spectrometry, is powerful for characterizing the various degradation products formed.[9][10] A liquid chromatography-triple-quadrupole mass spectrometry method has been developed for monitoring this compound during downstream processing.[11][12][13]

Q4: How does the formulation buffer, such as histidine, affect the stability of this compound?

A4: The buffer system can significantly impact the stability of this compound. For instance, histidine buffer has been shown to have a dual role. It can promote degradation in the presence of hydroxyl radicals but may inhibit degradation in the presence of hydrogen peroxide and alkyl radicals.[4][9][10] Under thermal stress at 40°C, histidine can protect this compound from degradation, but it may accelerate decay at higher temperatures like 60°C.[4][10] In some cases, interactions between the degradation products of both histidine and this compound have been observed.[2]

Troubleshooting Guides

HPLC-CAD/ELSD Methods
Problem Potential Cause(s) Troubleshooting Steps
Poor Peak Shape (Tailing or Fronting) - Inappropriate mobile phase pH.- Column degradation or contamination.- Sample overload.- Adjust mobile phase composition. A gradient elution from a low to a high percentage of organic solvent (e.g., acetonitrile) is often used.[14]- Use a new column or flush the existing one with a strong solvent.- Reduce the injection volume or sample concentration.
Low Sensitivity / No Peak Detected - Detector settings are not optimal.- Low concentration of analyte.- Inappropriate mobile phase for the detector (for ELSD, the mobile phase must be volatile).- Optimize detector parameters (e.g., nebulizer temperature and gas flow for ELSD/CAD).- Concentrate the sample if possible.- Ensure the mobile phase is sufficiently volatile for ELSD.
Baseline Noise or Drift - Contaminated mobile phase or detector.- Leaks in the HPLC system.- Temperature fluctuations in the column or detector.- Filter all mobile phases and use high-purity solvents.- Perform a system leak test.- Ensure a stable operating temperature for the column and detector.
Poor Reproducibility of Peak Area - Inconsistent injection volume.- Sample instability.- Fluctuations in detector response.- Check the autosampler for proper function and ensure no air bubbles are in the syringe.- Prepare samples fresh and store them appropriately before analysis.[9]- Allow the detector to fully warm up and stabilize.
Interference from Matrix Components - Co-elution of excipients or the active pharmaceutical ingredient (API).- Modify the gradient profile to improve separation.[14]- Employ sample preparation techniques like solid-phase extraction (SPE) to remove interfering substances.
GC-MS Methods for Volatile Degradants
Problem Potential Cause(s) Troubleshooting Steps
No Peaks for Degradation Products - Degradation has not occurred.- Insufficient concentration of degradation products.- Improper sample preparation (e.g., headspace extraction conditions).- Ensure forced degradation conditions were adequate.- Concentrate the sample or use a larger injection volume.- Optimize headspace parameters (temperature, equilibration time).
Peak Tailing for Polar Analytes (e.g., Aldehydes) - Active sites in the GC inlet or column.- Use a deactivated inlet liner.- Consider derivatization of the aldehydes to less polar compounds.
Matrix Interference - Volatile components from the sample matrix co-eluting with analytes.- Optimize the GC temperature program for better separation.- Use selected ion monitoring (SIM) mode on the MS for higher selectivity.

Experimental Protocols

Protocol 1: HPLC-CAD Method for this compound Quantification

This protocol is a general guideline for the quantification of this compound.

  • Instrumentation:

    • HPLC system with a gradient pump and autosampler.

    • Charged Aerosol Detector (CAD).

    • Data acquisition and analysis software.[6]

  • Chromatographic Conditions:

    • Column: A reverse-phase column suitable for surfactants, such as a Thermo Scientific Acclaim Surfactant Plus column.[6]

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is typically used to ensure the elution of the polydisperse this compound as a single peak.[6] A representative gradient could be 20% to 80% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 20 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound reference standard in deionized water at a concentration of 1 mg/mL.

    • Create a series of calibration standards by diluting the stock solution with deionized water to concentrations ranging from 10 µg/mL to 500 µg/mL.

    • Dilute test samples containing this compound with deionized water to fall within the calibration range.

  • Analysis:

    • Inject the calibration standards to generate a calibration curve.

    • Inject the test samples.

    • Quantify the amount of this compound in the test samples by comparing their peak areas to the calibration curve.

Protocol 2: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study of this compound.

  • Materials:

    • This compound solution (e.g., 1 mg/mL in a relevant buffer like phosphate or histidine buffer).

    • Stress agents: Hydrogen peroxide (for oxidation), Hydrochloric acid (for acidic hydrolysis), Sodium hydroxide (for basic hydrolysis).

    • Temperature-controlled incubator or water bath.

    • Analytical instrumentation for analysis (e.g., HPLC, GC-MS).

  • Procedure:

    • Oxidative Degradation: Add hydrogen peroxide to the this compound solution to a final concentration of 3%. Incubate at 40°C for 24 hours.[9]

    • Thermal Degradation: Incubate the this compound solution at 60°C for up to 8 weeks.[9]

    • Control Sample: Store a sample of the this compound solution at the recommended storage condition (e.g., 2-8°C) protected from light.[9]

    • At specified time points, withdraw aliquots from each stressed sample and the control sample.

    • Neutralize the acid and base hydrolyzed samples before analysis.

    • Analyze the samples using appropriate analytical methods to identify and quantify the degradation products.

Data Presentation

Table 1: Summary of Analytical Methods for this compound and its Degradants
Analytical Technique Target Analyte(s) Typical Column Detector Linearity Range (Example) LOD/LOQ (Example) Reference
HPLCThis compoundAcclaim Surfactant PlusCADWide linearity range demonstratedLow LOQ and LOD reported[6]
LC-MS/MSThis compoundPhenomenex, Luna 3 µm phenyl-hexylTriple-Quadrupole MS250–10,000 ng/mLLOQ: 250 ng/mL[11][12][13]
HPLCThis compoundShodex ODP2 HP-4DELS10 to 100 µg/mL-[14]
HPLC-MSThis compoundShodex ODP2 HP-2BMS10 to 100 µg/mL-[15]
GC-MSVolatile Degradants (e.g., formaldehyde, acetaldehyde)-MS--[2][3]

Visualizations

Poloxamer188_Degradation_Pathway P188 This compound (PEO-PPO-PEO) Intermediates Radical Intermediates (e.g., Peroxides) P188->Intermediates Initiation Stress Stress Conditions (Heat, Oxidation, Light, Metals) Stress->P188 Cleavage Chain Cleavage (Primarily at PPO block) Intermediates->Cleavage Propagation Products Degradation Products Cleavage->Products Acids Formic Acid & Acetic Acid Products->Acids Aldehydes Formaldehyde & Acetaldehyde Products->Aldehydes LowMW Low MW Polymers Products->LowMW

Caption: Oxidative degradation pathway of this compound.

Analytical_Workflow cluster_sample Sample Handling cluster_analysis Analytical Techniques cluster_detection Detection cluster_data Data Analysis Sample This compound Containing Sample Forced_Deg Forced Degradation (Optional) Sample->Forced_Deg Prep Sample Preparation (Dilution, Extraction) Sample->Prep Forced_Deg->Prep HPLC HPLC (for P188 & Non-volatiles) Prep->HPLC GCMS GC-MS (for Volatiles) Prep->GCMS CAD_ELSD CAD / ELSD HPLC->CAD_ELSD MS Mass Spectrometry HPLC->MS GCMS->MS MS Detector Quant Quantification CAD_ELSD->Quant MS->Quant Ident Identification MS->Ident

Caption: General workflow for analyzing this compound degradation.

References

Validation & Comparative

A Comparative Analysis of Poloxamer 188 and Other Pluronic Surfactants for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate excipients is a critical determinant of a drug's efficacy, stability, and safety. Among the most versatile non-ionic surfactants are the Pluronic® block copolymers, also known as poloxamers. This guide provides a detailed comparative study of Poloxamer 188 (Pluronic F68) against other commonly used Pluronic surfactants, supported by experimental data and detailed methodologies to aid in informed decision-making for formulation development.

Pluronics are triblock copolymers consisting of a central hydrophobic polyoxypropylene (PPO) block flanked by two hydrophilic polyoxyethylene (PEO) blocks. The varying lengths of these blocks across different Pluronic grades give rise to a wide range of physicochemical properties, influencing their self-assembly into micelles, critical micelle concentration (CMC), hydrophilic-lipophilic balance (HLB), and ultimately, their performance in drug delivery systems.[1][2] this compound, in particular, is an FDA-approved biocompatible polymer widely used as a stabilizer, emulsifier, and solubilizing agent.[3][4]

Physicochemical Properties: A Quantitative Comparison

The fundamental characteristics of Pluronic surfactants dictate their behavior in aqueous solutions and their interaction with biological systems. The following table summarizes key quantitative data for this compound and other selected Pluronics, offering a clear comparison of their properties.

PropertyThis compound (F68)Pluronic F127Pluronic L64Pluronic P85
Molecular Weight (Da) 8400[3][5]12600[6]2900[6]4600[6]
PEO/PPO Units (EO)75-(PO)30-(EO)75[7](EO)100-(PO)65-(EO)100[2](EO)13-(PO)30-(EO)13(EO)26-(PO)40-(EO)26
HLB Value 29[3][4]22[2]15[6]16[6]
Critical Micelle Concentration (CMC) ~0.04 mM~0.004% w/w[2]--
Physical Form Flakes[2]Flakes[2]LiquidPaste

Performance in Drug Delivery and Biocompatibility

The utility of Pluronic surfactants extends beyond simple solubilization. They are known to interact with biological membranes and proteins, influencing drug transport and cellular responses.

Inhibition of P-glycoprotein Efflux Pump

P-glycoprotein (P-gp) is a major contributor to multidrug resistance (MDR) in cancer cells by actively pumping chemotherapeutic agents out of the cell. Several Pluronics have been shown to inhibit P-gp, thereby enhancing the intracellular concentration and efficacy of anticancer drugs.[4][8][9]

PluronicConcentrationEffect on P-gp Substrate (e.g., Rhodamine-123, Celiprolol)Reference
This compound (F68) 0.03 - 0.3%Increased apical-to-basolateral permeability and decreased basolateral-to-apical permeability of celiprolol in Caco-2 cells.[8][8]
Pluronic P123 1%Significantly lowered the efflux ratio of rhodamine-123 in Caco-2 monolayers.[4][4]
Pluronic F127 1%Lowered the efflux ratio of rhodamine-123 in Caco-2 monolayers.[4][4]
Cytotoxicity and Apoptosis

The biocompatibility of Pluronics is a key advantage; however, at high concentrations, they can exhibit cytotoxic effects. Understanding these concentration-dependent effects is crucial for safe formulation design.

PluronicCell LineConcentrationViability/ApoptosisReference
This compound (F68) K562 (human leukemia)6%Induced G2/M phase arrest, caspase activation, and apoptosis.[10][11][10][11]
This compound (F68) Human PBMC0.08 and 0.1 mMSignificantly induced apoptosis.[12][12]
Docetaxel-loaded PLGA/Poloxamer 188 nanoparticles MCF-7 TAX30 (doxorubicin-resistant breast cancer)-Significantly higher cytotoxicity compared to nanoparticles without this compound.[13][13]

Experimental Protocols

To facilitate the replication and validation of the presented data, detailed methodologies for key experiments are provided below.

Determination of Critical Micelle Concentration (CMC) by Surface Tension Measurement

Objective: To determine the concentration at which surfactant molecules begin to form micelles.

Materials:

  • Tensiometer (e.g., Du Noüy ring or Wilhelmy plate method)

  • Series of surfactant solutions of varying concentrations in deionized water

  • Glassware

Protocol:

  • Prepare a stock solution of the Pluronic surfactant in deionized water.

  • Create a series of dilutions from the stock solution to cover a wide concentration range, both below and above the expected CMC.

  • Calibrate the tensiometer according to the manufacturer's instructions.

  • Measure the surface tension of each dilution, starting from the lowest concentration.

  • Ensure the measuring probe (ring or plate) is thoroughly cleaned and dried between each measurement.

  • Record the surface tension value for each concentration.

  • Plot the surface tension as a function of the logarithm of the surfactant concentration.

  • The CMC is determined as the point of intersection of the two linear portions of the curve, representing the pre-micellar and post-micellar regions.[14]

In Vitro Cytotoxicity Assessment using MTT Assay

Objective: To evaluate the effect of Pluronic surfactants on cell viability.

Materials:

  • Target cell line (e.g., HEK293, cancer cell lines)

  • Complete cell culture medium

  • Pluronic surfactant solutions of various concentrations

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Protocol:

  • Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare fresh dilutions of the Pluronic surfactant in complete cell culture medium at various concentrations.

  • Remove the old medium from the wells and replace it with the medium containing different concentrations of the surfactant. Include a control group with medium only.

  • Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • After incubation, add 20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Remove the medium containing MTT and add 150 µL of the solubilization buffer to each well to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells.

Signaling Pathway Modulation

Pluronic surfactants can actively modulate cellular signaling pathways, which can have significant implications for their therapeutic applications.

NF-κB Signaling Pathway Activation

Pluronic block copolymers have been shown to activate the NF-κB signaling pathway, a key regulator of immune and inflammatory responses, as well as cell survival.[1] This activation is thought to occur through interaction with the cell's plasma membrane, leading to a cascade of events culminating in the translocation of NF-κB to the nucleus and the subsequent transcription of target genes.[1]

NF_kB_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Pluronic Pluronic Membrane Membrane Interaction Pluronic->Membrane IKK IKK Activation Membrane->IKK IkB IκB Phosphorylation & Degradation IKK->IkB NFkB_free Free NF-κB IkB->NFkB_free releases NFkB_IkB NF-κB-IκB Complex NFkB_nuc NF-κB NFkB_free->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Gene Gene Transcription DNA->Gene

Pluronic-induced NF-κB signaling pathway activation.
p38 MAPK Signaling Pathway Inhibition by this compound

In the context of cellular stress, such as mechanical injury, the p38 mitogen-activated protein kinase (MAPK) pathway is often activated, leading to apoptosis. This compound has been demonstrated to inhibit the activation of p38, thereby exerting a neuroprotective and anti-apoptotic effect.[3][11][15]

p38_MAPK_Pathway Stress Cellular Stress (e.g., Mechanical Injury) p38_act p38 MAPK Activation Stress->p38_act P188 This compound P188->p38_act Inhibits Apoptosis Apoptosis p38_act->Apoptosis

Inhibition of p38 MAPK pathway by this compound.

Conclusion

This compound and other Pluronic surfactants offer a diverse toolbox for pharmaceutical formulation. The choice of a specific Pluronic grade should be guided by a thorough understanding of its physicochemical properties and its intended biological interaction. This compound, with its high HLB value and established biocompatibility, remains a popular choice for a wide range of applications. However, other Pluronics, such as F127 and P123, may offer advantages in specific contexts, for example, where stronger P-gp inhibition is desired. The provided data, experimental protocols, and pathway diagrams serve as a valuable resource for researchers to compare, select, and effectively utilize these versatile polymers in the development of advanced drug delivery systems.

References

Poloxamer 188: An In Vitro Comparison of Membrane-Sealing Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Poloxamer 188's (P188) in vitro membrane-sealing efficacy against other alternatives, supported by experimental data. The information is intended to assist researchers in selecting appropriate tools for studies involving cell membrane integrity and repair.

Mechanism of Action

This compound is a non-ionic triblock copolymer composed of a central hydrophobic polyoxypropylene (PPO) core flanked by two hydrophilic polyoxyethylene (PEO) chains. Its membrane-sealing ability is attributed to its amphiphilic nature, which allows it to insert into damaged cell membranes where the lipid packing is compromised. This insertion helps to restore the integrity of the lipid bilayer, preventing the leakage of intracellular contents and the influx of harmful extracellular substances. The proposed mechanism involves the hydrophobic PPO block anchoring into the damaged, exposed hydrophobic regions of the membrane, while the hydrophilic PEO chains remain in the aqueous environment, effectively "patching" the defect.

Quantitative Comparison of Membrane-Sealing Agents

The following tables summarize the in vitro performance of this compound compared to other poloxamers and alternative membrane-sealing agents. Efficacy is typically measured by assessing the reduction in membrane permeability or the improvement in cell viability after injury.

Table 1: Comparison of this compound with Other Poloxamers

PoloxamerCell TypeInjury ModelKey FindingsReference
P188 HEK293 cells, mdx mouse muscle fibersGlass bead wounding, multiphoton laser injuryImproved plasma membrane resealing in both cell types.[1]
P182 Myositis patient muscle fibersMechanical glass bead wounding, multi-photon laser microscopyAmeliorated membrane repair defects.[2]
P124, P234, P108, P407, P338 HEK293 cells, mdx mouse muscle fibersGlass bead wounding, multiphoton laser injuryThe majority of these poloxamers also improved plasma membrane resealing.[1]

Table 2: Comparison of this compound with Non-Poloxamer Alternatives

AgentCell TypeInjury ModelKey FindingsReference
This compound ErythrocytesRadiation (600 Gy)No significant effect on reducing hemoglobin leakage.[3]
Poloxamine 1107 ErythrocytesRadiation (600 Gy)Significantly reduced the leakage of hemoglobin.[3]
Dextran ErythrocytesRadiation (600 Gy)No significant effect on reducing hemoglobin leakage.[3]
Polyethylene Glycol (PEG) MyoblastsHypoosmotic stressP188 showed greater protective efficacy of membrane integrity compared to PEG.[4]
Chitosan --In combination with Poloxamer, reduced adhesion area, grade, and strength in a peritoneal adhesion model (in vivo).[5]

Experimental Protocols

Detailed methodologies for key experiments are provided below to allow for replication and validation.

Propidium Iodide (PI) Assay for Membrane Integrity

Principle: Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells. It is commonly used to identify dead cells in a population and to assess membrane integrity. An increase in PI fluorescence indicates a loss of membrane integrity.

Protocol:

  • Cell Preparation: Culture cells to the desired confluency in a multi-well plate.

  • Induction of Injury: Induce membrane damage using the desired method (e.g., chemical exposure, mechanical stress, electroporation).

  • Treatment: Treat the injured cells with this compound or the alternative agent at various concentrations. Include appropriate controls (untreated injured cells and uninjured cells).

  • Staining: Add Propidium Iodide to each well at a final concentration of 1-5 µg/mL.

  • Incubation: Incubate the plate for 5-15 minutes at room temperature, protected from light.

  • Analysis: Measure the fluorescence intensity using a fluorescence microscope or a plate reader with an excitation wavelength of ~535 nm and an emission wavelength of ~617 nm.

  • Quantification: The percentage of cells with compromised membranes can be calculated by normalizing the fluorescence of treated cells to that of the positive control (cells with completely permeabilized membranes, e.g., by treatment with a detergent like Triton X-100).

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

Principle: Lactate dehydrogenase is a cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. Measuring the amount of LDH in the supernatant provides a quantitative measure of cell lysis and membrane damage.

Protocol:

  • Cell Culture and Injury: Culture and induce membrane injury as described in the PI assay protocol.

  • Treatment: Apply this compound or the alternative compounds to the injured cells.

  • Supernatant Collection: After the desired incubation period, carefully collect a sample of the cell culture supernatant from each well.

  • LDH Reaction: In a separate plate, mix the collected supernatant with the LDH assay reagent mixture according to the manufacturer's instructions. This typically involves a reaction that converts a tetrazolium salt into a colored formazan product.

  • Incubation: Incubate the reaction mixture for the time specified in the kit protocol (usually 15-30 minutes) at room temperature, protected from light.

  • Measurement: Measure the absorbance of the formazan product using a spectrophotometer at a wavelength of ~490 nm.

  • Calculation: Calculate the percentage of cytotoxicity by comparing the LDH release from treated cells to that of a maximum LDH release control (cells lysed with a detergent).

Visualizations

The following diagrams illustrate key concepts and workflows related to the validation of membrane-sealing agents.

G Mechanism of this compound Membrane Sealing cluster_membrane Damaged Cell Membrane cluster_p188 This compound Pore Membrane Pore/ Defect RestoredMembrane Restored Membrane Integrity Pore->RestoredMembrane Sealing HydrophobicCore Exposed Hydrophobic Core PPO Hydrophobic PPO Block PPO->HydrophobicCore Anchors into exposed core PEO1 Hydrophilic PEO Block PEO2 Hydrophilic PEO Block ExtracellularSpace Extracellular Space PEO1->ExtracellularSpace Remains in aqueous environment PEO2->ExtracellularSpace Remains in aqueous environment

Caption: Mechanism of this compound action at a damaged cell membrane.

G Experimental Workflow for In Vitro Membrane Damage and Repair Assay Start Start: Culture Cells in Multi-well Plate InduceInjury Induce Membrane Injury (e.g., Laser, Chemical, Mechanical) Start->InduceInjury Treatment Add Test Compounds (this compound, Alternatives) InduceInjury->Treatment Incubate Incubate for Defined Period Treatment->Incubate AssessMembrane Assess Membrane Integrity Incubate->AssessMembrane PI_Assay Propidium Iodide (PI) Staining (Fluorescence Measurement) AssessMembrane->PI_Assay LDH_Assay LDH Release Assay (Absorbance Measurement) AssessMembrane->LDH_Assay DataAnalysis Data Analysis and Comparison PI_Assay->DataAnalysis LDH_Assay->DataAnalysis G Calcium Signaling Pathway in Membrane Repair MembraneDamage Plasma Membrane Damage Ca_Influx Ca2+ Influx from Extracellular Space MembraneDamage->Ca_Influx Ca_Sensors Activation of Ca2+ Sensors (e.g., Synaptotagmin, Dysferlin) Ca_Influx->Ca_Sensors VesicleTrafficking Recruitment of Intracellular Vesicles (e.g., Lysosomes) to Injury Site Ca_Sensors->VesicleTrafficking VesicleFusion Vesicle Fusion with Plasma Membrane VesicleTrafficking->VesicleFusion MembranePatch Formation of a 'Membrane Patch' VesicleFusion->MembranePatch MembraneRepair Membrane Resealing and Repair MembranePatch->MembraneRepair

References

A Comparative Guide to the In Vivo Performance of Poloxamer 188 Drug Carriers

Author: BenchChem Technical Support Team. Date: December 2025

Poloxamer 188 (P188), also known as Pluronic® F68, is a non-ionic triblock copolymer approved by the FDA for various pharmaceutical applications.[1] Its structure consists of a central hydrophobic poly(propylene oxide) (PPO) block flanked by two hydrophilic poly(ethylene oxide) (PEO) chains, giving it an amphiphilic nature.[1][2] This characteristic makes P188 a versatile excipient in drug delivery, where it functions as a solubilizer, emulsifier, stabilizer, and absorption enhancer.[1][3] This guide provides an objective comparison of the in vivo performance of P188-based drug carriers against other alternatives, supported by experimental data, to aid researchers, scientists, and drug development professionals.

In Vivo Performance Assessment

The in vivo efficacy of a drug carrier is determined by its biocompatibility, pharmacokinetic profile, drug release kinetics, and its ability to enhance the therapeutic effect of the payload.

Biocompatibility and Safety

This compound is generally considered to have a favorable safety profile with minimal adverse effects reported in long-term human clinical trials.[4] Its biocompatibility has been confirmed in various in vivo models, where it did not induce foreign body reactions or abnormal inflammation.[5]

Parameter Animal Model Value/Observation Administration Route Reference
Acute Oral Toxicity (LD50) Rat> 5000 mg/kgOral[4]
Single Dose Tolerance RatNo signs of intoxication up to 1330 mg/kgIntravenous[4]
Single Dose Tolerance MouseDoses of 200-800 mg/kg used in efficacy studiesIntravenous[4]
Human Tolerance HumanFound to be safe when given for up to 72 hoursInjection[1]

Pharmacokinetics and Biodistribution

P188's presence in a formulation can significantly alter the pharmacokinetic profile of a drug, often leading to enhanced bioavailability and sustained release.

Drug/Formulation Key Finding Animal Model Reference
This compound (itself) Half-life of 18 hours after injection in humans.Human[1]
This compound (itself) Distributed most in the kidney, followed by the liver and stomach; does not cross the blood-brain barrier.Rat[6]
Ebastine Mixed Micelles Bioavailability enhanced approximately 2.18-fold compared to the pure drug.Not Specified[7]
Moxidectin Thermosensitive Gel Exhibited sustained release for over 70 days.Sheep[8]
Carvedilol SLNs Bioavailability increased up to 4.91-fold compared to drug suspension.Rat[9]
Asulacrine Liposomes (P188-coated) Prolonged half-life with no drug precipitation or inflammation in the vein.Rabbit[10][11]

Therapeutic Efficacy

P188 not only acts as a carrier but can also exert its own pharmacological effects, such as membrane sealing and cytoprotection, which can contribute to the overall therapeutic outcome.[12][13] It has been shown to protect against ischemia-reperfusion injury, reduce inflammation, and provide neuroprotection.[12][14][15]

  • Neuroprotection : In models of traumatic brain injury (TBI), P188 has been shown to reduce neural cell death and improve neurological outcomes.[1] It can also protect the blood-brain barrier and restore cell membrane integrity in injured tissues.[16][17]

  • Anti-inflammatory Effects : Diclofenac-loaded nanoemulsions stabilized with P188 showed significantly higher anti-inflammatory and analgesic effects in rats compared to formulations without P188.[18]

  • Wound Healing : P188 has been shown to improve capillary blood flow and tissue viability in cutaneous burn wounds, preventing the formation of a zone of stasis and reducing the overall area of coagulation.[14]

  • Cancer Therapy : In docetaxel-resistant breast cancer cells, PLGA nanoparticles incorporated with P188 demonstrated increased cellular uptake and significantly higher cytotoxicity compared to nanoparticles without P188.[19]

Comparison with Alternative Drug Carriers

P188 is often used in combination with other carrier systems to improve their performance.

Carrier System Comparison with P188-Modified System Key Advantages of P188 Modification Reference
Liposomes P188-coated liposomes were compared to PEGylated liposomes for delivering the anti-cancer drug asulacrine.P188 strengthened the liposomal membrane, enhanced drug retention, and reduced drug-induced irritancy and in vivo precipitation more effectively than PEGylation.[10][11]
Polymeric Nanoparticles (PLGA) Docetaxel-loaded PLGA nanoparticles were prepared with and without P188.The P188-incorporated nanoparticles showed increased uptake in docetaxel-resistant breast cancer cells and achieved a significantly higher level of cytotoxicity.[19][20]
Micelles P188 is a common component of mixed micellar systems, often combined with polymers like TPGS.P188/TPGS mixed micelles significantly enhance the solubility and oral bioavailability of poorly soluble drugs like ebastine and azelnidipine.[7][21]
Nanoemulsions A diclofenac nanoemulsion (DA-NE) was compared to a P188-stabilized version (DA-PNE).The P188-stabilized nanoemulsion showed significantly higher efficacy in reducing pain and inflammation symptoms in vivo.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon scientific findings. Below are representative protocols for key in vivo experiments.

1. In Vivo Anti-Inflammatory Activity Assessment (Carrageenan-Induced Paw Edema Model)

  • Animal Model : Male Sprague-Dawley or Wistar rats (180-220g).[18][22]

  • Procedure :

    • Animals are fasted overnight with free access to water.

    • The basal volume of each rat's right hind paw is measured using a plethysmometer.

    • Animals are divided into groups: control (vehicle), standard drug (e.g., free diclofenac), and test formulation (e.g., P188-based carrier). The formulations are administered orally or via the desired route.[18]

    • After a set time (e.g., 1 hour), inflammation is induced by injecting a 1% w/v carrageenan solution subcutaneously into the plantar surface of the right hind paw.

    • Paw volume is measured at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) post-carrageenan injection.

  • Data Analysis : The percentage of edema inhibition is calculated for each group relative to the control group to determine the anti-inflammatory efficacy.

2. Pharmacokinetic and Tissue Tolerance Study

  • Animal Model : New Zealand white rabbits or Sprague-Dawley rats.[6][10][11]

  • Procedure :

    • Animals are cannulated (e.g., in the marginal ear vein for rabbits).

    • The drug formulation (e.g., P188-coated liposomes) is administered, often as a controlled intravenous infusion over a specific period (e.g., one hour).[10][11]

    • Blood samples are collected at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) into heparinized tubes.

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

    • For tissue tolerance, the infusion site is visually inspected for signs of inflammation (phlebitis), and upon study completion, tissue samples are collected for histopathological examination.[10][11]

  • Data Analysis : Drug concentrations in plasma are quantified using a validated analytical method (e.g., HPLC or LC-MS/MS).[6] Pharmacokinetic parameters such as half-life (t½), area under the curve (AUC), and clearance are calculated using appropriate software.

3. Tissue Distribution Study

  • Animal Model : Sprague-Dawley rats.[6]

  • Procedure :

    • The P188-based formulation is administered intravenously at a specific dose (e.g., 5 mg/kg).[6]

    • At designated time points, animals are euthanized.

    • Various organs and tissues (e.g., heart, liver, spleen, lung, kidney, brain) are harvested and rinsed with ice-cold saline.[6]

    • Tissues are blotted dry, weighed, and homogenized.

    • The concentration of the compound (e.g., P188) in the tissue homogenate is determined using a validated UPLC-QTOF/MS method.[6]

  • Data Analysis : The amount of the compound is quantified per gram of tissue to understand its distribution and accumulation in different organs.

Visualizations: Workflows and Pathways

// Nodes IR [label="Ischemia/Reperfusion (I/R) Injury", fillcolor="#FBBC05", fontcolor="#202124"]; P188 [label="this compound\nTreatment", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; ROS [label="Oxidative Stress\n(MDA, H₂O₂)", fillcolor="#F1F3F4", fontcolor="#202124"]; IKB [label="IκB-α Degradation", fillcolor="#F1F3F4", fontcolor="#202124"]; NFKB_Activation [label="NF-κB p65\nNuclear Translocation", fillcolor="#F1F3F4", fontcolor="#202124"]; Inflammation [label="Pro-inflammatory Cytokines\n(TNF-α, IL-6)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Injury [label="Tissue Injury &\nCell Death", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges IR -> ROS [color="#5F6368"]; IR -> IKB [color="#5F6368"]; ROS -> IKB [label="promotes", style=dashed, color="#5F6368"]; IKB -> NFKB_Activation [color="#5F6368"]; NFKB_Activation -> Inflammation [color="#5F6368"]; Inflammation -> Injury [color="#5F6368"];

P188 -> ROS [label="inhibits", color="#34A853", arrowhead=Tee]; P188 -> IKB [label="inhibits", color="#34A853", arrowhead=Tee]; P188 -> Inflammation [label="inhibits", color="#34A853", arrowhead=Tee];

} } Caption: P188 inhibits the NF-κB inflammatory pathway in ischemia-reperfusion injury.[13]

// Connections Structure -> Micelle; Structure -> Surface; Structure -> Membrane;

Micelle -> Solubility; Micelle -> Bioavailability; Surface -> Stability; Surface -> Bioavailability; Membrane -> MembraneSeal;

} } Caption: Relationship between P188's structure and its in vivo functions.[1][12][16]

References

Poloxamer 188: A Superior Excipient for Enhancing Drug Permeability Compared to Traditional Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing drug permeability across biological membranes is a critical hurdle in the formulation of effective therapeutics. An extensive review of experimental data reveals that Poloxamer 188, a non-ionic triblock copolymer, demonstrates significant advantages in enhancing drug permeability over other commonly used excipients such as chitosan and cyclodextrins. This guide provides a detailed comparison of their performance, supported by experimental data and methodologies, to inform the selection of the most effective permeability enhancer for your drug development needs.

This compound has been shown to modulate drug permeability through various mechanisms, including the inhibition of efflux pumps like P-glycoprotein (P-gp) and the modulation of tight junction integrity. In a comparative study on the intranasal absorption of isosorbide dinitrate, this compound exhibited a superior permeation-enhancing effect compared to hydroxypropyl-beta-cyclodextrin (HP-β-CD) and various molecular weights of chitosans at the same concentration.

While this compound generally enhances the permeability of actively transported and some poorly soluble drugs, it is important to note that for certain passively transported drugs, it may lead to a decrease in permeability. This is attributed to the entrapment of the drug within the poloxamer micelles, which can reduce the concentration of free drug available for absorption.

Comparative Analysis of Permeability Enhancement

To provide a clear comparison, the following tables summarize the quantitative data from various in vitro studies on the effect of this compound and other excipients on the apparent permeability coefficient (Papp) and enhancement ratio (ER) of different drugs.

Table 1: Effect of this compound on the Apparent Permeability (Papp) of Ketoprofen and Nadolol across Caco-2 Cell Monolayers

DrugThis compound ConcentrationApparent Permeability (Papp) (cm/s)
Ketoprofen0% (Control)2.5 x 10-5
1%1.8 x 10-5
2%1.5 x 10-5
Nadolol0% (Control)1.0 x 10-6
1%0.8 x 10-6
2%0.6 x 10-6

Note: In this study with passively transported drugs, this compound was observed to decrease the apparent permeability in a concentration-dependent manner due to micellar encapsulation.

Table 2: Comparative Permeability Enhancement of Isosorbide Dinitrate

ExcipientConcentrationPermeation Enhancement Ratio (ER)
This compound 0.5% ~2.5
Chitosan (Low MW)0.5%~1.8
Chitosan (Medium MW)0.5%~2.0
Hydroxypropyl-β-cyclodextrin0.5%~1.5

This data highlights the superior performance of this compound in enhancing the permeability of isosorbide dinitrate compared to chitosan and cyclodextrin.

Mechanisms of Action: A Deeper Dive

The enhanced permeability afforded by these excipients stems from their distinct interactions with cellular components.

This compound: A Dual-Action Modulator

This compound exhibits a multifaceted mechanism of action. It is known to inhibit the function of P-glycoprotein (P-gp), an efflux pump that actively transports a wide range of drugs out of cells, thereby reducing their intracellular concentration and therapeutic effect. The proposed mechanism for this inhibition involves the alteration of the lipid microenvironment of the cell membrane, which in turn suppresses the ATPase activity required for P-gp function.[1]

Furthermore, this compound has been shown to enhance the integrity of tight junctions, the protein complexes that regulate paracellular transport. Studies have indicated that this compound can upregulate the expression of key tight junction proteins such as Zonula Occludens-1 (ZO-1) and occludin. This effect is potentially mediated through the inhibition of the NF-κB signaling pathway, which is involved in inflammatory responses that can compromise barrier function.[2]

Chitosan: A Tight Junction Opener

Chitosan, a cationic polysaccharide, primarily enhances paracellular permeability by transiently opening the tight junctions between epithelial cells. This is achieved through the redistribution and subsequent lysosomal degradation of the tight junction protein claudin-4.[1][3] The signaling cascade for this process may involve the C-Jun NH2-terminal kinase (JNK)-dependent pathway.[4]

Cyclodextrins: Cholesterol Depletion and P-gp Inhibition

Cyclodextrins, which are cyclic oligosaccharides, are thought to enhance drug permeability primarily by increasing the solubility of poorly soluble drugs. Additionally, they can inhibit P-gp function by extracting cholesterol from the cell membrane. This depletion of cholesterol disrupts the integrity of lipid rafts, which are specialized membrane microdomains where P-gp is often localized, thereby impairing its efflux activity.

Visualizing the Pathways

To better understand the complex cellular mechanisms at play, the following diagrams illustrate the key signaling pathways and experimental workflows.

G Experimental Workflow for Caco-2 Permeability Assay cluster_prep Cell Culture and Monolayer Formation cluster_assay Permeability Assay cluster_analysis Sample Analysis and Data Calculation Caco2_seeding Seed Caco-2 cells on Transwell inserts Differentiation Culture for 21 days to form a differentiated monolayer Caco2_seeding->Differentiation TEER_measurement Measure Transepithelial Electrical Resistance (TEER) to confirm monolayer integrity Differentiation->TEER_measurement Drug_application Apply drug solution (with or without excipient) to the apical side (A-B) or basolateral side (B-A) TEER_measurement->Drug_application Monolayer ready for experiment Incubation Incubate at 37°C Drug_application->Incubation Sampling Collect samples from the receiver compartment at specific time points Incubation->Sampling LC_MS_MS Quantify drug concentration using LC-MS/MS Sampling->LC_MS_MS Papp_calculation Calculate Apparent Permeability Coefficient (Papp) LC_MS_MS->Papp_calculation ER_calculation Calculate Enhancement Ratio (ER) Papp_calculation->ER_calculation

Caco-2 permeability assay workflow.

G Signaling Pathways for Permeability Enhancement cluster_poloxamer This compound cluster_chitosan Chitosan cluster_cyclodextrin Cyclodextrin P188 This compound NFkB_inhibition Inhibition of NF-κB Pathway P188->NFkB_inhibition Pgp_inhibition_P188 P-gp ATPase Inhibition P188->Pgp_inhibition_P188 ZO1_Occludin_upregulation Upregulation of ZO-1 and Occludin NFkB_inhibition->ZO1_Occludin_upregulation TJ_integrity Enhanced Tight Junction Integrity ZO1_Occludin_upregulation->TJ_integrity Permeability_increase_P188 Increased Drug Permeability TJ_integrity->Permeability_increase_P188 Pgp_inhibition_P188->Permeability_increase_P188 Chitosan Chitosan Claudin4_redistribution Redistribution of Claudin-4 Chitosan->Claudin4_redistribution Lysosomal_degradation Lysosomal Degradation of Claudin-4 Claudin4_redistribution->Lysosomal_degradation TJ_opening Transient Opening of Tight Junctions Lysosomal_degradation->TJ_opening Permeability_increase_chitosan Increased Paracellular Permeability TJ_opening->Permeability_increase_chitosan Cyclodextrin Cyclodextrin Cholesterol_depletion Cholesterol Depletion from Membrane Cyclodextrin->Cholesterol_depletion Lipid_raft_disruption Disruption of Lipid Rafts Cholesterol_depletion->Lipid_raft_disruption Pgp_inhibition_CD Inhibition of P-gp Function Lipid_raft_disruption->Pgp_inhibition_CD Permeability_increase_CD Increased Drug Permeability Pgp_inhibition_CD->Permeability_increase_CD

Mechanisms of permeability enhancement by excipients.

Detailed Experimental Protocols

A standardized and reproducible experimental protocol is essential for the accurate assessment of drug permeability. The following section details the methodology for the widely accepted in vitro Caco-2 permeability assay.

Caco-2 Permeability Assay

This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that, when cultured on semi-permeable filter supports, differentiates to form a monolayer of polarized enterocytes that mimic the intestinal epithelium.

I. Cell Culture and Monolayer Formation:

  • Cell Seeding: Caco-2 cells are seeded onto collagen-coated polycarbonate membrane inserts (e.g., Transwell®) at a density of approximately 6 x 104 cells/cm2.

  • Cell Culture: The cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Differentiation: The culture medium is changed every 2-3 days, and the cells are allowed to differentiate for 21 days to form a confluent and polarized monolayer.

II. Monolayer Integrity Assessment:

  • Transepithelial Electrical Resistance (TEER) Measurement: Before and after the permeability experiment, the integrity of the Caco-2 cell monolayer is assessed by measuring the TEER using a voltmeter (e.g., EVOM™). TEER values are a reliable indicator of the tightness of the junctions between cells.[5][6][7][8] A TEER value above 250 Ω·cm² is generally considered acceptable for permeability studies. The net TEER is calculated by subtracting the resistance of a blank insert from the resistance of the insert with the cell monolayer and multiplying by the surface area of the insert.[7]

III. Permeability Experiment:

  • Preparation of Dosing Solutions: The test drug is dissolved in a transport buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4) at the desired concentration, with or without the excipient being tested.

  • Transport Study (Apical to Basolateral - A to B):

    • The culture medium is removed from both the apical (upper) and basolateral (lower) compartments of the Transwell insert.

    • The apical compartment is filled with the drug dosing solution.

    • The basolateral compartment is filled with fresh transport buffer.

    • The plate is incubated at 37°C on an orbital shaker.

    • Samples are collected from the basolateral compartment at predetermined time intervals (e.g., 30, 60, 90, and 120 minutes), and the volume is replaced with fresh transport buffer.

  • Transport Study (Basolateral to Apical - B to A):

    • This is performed to assess the extent of active efflux. The drug dosing solution is added to the basolateral compartment, and samples are collected from the apical compartment.

IV. Sample Analysis and Data Calculation:

  • Quantification of Drug Concentration: The concentration of the drug in the collected samples is determined using a validated analytical method, typically Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), due to its high sensitivity and specificity.[4][9][10]

  • Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following equation:

    • Papp (cm/s) = (dQ/dt) / (A * C0)

    • Where:

      • dQ/dt is the steady-state flux of the drug across the monolayer (μg/s).

      • A is the surface area of the membrane (cm²).

      • C0 is the initial concentration of the drug in the donor compartment (μg/mL).[9]

  • Calculation of Enhancement Ratio (ER): The ER is calculated to quantify the effect of the excipient:

    • ER = Papp (with excipient) / Papp (without excipient)

Conclusion

The evidence presented in this guide strongly suggests that this compound is a highly effective and versatile excipient for enhancing drug permeability. Its dual-action mechanism of inhibiting P-gp efflux and modulating tight junction integrity provides a significant advantage over other excipients like chitosan and cyclodextrins in many applications. While the choice of an optimal permeability enhancer will always be drug-dependent, the robust performance of this compound, as demonstrated in comparative studies, positions it as a primary candidate for consideration in the development of oral and other drug delivery systems for challenging therapeutic agents. The detailed experimental protocols provided herein offer a standardized approach for researchers to evaluate and compare the efficacy of these excipients in their own drug development pipelines.

References

Poloxamer 188: A Comparative Analysis Across Preclinical Disease Models

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the multifaceted therapeutic potential of Poloxamer 188, detailing its efficacy, mechanisms of action, and experimental protocols in a range of disease models.

This compound (P188), a non-ionic, triblock copolymer, has garnered significant attention in the scientific community for its cytoprotective and membrane-sealing properties.[1] Approved by the FDA nearly five decades ago as a viscosity-reducing agent in blood transfusions, its therapeutic applications have since expanded into various fields of biomedical research.[1] This guide provides a cross-study comparison of P188's performance in different disease models, supported by experimental data, detailed methodologies, and visual representations of its molecular interactions.

Quantitative Efficacy of this compound Across Disease Models

The therapeutic effects of this compound have been evaluated in a multitude of preclinical settings, demonstrating its potential in treating a wide array of conditions. The following tables summarize the quantitative outcomes from various studies, offering a comparative overview of its efficacy.

Table 1: Neuroprotective Effects of this compound in Central Nervous System (CNS) Disorders

Disease ModelAnimal/Cell LineP188 DosageKey Quantitative FindingsReference
Traumatic Brain Injury (in vivo)Rat8 mg/mLReduced neural cell death and improved neurological outcomes.[2][2]
Traumatic Brain Injury (in vitro)Cell-basedNot SpecifiedInhibited p38 activation, abolished necrotic cell death, and decreased apoptosis.[2][2]
Parkinson's Disease (in vitro)Embryonic rat fetal ventral mesencephalic cells200 µMPresence of P188 in single-cell suspension of transplanted cells.[2][2]
Amyloid Beta (Aβ42) ToxicitySH-SY5Y cells2 µg16% increase in cell survival following incubation with Aβ42.[2][2]
Stroke (Ischemia-Reperfusion)MouseNot SpecifiedSignificantly reduced infarct volume and water content in brain edema.[3][3]
Amyotrophic Lateral Sclerosis (ALS)G93A-SOD1 transgenic miceNot SpecifiedSignificantly delayed symptom onset, extended survival, and decreased motoneuron death.[4][4]

Table 2: Cardioprotective and Vasculoprotective Effects of this compound

Disease ModelAnimal/Cell LineP188 DosageKey Quantitative FindingsReference
Ischemia-Reperfusion Injury (Skeletal Muscle)Murine hind-limb modelNot SpecifiedDecreased myocyte injury, preserved tissue ATP levels, and improved survival rates.[3][3]
Ischemia-Reperfusion-Induced Lung InjuryRat1 mg/mLSignificantly suppressed increases in oxidative stress markers (MDA, protein carbonyl, H2O2) and maintained SOD activity and GSH levels.[5][5]
Ischemia-Reperfusion-Induced Lung Injury (in vitro)Murine lung epithelial cells1 mg/mLSignificantly inhibited HR-induced increases in H2O2 production and decreases in SOD activity and GSH levels.[5][5]

Table 3: Hematological and Other Systemic Effects of this compound

Disease ModelAnimal/Cell LineP188 DosageKey Quantitative FindingsReference
Carboplatin-Induced MyelosuppressionCBA mice1000 mg/kg (oral, daily)6.7% increase in red blood cells, 4.7% increase in hemoglobin, and 53.6% increase in reticulocyte percentage.[6][7][6][7]
Carboplatin-Induced MyelosuppressionCBA mice100 mg/kg (oral, daily)54% decrease in G-CSF gene expression at day 8 and 16% decrease in TNFα gene expression at day 22.[6][8][6][8]
Radiation-Induced Lung ToxicitySprague Dawley rats200 mg/kg (IV)Significantly attenuated pathological changes in alveoli, bronchiole epithelium, and small capillaries.[9][9]

Deciphering the Mechanism: Key Signaling Pathways

The therapeutic efficacy of this compound is underpinned by its ability to modulate multiple signaling pathways, primarily by preserving cell membrane integrity. Its amphiphilic nature allows it to insert into damaged lipid bilayers, effectively "sealing" pores and preventing the cascade of downstream pathological events.[3][10]

One of the central mechanisms of P188's action is the inhibition of inflammatory pathways. In models of acute cerebral ischemia, P188 has been shown to inhibit the NF-κB signaling pathway and reduce the levels and activity of matrix metalloproteinase-9 (MMP-9), a key enzyme in extracellular matrix degradation and blood-brain barrier disruption.[3] Furthermore, in ischemia-reperfusion lung injury, P188 significantly inhibited the activation of the NF-κB pathway by preventing the nuclear translocation of the p65 subunit.[5]

The mitogen-activated protein kinase (MAPK) pathway is another critical target of P188. Studies on traumatic brain injury have revealed that P188 treatment inhibits the activation of p38 MAPK, a key mediator of apoptosis and necrotic cell death.[2] Transcriptomic analysis in myoblasts has further elucidated that P188 treatment can impact pathways such as the ERK1 and ERK2 cascade, as well as IL-17 and TNF signaling pathways.[11]

G This compound Signaling Pathway Inhibition cluster_membrane Cell Membrane cluster_inflammatory Inflammatory Signaling P188 This compound Membrane Damaged Cell Membrane P188->Membrane Inserts and Seals NFkB NF-κB Pathway P188->NFkB Inhibits MMP9 MMP-9 P188->MMP9 Inhibits p38 p38 MAPK P188->p38 Inhibits TNF TNF Signaling P188->TNF Modulates IL17 IL-17 Signaling P188->IL17 Modulates Membrane->NFkB Prevents Activation Membrane->p38 Prevents Activation

Figure 1: P188's multifaceted mechanism of action.

Experimental Protocols: A Guide for Reproducibility

The following section details the methodologies employed in key studies to facilitate the design and execution of future research.

In Vivo Models
  • Carboplatin-Induced Myelosuppression in CBA Mice:

    • Administer a single dose of carboplatin (100 mg/kg) to CBA mice.

    • Administer this compound orally on a daily basis at doses of 10, 100, 500, or 1000 mg/kg for 7 or 21 days.[6][7]

    • Collect blood and bone marrow samples for hematological and gene expression analysis.[6][7]

  • Radiation-Induced Lung Toxicity in Sprague Dawley Rats:

    • Administer 200 mg/kg of purified this compound or vehicle via intravenous injection one hour prior to irradiation.[9]

    • Deliver a single 20 Gy dose of X-irradiation to a partial volume (6mm) of the right lung.[9]

    • Monitor the animals for 6 weeks, followed by histopathological and immunohistochemical analysis of lung tissue.[9]

  • Ischemia-Reperfusion-Induced Lung Injury in Rats:

    • Isolate and perfuse rat lungs.

    • Induce ischemia for 40 minutes followed by 60 minutes of reperfusion.

    • Treat with this compound (1 mg/mL) during the reperfusion phase.[5]

    • Assess lung injury parameters, including oxidative stress markers and inflammatory pathway activation.[5]

In Vitro Models
  • Hypoxia/Reoxygenation Injury in Murine Lung Epithelial Cells (MLE-12):

    • Culture MLE-12 cells to confluence.

    • Expose cells to hypoxia for a specified duration, followed by reoxygenation.

    • Treat with this compound (1 mg/mL) during the reoxygenation period.[5]

    • Measure cell viability, membrane integrity (e.g., using propidium iodide staining), and oxidative stress markers.[5]

  • Compression-Type Traumatic Brain Injury Model with Mouse Brain Microvascular Endothelial Cells (MBEC):

    • Culture MBEC to confluence.

    • Expose cells to hypoxic conditions for 5 or 15 hours.

    • Apply 1 hour of compression.

    • Administer this compound (10 µM, 100 µM, or 1 mM) during a 2-hour reoxygenation period.[12]

    • Assess cell number/viability, cytotoxicity, metabolic activity, and nitric oxide production.[12]

G General Experimental Workflow for P188 Evaluation cluster_analysis Analysis Modalities Start Disease Model Induction (e.g., Ischemia, Toxin, Trauma) Treatment This compound Administration (Dosage and Route Varies) Start->Treatment Control Vehicle Control Start->Control Endpoint Endpoint Analysis Treatment->Endpoint Control->Endpoint Histology Histopathology Endpoint->Histology Biochem Biochemical Assays (e.g., Oxidative Stress) Endpoint->Biochem Gene Gene Expression Endpoint->Gene Functional Functional Outcomes Endpoint->Functional

Figure 2: A generalized workflow for preclinical P188 studies.

Conclusion

This compound has consistently demonstrated significant therapeutic potential across a diverse range of preclinical disease models. Its primary mechanism of action, centered on cell membrane stabilization and the subsequent modulation of key inflammatory and apoptotic signaling pathways, provides a robust rationale for its efficacy. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals seeking to explore the full therapeutic promise of this versatile copolymer. Further investigation is warranted to translate these promising preclinical findings into clinical applications.

References

A Comparative Analysis of Poloxamer 188 and Poloxamer 407 in Hydrogel Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Poloxamers, also known by their trade name Pluronics®, are synthetic triblock copolymers of polyethylene oxide (PEO) and polypropylene oxide (PPO). Their unique thermosensitive properties, biocompatibility, and low toxicity have made them invaluable in a myriad of biomedical applications, particularly in the formulation of hydrogels for drug delivery and tissue engineering. Among the various types of poloxamers, Poloxamer 188 (P188) and Poloxamer 407 (P407) are two of the most extensively studied. This guide provides an in-depth comparative analysis of these two polymers in hydrogel formulations, supported by experimental data and detailed protocols.

Physicochemical Properties: A Head-to-Head Comparison

The fundamental differences between this compound and Poloxamer 407 stem from their distinct molecular weights and the ratio of their hydrophilic PEO to hydrophobic PPO blocks. These structural variations significantly influence their behavior in aqueous solutions, particularly their ability to form gels. Poloxamer 407, with its higher molecular weight and larger PPO block, exhibits a more pronounced gel-forming capability at physiological temperatures.[1] In contrast, this compound, being more hydrophilic, is less prone to gelation and is often utilized as a stabilizer or emulsifier.[1]

PropertyThis compound (Pluronic® F-68)Poloxamer 407 (Pluronic® F-127)Reference(s)
Average Molecular Weight (Da) 7680 to 95109840 to 14600[2]
PEO/PPO Structure (EO)₈₀-(PO)₂₇-(EO)₈₀(EO)₁₀₁-(PO)₅₆-(EO)₁₀₁[2][3]
Weight % of PEO ~81.8%~73.2%[2]
Physical Form SolidSolid[2]
HLB (Hydrophilic-Lipophilic Balance) 2922[3]
Primary Role in Hydrogels Emulsifier, Stabilizer, Viscosity ModifierPrimary Gelling Agent[1]

The Dynamics of Thermogelation

The hallmark of poloxamer-based hydrogels is their ability to undergo a reversible sol-gel transition in response to temperature changes. At lower temperatures, poloxamer molecules exist as individual unimers in aqueous solutions. As the temperature rises, the hydrophobic PPO blocks become less soluble, leading to the formation of micelles with a PPO core and a PEO corona. With a further increase in temperature, these micelles pack together to form a physically cross-linked gel network. This process is critical for in-situ gelling drug delivery systems, which can be administered as a liquid and then solidify at body temperature.

The gelation temperature is a crucial parameter and is influenced by the poloxamer concentration and the presence of other excipients. For Poloxamer 407, increasing the concentration generally leads to a decrease in the gelation temperature.[4] Conversely, the addition of the more hydrophilic this compound to a Poloxamer 407 formulation can increase the gelation temperature, allowing for fine-tuning of the formulation for specific applications.[4][5]

ThermogelationProcess cluster_0 Low Temperature cluster_1 Increasing Temperature (CMT) cluster_2 Gelation Temperature (Tgel) Unimers Individual Poloxamer Chains (Unimers) Micelles Micelle Formation (Hydrophobic PPO Core, Hydrophilic PEO Corona) Unimers->Micelles Self-Assembly Gel Gel Formation (Micellar Packing and Entanglement) Micelles->Gel Physical Cross-linking

Figure 1: The thermogelation process of poloxamer hydrogels.

Performance in Hydrogel Formulations: A Comparative Overview

FeatureThis compoundPoloxamer 407Reference(s)
Gelation Does not readily form gels at typical concentrations.Forms thermoreversible gels, typically at concentrations >15-20% w/w.[1][4]
Viscosity Lower viscosity in solution.Higher viscosity, forming a more robust gel.[1][6]
Drug Delivery Applications Primarily used as a solubilizer, emulsifier, and stabilizer in formulations.[1]Widely used for sustained and controlled drug release in injectable, ophthalmic, and topical formulations.[1][7][1][7]
Biocompatibility & Toxicity Generally considered biocompatible and has been used in intravenous formulations.[8]Also biocompatible, but higher concentrations may have greater potential for irritation in some applications.[1][1][8]
Effect in Binary Systems (with P407) Increases the gelation temperature of P407 hydrogels.[9]N/A[9]

Experimental Protocols for Hydrogel Characterization

Objective and reproducible characterization is paramount in the development of hydrogel formulations. Below are detailed methodologies for key experiments used to evaluate and compare poloxamer-based hydrogels.

Rheological Analysis for Determination of Gelation Temperature and Viscoelastic Properties

Objective: To determine the sol-gel transition temperature (Tgel) and the viscoelastic properties (storage modulus G' and loss modulus G'') of the hydrogel.

Methodology:

  • Sample Preparation: Prepare the poloxamer solutions using the cold method by dissolving the polymer in distilled water at 4°C with continuous stirring until a homogenous solution is formed.[10]

  • Instrumentation: Utilize a rheometer equipped with a temperature-controlled parallel plate or cone-and-plate geometry.[11]

  • Procedure:

    • Place the cold hydrogel sample onto the lower plate of the rheometer and lower the upper plate to the desired gap (e.g., 1 mm).[11]

    • Equilibrate the sample at a low temperature (e.g., 10°C) for a few minutes.

    • Perform a temperature sweep from the low temperature to a higher temperature (e.g., 40°C) at a controlled heating rate (e.g., 1-2°C/min).[12][13]

    • Maintain a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) within the linear viscoelastic region of the material.[11]

    • Record the storage modulus (G') and loss modulus (G'') as a function of temperature.

  • Data Analysis: The gelation temperature (Tgel) is typically identified as the temperature at which G' and G'' crossover (G' = G'').[14]

Differential Scanning Calorimetry (DSC) for Thermal Behavior Analysis

Objective: To investigate the thermal transitions, including the critical micelle temperature (CMT) and the enthalpy of micellization.

Methodology:

  • Sample Preparation: Accurately weigh a small amount of the hydrogel (e.g., 5-10 mg) into a hermetically sealed aluminum DSC pan.[15]

  • Instrumentation: Use a differential scanning calorimeter.

  • Procedure:

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

    • Subject the sample to a controlled heating program, for instance, from 0°C to 50°C at a heating rate of 5°C/min.[15][16]

    • Record the heat flow as a function of temperature.

  • Data Analysis: The endothermic peak in the DSC thermogram corresponds to the micellization process. The onset of this peak can be taken as the CMT, and the area under the peak represents the enthalpy of micellization.

In Vitro Drug Release Studies

Objective: To evaluate the rate and mechanism of drug release from the hydrogel formulations.

Methodology:

  • Preparation of Drug-Loaded Hydrogel: Incorporate the drug into the poloxamer solution during the cold preparation method.

  • Release Medium: Use a physiologically relevant buffer, such as phosphate-buffered saline (PBS) at pH 7.4, maintained at 37°C.[17]

  • Procedure (e.g., Dialysis Bag Method):

    • Place a known amount of the drug-loaded hydrogel into a dialysis bag with a specific molecular weight cut-off.

    • Immerse the sealed dialysis bag in a known volume of the release medium, and maintain constant gentle agitation.

    • At predetermined time intervals, withdraw an aliquot of the release medium and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Drug Quantification: Analyze the concentration of the drug in the collected samples using a suitable analytical technique, such as UV-Vis spectrophotometry or HPLC.[18]

  • Data Analysis: Calculate the cumulative percentage of drug released over time. The release data can be fitted to various kinetic models (e.g., zero-order, first-order, Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[19]

HydrogelCharacterizationWorkflow Start Start Hydrogel_Formulation Hydrogel Formulation (this compound and/or 407) Start->Hydrogel_Formulation Rheological_Analysis Rheological Analysis Hydrogel_Formulation->Rheological_Analysis DSC_Analysis Differential Scanning Calorimetry (DSC) Hydrogel_Formulation->DSC_Analysis Drug_Loading Drug Loading Hydrogel_Formulation->Drug_Loading Data_Analysis Data Analysis and Comparison Rheological_Analysis->Data_Analysis DSC_Analysis->Data_Analysis InVitro_Release In Vitro Drug Release Study Drug_Loading->InVitro_Release InVitro_Release->Data_Analysis End End Data_Analysis->End

Figure 2: Experimental workflow for hydrogel characterization.

Cellular Interactions and Biocompatibility

Both this compound and 407 are generally regarded as biocompatible materials. However, their interactions with cells can be influenced by their physicochemical properties. Poloxamer-based nanoparticles and micelles are typically internalized by cells through endocytosis.[20][21] The surface properties of these nanocarriers, dictated by the PEO chains, can influence their interaction with the cell membrane and subsequent intracellular trafficking. This compound has been shown to increase the cellular uptake of nanoparticles in some cancer cell lines.[22]

CellularUptake Cellular Uptake of Poloxamer-Based Nanocarriers cluster_cell Cell Cell_Membrane Cell Membrane Endosome Endosome Lysosome Lysosome Endosome->Lysosome Fusion Cytosol Cytosol Endosome->Cytosol Endosomal Escape Lysosome->Cytosol Drug Release (Degradation) Nanocarrier Poloxamer-Based Nanocarrier (e.g., Micelle) Endocytosis Endocytosis Nanocarrier->Endocytosis Adsorption Endocytosis->Endosome Internalization

Figure 3: Cellular uptake pathways for poloxamer-based nanocarriers.

Conclusion

Poloxamer 407 and this compound offer a versatile platform for the development of hydrogel-based drug delivery systems. The choice between these two polymers, or their combination, is dictated by the specific requirements of the application. Poloxamer 407 is the preferred choice for creating in-situ gelling systems for sustained drug release due to its excellent thermogelling properties. This compound, on the other hand, serves as a valuable excipient for modifying gelation temperature and enhancing the stability of formulations. A thorough understanding of their individual properties and their interplay in binary systems, guided by rigorous experimental characterization, is essential for the rational design of effective and safe hydrogel formulations.

References

Safety Operating Guide

Proper Disposal Procedures for Poloxamer 188: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of research and development. This guide provides detailed, step-by-step procedures for the proper disposal of Poloxamer 188, a widely used non-ionic surfactant in the pharmaceutical industry. Adherence to these guidelines will help maintain a safe laboratory environment and ensure compliance with regulatory standards.

I. Hazard Assessment and Safety Precautions

This compound is generally not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2][3] However, it is essential to handle it with appropriate care to minimize any potential risks.

Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side shields or goggles.[2][4]

  • Hand Protection: Chemically resistant gloves, such as nitrile or latex.[2][4]

  • Respiratory Protection: In cases where dust may be generated, a particulate respirator is recommended.[1]

  • Protective Clothing: A standard laboratory coat is sufficient to prevent skin contact.

II. Step-by-Step Disposal Protocol

The primary principle for the disposal of this compound is to adhere to local, state, and federal regulations.[4][5] The following steps provide a general framework for its proper disposal:

  • Container Management:

    • Keep this compound in its original container whenever possible.[5]

    • Ensure the container is tightly closed and properly labeled.

    • Do not mix this compound with other waste materials.[5]

  • Waste Collection:

    • Solid this compound:

      • If spilled, collect the material mechanically (e.g., by sweeping or scooping).[1][3][6]

      • Avoid generating dust during collection.[5][6]

      • Place the collected solid into a suitable, labeled container for disposal.[1][3]

    • This compound Solutions:

      • For spills of this compound solutions, absorb the liquid with an inert material such as sand, earth, or a suitable adsorbent.[4]

      • Transfer the absorbent material into a designated waste container.[4]

  • Environmental Protection:

    • Prevent this compound from entering drains, surface water, or groundwater.[1][3][5]

    • In the event of a larger spill, cover drains to contain the material.[1][3][5]

  • Final Disposal:

    • Dispose of the waste material through a licensed disposal company.[2][4]

    • Handle uncleaned containers in the same manner as the product itself.[5]

III. Quantitative Data Summary

While specific quantitative disposal limits for this compound are not broadly established due to its non-hazardous nature, the following table summarizes key identifying information.

IdentifierValueReference
CAS Number9003-11-6[1][2]
UN NumberNot regulated[4]
Transport Hazard ClassNot regulated[4]

IV. Experimental Workflow for Disposal

The logical workflow for the proper disposal of this compound is illustrated in the diagram below. This diagram outlines the decision-making process from initial handling to final disposal.

Poloxamer_188_Disposal_Workflow cluster_prep Preparation cluster_handling Handling & Containment cluster_disposal Final Disposal start Start: this compound for Disposal wear_ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->wear_ppe assess_form Assess Physical Form (Solid or Liquid?) collect_solid Solid: Collect Mechanically (Avoid Dust) assess_form->collect_solid Solid absorb_liquid Liquid: Absorb with Inert Material assess_form->absorb_liquid Liquid wear_ppe->assess_form place_in_container Place in Labeled, Sealed Container collect_solid->place_in_container absorb_liquid->place_in_container check_regulations Consult Local/National Disposal Regulations place_in_container->check_regulations contact_vendor Contact Licensed Disposal Vendor check_regulations->contact_vendor end End: Compliant Disposal contact_vendor->end

Caption: Decision workflow for the safe disposal of this compound.

V. Environmental and Toxicological Profile

This compound is not considered to be persistent, bioaccumulative, or toxic (PBT), nor is it very persistent and very bioaccumulative (vPvB).[1][2] It is not classified as a marine pollutant.[4] Toxicological studies have not classified it as acutely toxic, a skin or eye irritant, a carcinogen, or a reproductive toxicant.[1][3] Despite its favorable safety profile, it is crucial to prevent its release into the environment.

References

Personal protective equipment for handling Poloxamer 188

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Use by Laboratory and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Poloxamer 188, a widely used copolymer in the pharmaceutical industry. Adherence to these procedures is essential for maintaining a safe laboratory environment and ensuring regulatory compliance.

I. Personal Protective Equipment (PPE)

While this compound is not classified as a hazardous substance, observing proper safety protocols is paramount to minimize exposure and prevent contamination.[1][2][3] The recommended PPE varies based on the physical form of the substance being handled.

For Solid (Powder/Dust) Form:

When handling this compound in its solid form, the primary concern is the potential for dust formation and inhalation.[1]

PPE CategorySpecificationRationale
Eye/Face Protection Safety goggles with side protection.[1]Protects against airborne particles.
Hand Protection NBR (Nitrile rubber) gloves, >0.11 mm thickness, with a breakthrough time of >480 minutes.[1][4]Prevents direct skin contact.
Respiratory Protection Particulate filter device (EN 143), P1 filter (filters at least 80% of airborne particles).[1][4]Necessary when dust is generated.[1][4]
Skin and Body Standard laboratory coat.Protects clothing from dust.

For Liquid (Solution) Form:

For solutions of this compound, the risk of inhalation is reduced, but skin and eye contact remain potential hazards.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety glasses.[5][6]Protects against splashes.
Hand Protection Protective gloves.[5][6]Prevents direct skin contact.
Skin and Body Protective clothing, such as a lab coat.[5][6]Protects against spills and splashes.[5]

II. Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound from receipt to disposal is crucial for safety and efficiency.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage.

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[6]

  • Keep away from strong oxidizers.

2. Preparation and Use:

  • Handle in a well-ventilated area to minimize dust or vapor concentration.[1]

  • For solid forms, avoid creating dust.

  • When preparing solutions, add the solid to the liquid slowly to prevent splashing.

  • Practice good industrial hygiene: wash hands before breaks and after handling, and do not eat, drink, or smoke in the work area.[7][8]

3. Spill Management:

  • For Solid Spills:

    • Control dust formation.[1]

    • Mechanically take up the spilled material (e.g., with a scoop or vacuum with appropriate filtration).[1][2]

    • Place in a suitable, labeled container for disposal.[1][2]

    • Ventilate the affected area.[1][2]

  • For Liquid Spills:

    • Absorb the spillage with an inert material such as sand or earth.[5][6]

    • Transfer the absorbed material to a container for disposal.[5][6]

III. Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Unused Product: Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company.[6][7]

  • Contaminated Materials: Dispose of contaminated materials (e.g., absorbents, gloves, lab coats) in the same manner as the unused product.

  • Containers: Handle uncleaned containers as you would the product itself. Once completely emptied, they can be recycled where facilities exist.[8]

  • General Guidance: All waste disposal must be conducted in accordance with local, state, and federal regulations.[9] Do not allow the product to enter drains or waterways.[1]

IV. Procedural Workflow

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

A Receiving B Storage (Cool, Dry, Well-Ventilated, Tightly Sealed) A->B C Handling & Use B->C D Is the material solid? C->D J Disposal C->J End of Use E Wear PPE for Solids: - Eye Protection - Nitrile Gloves - Respiratory Protection (if dust) - Lab Coat D->E Yes F Wear PPE for Liquids: - Eye Protection - Protective Gloves - Lab Coat D->F No G Spill Occurs E->G F->G H Solid Spill: - Control Dust - Mechanical Uptake - Place in Container G->H Solid I Liquid Spill: - Absorb with Inert Material - Place in Container G->I Liquid H->J I->J K Follow Local Regulations J->K

Caption: Workflow for Handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Poloxamer 188
Reactant of Route 2
Poloxamer 188

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。